Ethyl 4-amino-6-chloro-5-nitronicotinate
Description
Properties
IUPAC Name |
ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O4/c1-2-16-8(13)4-3-11-7(9)6(5(4)10)12(14)15/h3H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNJJLYBWLJZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670650 | |
| Record name | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690635-35-9 | |
| Record name | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to Ethyl 4-amino-6-chloro-5-nitronicotinate
For Correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.
Abstract: Ethyl 4-amino-6-chloro-5-nitronicotinate (CAS No. 690635-35-9) is a highly functionalized pyridine derivative of significant interest to the medicinal chemistry and drug discovery sectors.[1][2] Its unique substitution pattern—featuring an activating nitro group, a nucleophilic amino group, and a displaceable chloro group—renders it a versatile scaffold for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its application as a strategic building block in the development of novel therapeutic agents.
Introduction: A Building Block of High Potential
In the landscape of pharmaceutical development, substituted pyridines are privileged structures, forming the core of numerous approved drugs. The strategic placement of functional groups on the pyridine ring allows for fine-tuning of physicochemical properties and biological activity. This compound emerges as a particularly valuable intermediate. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), primarily at the positions ortho and para to it.[3] This electronic feature makes the chlorine atom at the 6-position a prime site for displacement, enabling the introduction of diverse functionalities. Concurrently, the amino group at the 4-position offers a handle for further derivatization, such as amide bond formation or cyclization reactions. This guide serves as a technical resource for researchers aiming to leverage the unique reactivity of this molecule.
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below. While exhaustive public spectroscopic data is limited, the provided information is based on supplier specifications and predicted values.
| Property | Value | Reference(s) |
| CAS Number | 690635-35-9 | [1][2] |
| Molecular Formula | C₈H₈ClN₃O₄ | [2] |
| Molecular Weight | 245.62 g/mol | |
| Appearance | Expected to be a powder or solid | [2] |
| Purity | Typically ≥95-98% | [2] |
| Solubility | Expected to be soluble in common organic solvents like DCM, EtOAc, and alcohols. | |
| Storage | Room Temperature, away from incompatible materials. |
Note: Experimental determination of properties like melting point, boiling point, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, MS) is a prerequisite for use in any synthetic campaign.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that relies on fundamental principles of aromatic chemistry. The most logical and efficient pathway involves the selective amination of a key precursor, Ethyl 4,6-dichloro-5-nitronicotinate. This precursor itself is derived from the commercially available Ethyl 4,6-dichloronicotinate.
Workflow for Synthesis
The overall synthetic workflow is a three-stage process, beginning with commercially available starting materials and culminating in the target molecule.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes the conversion of Ethyl 4,6-dichloro-5-nitronicotinate to the target compound.
Reaction: Selective ammonolysis at the C4 position.
Caption: Reaction scheme for the selective amination of the dichloro precursor.
Materials:
-
Ethyl 4,6-dichloro-5-nitronicotinate (1.0 eq)
-
Ammonium Hydroxide (NH₄OH, 28-30% solution, 5-10 eq)
-
1,4-Dioxane or THF (as solvent)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4,6-dichloro-5-nitronicotinate (1.0 eq) in 1,4-dioxane (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Nucleophile Addition: While stirring vigorously, add the ammonium hydroxide solution dropwise to the reaction mixture. The addition should be slow to control any potential exotherm.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.
Causality Behind Experimental Choices
-
Choice of Nucleophile and Solvent: Aqueous ammonium hydroxide is a readily available and effective source of ammonia. The use of a co-solvent like dioxane or THF is essential to ensure the miscibility of the organic substrate with the aqueous nucleophile.
-
Regioselectivity: The key to this synthesis is the selective reaction at the C4 position over the C6 position. The nitro group at C5 strongly activates both the C4 (para) and C6 (ortho) positions to nucleophilic attack. However, the C4 position is generally more electronically activated and often less sterically hindered than the C6 position, which is flanked by the ester group (at C3) and the nitro group (at C5). This electronic preference typically directs the incoming nucleophile to the C4 carbon, resulting in the desired product.[3]
-
Temperature Control: Starting the reaction at 0°C helps to manage the initial rate of reaction and improve selectivity. Allowing it to warm to room temperature provides sufficient energy to drive the substitution to completion.
-
Purification: Chromatographic purification is standard for ensuring high purity, which is critical for subsequent steps in a drug discovery program.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its utility as a versatile synthetic intermediate. The remaining chloro group at the C6 position is an excellent handle for introducing further molecular diversity via SNAr reactions.
-
Scaffold for Bioactive Molecules: The nitropyridine core is a known pharmacophore. For instance, various 5-nitronicotinamide analogues have been synthesized and evaluated for their anticoccidial activity, demonstrating the biological relevance of this structural motif.[4]
-
Synthesis of Fused Heterocycles: The adjacent amino and ester functionalities are perfectly positioned for cyclization reactions to form fused heterocyclic systems, such as pyrimidopyridines or pteridines, which are common cores in many biologically active compounds.
-
Introduction of Diverse Moieties: The C6-chloro group can be displaced by a wide array of nucleophiles (O-, N-, S-, and C-based), allowing for the systematic exploration of structure-activity relationships (SAR) in a drug discovery campaign. This enables the attachment of various side chains to modulate target binding, selectivity, and pharmacokinetic properties.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis, grounded in the well-understood principles of nucleophilic aromatic substitution, is robust and scalable. The compound's trifunctional nature provides multiple, orthogonal handles for chemical modification, making it an ideal starting point for the construction of compound libraries aimed at discovering next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this high-potential intermediate into their synthetic programs.
References
-
What are the preparation and application examples of Ethyl 4,6-dichloronicotinate?. (n.d.). Chemsrc.com. Retrieved January 19, 2026, from [Link]
-
Morisawa, Y., Kataoka, M., Kitano, N., & Matsuzawa, T. (1977). Studies on anticoccidial agents. 10. Synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues. Journal of Medicinal Chemistry, 20(1), 129–133. [Link]
- Preparation method of ethyl nicotinate. (2017). Google Patents.
-
How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2007). Google Patents.
-
Sancassan, F., et al. (2020). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 25(21), 5038. [Link]
- Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride. (2012). Google Patents.
- Synthesis of ethyl 4-haloacetoacetoacetates. (1974). Google Patents.
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
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- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound, CasNo.690635-35-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Studies on anticoccidial agents. 10. Synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-amino-6-chloro-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-6-chloro-5-nitronicotinate, a substituted pyridine derivative, represents a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—an amino, a chloro, a nitro, and an ethyl ester on a pyridine core—renders it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, including its structure, reactivity, and predicted spectroscopic characteristics. In the absence of extensive publicly available experimental data, this document leverages established chemical principles and data from analogous compounds to offer scientifically grounded insights for researchers.
Chemical Identity and Physical Properties
This compound is identified by the CAS number 690635-35-9.[1][2][3] Its molecular structure is foundational to its chemical behavior.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 690635-35-9 | [1][2][3] |
| Molecular Formula | C₈H₈ClN₃O₄ | [2] |
| Molecular Weight | 245.62 g/mol | |
| Synonyms | 4-Amino-6-chloro-5-nitro-pyridine-3-carboxylic acid ethyl ester, Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | [3] |
| Physical State | Powder or liquid | [2] |
| Melting Point | Data not available. For comparison, the analogous Methyl 6-chloro-5-nitronicotinate has a melting point of 76 °C. | [4] |
| Boiling Point | Data not available. Predicted for Methyl 6-chloro-5-nitronicotinate: 317.8±37.0 °C. | [4] |
| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |
| Stability | Data not available. Should be stored in a cool, dry place away from strong oxidizing agents. | [3] |
Synthesis and Reactivity
Proposed Synthesis Workflow
The synthesis would likely commence from a suitable nicotinic acid precursor, followed by chlorination, nitration, and finally amination and esterification. A potential retrosynthetic analysis suggests that the target molecule can be derived from 4,6-dichloro-5-nitronicotinic acid.
Figure 2: A proposed synthetic pathway for this compound.
Step-by-Step Methodology (Proposed):
-
Acid Chloride Formation: 4,6-Dichloro-5-nitronicotinic acid is reacted with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), under reflux conditions to yield the corresponding acid chloride, 4,6-dichloro-5-nitronicotinoyl chloride. The excess thionyl chloride can be removed by distillation under reduced pressure.
-
Esterification: The crude acid chloride is then dissolved in a suitable inert solvent, such as dichloromethane, and cooled. Anhydrous ethanol is added dropwise, followed by a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. This reaction forms Ethyl 4,6-dichloro-5-nitronicotinate.
-
Selective Amination: The resulting dichloro-ester is subjected to nucleophilic aromatic substitution. By carefully controlling the reaction conditions (e.g., temperature and stoichiometry), a selective displacement of the more activated chlorine atom at the 4-position with ammonia can be achieved to yield the final product, this compound.
Core Reactivity Insights
The chemical reactivity of this compound is dictated by its array of functional groups:
-
Amino Group: The primary amino group is nucleophilic and can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation. It also acts as an activating group, influencing the aromatic ring's susceptibility to electrophilic attack.
-
Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, although it is less activated than the 4-position in the precursor. This allows for the introduction of various nucleophiles, such as other amines, alkoxides, or thiolates, to further functionalize the molecule.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution. The nitro group itself can be reduced to an amino group, providing another avenue for derivatization.
-
Ethyl Ester: The ester functionality can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification or be converted to an amide.
Predicted Spectroscopic Data
In the absence of experimentally obtained spectra, the following are predictions based on the molecule's structure and typical spectroscopic values for similar functional groups.
Table 2: Predicted Spectroscopic Characteristics
| Technique | Predicted Features |
| ¹H NMR | - A singlet for the aromatic proton on the pyridine ring. - A broad singlet for the -NH₂ protons. - A quartet for the -CH₂- protons of the ethyl group. - A triplet for the -CH₃ protons of the ethyl group. |
| ¹³C NMR | - Six distinct signals for the carbon atoms of the pyridine ring and the ester carbonyl. - Two signals for the ethyl group carbons. |
| IR Spectroscopy (cm⁻¹) | - N-H stretching vibrations for the amino group (approx. 3300-3500 cm⁻¹). - C=O stretching of the ester (approx. 1700-1730 cm⁻¹). - Asymmetric and symmetric N-O stretching of the nitro group (approx. 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹). - C-Cl stretching (approx. 600-800 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - An isotopic pattern for the molecular ion (M⁺ and M+2) in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. - Fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester group, and the nitro group. |
Applications in Drug Discovery and Organic Synthesis
The structural motifs present in this compound make it a valuable intermediate in the synthesis of a variety of biologically active compounds. The presence of multiple reaction sites allows for a diverse range of chemical transformations, enabling the construction of complex molecular scaffolds.
Figure 3: Potential synthetic applications of this compound.
Its utility is particularly pronounced in the synthesis of fused heterocyclic systems, where the amino and nitro groups can be manipulated to participate in cyclization reactions. Furthermore, the chloro and ester functionalities provide handles for introducing further diversity into the molecular structure, a key strategy in lead optimization during drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[3]
-
Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction facility.[3]
Conclusion
This compound is a chemical intermediate with considerable potential for applications in organic synthesis and medicinal chemistry. While a comprehensive experimental dataset for its properties is not widely available, this guide provides a robust, scientifically-grounded overview of its chemical identity, reactivity, and predicted characteristics. By leveraging knowledge of analogous compounds and fundamental chemical principles, researchers can effectively utilize this versatile molecule in their synthetic endeavors.
References
-
NIST WebBook. Ethyl 6-amino-4-chloro-5-nitro-2-pyridinyl(benzyl)carbamate. [Link]
Sources
An In-Depth Technical Guide to Ethyl 4-amino-6-chloro-5-nitronicotinate: Molecular Structure and Synthetic Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Ethyl 4-amino-6-chloro-5-nitronicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of substituents—an amino group, a chloro atom, a nitro group, and an ethyl ester—on the pyridine core makes it a versatile building block for the synthesis of a diverse array of complex heterocyclic compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its emerging role as a key intermediate in the development of novel therapeutic agents. The strategic positioning of electron-donating and electron-withdrawing groups on the nicotinic acid scaffold imparts specific reactivity, which can be harnessed for the construction of privileged structures in drug discovery.
Molecular Structure and Physicochemical Properties
The structural and electronic properties of this compound are fundamental to understanding its reactivity and potential applications.
Core Structure and Substituent Effects
The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents play a crucial role in modulating the electron density and reactivity of the ring:
-
Amino Group (-NH₂): Located at the C4 position, this strong electron-donating group activates the pyridine ring towards electrophilic substitution, although the overall reactivity is tempered by the presence of electron-withdrawing groups. It also serves as a key nucleophilic center and a site for further functionalization.
-
Chloro Group (-Cl): Positioned at C6, this electron-withdrawing group deactivates the ring towards electrophilic attack but also acts as a leaving group in nucleophilic aromatic substitution reactions, a key feature for synthetic diversification.
-
Nitro Group (-NO₂): At the C5 position, this powerful electron-withdrawing group significantly deactivates the ring towards electrophilic substitution and directs nucleophilic attack to the positions ortho and para to it. The steric and electronic influence of the nitro group is a dominant factor in the molecule's reactivity.
-
Ethyl Ester Group (-COOEt): The ethyl nicotinate moiety at C3 is another electron-withdrawing group that influences the overall electronic profile of the molecule. It also provides a handle for chemical modifications such as hydrolysis, amidation, or reduction.
The interplay of these substituents creates a unique electronic landscape, making specific positions on the pyridine ring susceptible to either nucleophilic or electrophilic attack, thereby allowing for regioselective transformations.
Physicochemical Data
| Property | Value/Information | Source |
| CAS Number | 690635-35-9 | [1] |
| Molecular Formula | C₈H₈ClN₃O₄ | [2] |
| Molecular Weight | 245.62 g/mol | [2] |
| IUPAC Name | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | [2] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
Spectroscopic Characterization (Predicted)
Predictive analysis based on analogous structures suggests the following characteristic spectral features:
-
¹H NMR: The proton spectrum would likely show distinct signals for the aromatic proton on the pyridine ring, the quartet and triplet of the ethyl group, and a broad singlet for the amino protons. The chemical shifts would be influenced by the neighboring electron-withdrawing and donating groups.
-
¹³C NMR: The carbon spectrum would display eight distinct signals corresponding to each carbon atom in the molecule. The carbons attached to the electronegative atoms (Cl, N, O) would appear at lower fields.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of a chlorine atom.
Synthesis and Reactivity
The synthesis of this compound and its subsequent reactions are central to its utility as a synthetic intermediate.
Synthetic Strategies
While a specific, detailed synthesis for this exact molecule is not widely published, a plausible synthetic route can be designed based on established pyridine chemistry. A common approach involves the construction of the substituted pyridine ring through cyclocondensation reactions, followed by functional group interconversions.
A potential synthetic workflow is outlined below:
Caption: A generalized synthetic pathway to substituted nitropyridines.
This multi-step synthesis allows for the introduction of the required functional groups in a controlled manner. The specific reagents and reaction conditions would need to be optimized to achieve the desired regioselectivity and yield.
Key Reactions and Mechanistic Insights
The reactivity of this compound is dictated by the electronic nature of its substituents.
-
Nucleophilic Aromatic Substitution (SNA_r_): The presence of the strong electron-withdrawing nitro group and the chloro atom at positions that can stabilize a Meisenheimer intermediate makes the C6 position highly susceptible to nucleophilic attack. This is the most synthetically valuable reaction for this molecule, allowing the displacement of the chloro group with a variety of nucleophiles (e.g., amines, alkoxides, thiols) to introduce further diversity.
Sources
An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-6-chloro-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-6-chloro-5-nitronicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of amino, chloro, nitro, and ethyl ester functional groups on the pyridine core makes it a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. The strategic positioning of these groups allows for selective chemical modifications, providing a gateway to novel compound libraries for screening and lead optimization. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, grounded in established principles of organic chemistry and supported by relevant literature.
Proposed Synthetic Pathway: A Three-Step Approach
The most logical and efficient synthesis of this compound commences with the commercially available Ethyl nicotinate. The pathway involves three key transformations: chlorination, nitration, and a regioselective amination. The sequence of these reactions is critical to achieving the desired substitution pattern.
Caption: Proposed three-step synthesis of this compound.
Step 1: Synthesis of Ethyl 4,6-dichloronicotinate
The initial step involves the chlorination of Ethyl nicotinate to introduce the chloro substituents at the 4 and 6 positions of the pyridine ring. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃)[1].
Causality Behind Experimental Choices
Phosphorus oxychloride is a powerful chlorinating and dehydrating agent suitable for converting hydroxypyridines (which can exist in equilibrium with their pyridone tautomers) to their corresponding chloropyridines. Although Ethyl nicotinate is not a hydroxypyridine, under forcing conditions, POCl₃ can facilitate the dichlorination of the pyridine ring, likely proceeding through an intermediate that activates the ring for chlorination.
Experimental Protocol
Materials:
-
Ethyl nicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add Ethyl nicotinate to an excess of phosphorus oxychloride.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4,6-dichloronicotinate.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 4,6-dichloro-5-nitronicotinate
The second step is the nitration of Ethyl 4,6-dichloronicotinate to introduce a nitro group at the 5-position. This is a classic electrophilic aromatic substitution reaction. The presence of two electron-withdrawing chlorine atoms deactivates the pyridine ring, requiring strong nitrating conditions.
Causality Behind Experimental Choices
A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for the nitration of deactivated aromatic rings. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the chlorine atoms and the pyridine nitrogen. The nitro group is directed to the 5-position, which is meta to the two chlorine atoms and the ester group, a typical outcome for electrophilic substitution on such a substituted pyridine.
Experimental Protocol
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Concentrated nitric acid (fuming)
-
Concentrated sulfuric acid
-
Ice
-
Dichloromethane
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add Ethyl 4,6-dichloronicotinate to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto a large amount of crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude Ethyl 4,6-dichloro-5-nitronicotinate can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
The final step is a regioselective nucleophilic aromatic substitution (SNAr) to replace the chlorine atom at the 4-position with an amino group. This selectivity is a key feature of the reactivity of 4,6-dichloronicotinates.
Causality Behind Experimental Choices
In 4,6-dihalopyridines, the halogen at the 4-position is generally more susceptible to nucleophilic attack than the halogen at the 6-position[2]. This is due to the greater ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at the 4-position. The strong electron-withdrawing nitro group at the 5-position further activates the ring for nucleophilic substitution. Ammonia is used as the nucleophile to introduce the amino group.
Experimental Protocol
Materials:
-
Ethyl 4,6-dichloro-5-nitronicotinate
-
Ammonia (aqueous solution or as a solution in an organic solvent like isopropanol)
-
A suitable organic solvent (e.g., ethanol, isopropanol, or DMSO)
Procedure:
-
Dissolve Ethyl 4,6-dichloro-5-nitronicotinate in a suitable solvent in a pressure vessel.
-
Add an excess of ammonia solution.
-
Seal the vessel and heat the mixture to a temperature typically ranging from 80-120°C. The reaction progress should be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound[3][4].
Data Summary
| Compound Name | Starting Material | Key Reagents | Typical Yield (%) |
| Ethyl 4,6-dichloronicotinate | Ethyl nicotinate | POCl₃ | 70-80 |
| Ethyl 4,6-dichloro-5-nitronicotinate | Ethyl 4,6-dichloronicotinate | HNO₃/H₂SO₄ | 60-70 |
| This compound | Ethyl 4,6-dichloro-5-nitronicotinate | NH₃ | 50-60 |
Conclusion
The synthesis of this compound can be effectively achieved through a robust three-step pathway starting from Ethyl nicotinate. This guide provides a detailed, scientifically-grounded framework for its preparation, emphasizing the chemical principles that dictate the experimental choices at each stage. The successful execution of this synthesis provides access to a valuable building block for the development of novel therapeutic agents.
References
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central. [Link]
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An In-depth Technical Guide to the NMR Analysis of Ethyl 4-amino-6-chloro-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of Ethyl 4-amino-6-chloro-5-nitronicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available assigned spectrum, this document serves as a self-validating protocol, guiding researchers through sample preparation, data acquisition, and spectral interpretation. By leveraging established principles of NMR spectroscopy and analyzing the incremental effects of substituents on the pyridine scaffold, we present a robust predictive analysis of the ¹H and ¹³C NMR spectra. Furthermore, this guide details the application of two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC, to unequivocally confirm the structural assignment. This document is designed to empower researchers to confidently undertake and interpret the NMR analysis of this and structurally related compounds.
Introduction: The Structural Significance of this compound
This compound is a highly functionalized heterocyclic compound. Its core structure, a substituted pyridine ring, is a common motif in a vast array of pharmaceuticals and biologically active molecules. The specific arrangement of an amino, a chloro, a nitro, and an ethyl nicotinate group imparts a unique electronic and steric environment, making a thorough structural characterization by NMR spectroscopy a critical step in its synthesis, quality control, and further development.
This guide is structured to provide not just a set of instructions, but a logical workflow that builds from foundational principles to advanced analytical techniques, ensuring a high degree of confidence in the final structural elucidation.
Foundational Principles: Predicting the NMR Landscape
A key aspect of this guide is the predictive analysis of the ¹H and ¹³C NMR spectra. This is achieved by dissecting the molecule into its constituent parts and considering the well-documented effects of each substituent on the chemical shifts of the pyridine ring.
The Pyridine Core
The pyridine ring itself exhibits characteristic chemical shifts for its protons and carbons. The nitrogen atom's electronegativity deshields the adjacent α-protons (H-2 and H-6) and carbons, causing them to resonate at a lower field compared to the β-protons (H-3 and H-5) and γ-proton (H-4).
Substituent Effects on the Pyridine Ring
The electronic properties of the substituents—amino (-NH₂), chloro (-Cl), nitro (-NO₂), and ethyl ester (-COOEt)—profoundly influence the electron density distribution within the pyridine ring, leading to predictable upfield (shielding) or downfield (deshielding) shifts of the remaining ring proton and carbons.[1][2]
-
Amino Group (-NH₂): As a strong electron-donating group through resonance, the amino group is expected to increase the electron density at the ortho and para positions, causing a significant upfield shift (shielding) of the corresponding protons and carbons.[3]
-
Chloro Group (-Cl): The chloro group exhibits a dual effect: it is electron-withdrawing inductively but can be weakly electron-donating through resonance. Generally, its inductive effect dominates, leading to a deshielding of adjacent nuclei.
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, both through induction and resonance. This results in a significant deshielding (downfield shift) of the protons and carbons on the aromatic ring, particularly at the ortho and para positions.[4]
-
Ethyl Ester Group (-COOEt): The ethyl ester group is electron-withdrawing and will deshield the adjacent ring positions. The protons of the ethyl group itself will exhibit characteristic chemical shifts and splitting patterns.[5][6]
Experimental Protocol: A Self-Validating Workflow
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of experimental parameters.
Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is critical and depends on the solubility of the analyte. For a polar compound like this compound, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are suitable starting points. It is important to note that the chemical shifts can vary between different solvents.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Purity: Ensure the sample is free from particulate matter and paramagnetic impurities, which can degrade spectral resolution. Filtering the sample solution directly into the NMR tube is good practice.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to ensure optimal magnetic field homogeneity.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
¹H NMR: A standard one-dimensional proton NMR experiment is the starting point for analysis.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment will provide information on the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. This is crucial for identifying adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is a powerful tool for piecing together the carbon skeleton and confirming the positions of substituents.[7][8]
Predicted Spectral Analysis and Structural Elucidation
Based on the principles outlined in Section 2, we can predict the approximate chemical shifts and coupling patterns for this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the aromatic proton, the amino group protons, and the protons of the ethyl ester.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| H-2 (Aromatic) | 8.0 - 8.5 | Singlet | 1H | This proton is on the pyridine ring and is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and the electron-withdrawing effects of the chloro and nitro groups. |
| -NH₂ | 7.0 - 8.0 | Broad Singlet | 2H | The chemical shift of amino protons can be broad and variable depending on the solvent, concentration, and temperature.[9] It is expected to be downfield due to the electron-withdrawing nature of the ring. |
| -OCH₂CH₃ | 4.2 - 4.6 | Quartet | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They will be split into a quartet by the neighboring methyl group. |
| -OCH₂CH₃ | 1.2 - 1.5 | Triplet | 3H | The methyl protons of the ethyl ester will be split into a triplet by the adjacent methylene group.[10] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C=O (Ester) | 160 - 165 | The carbonyl carbon of the ester is expected in this region. |
| C-6 (Pyridine) | 150 - 155 | This carbon is attached to the electronegative chlorine atom and is adjacent to the ring nitrogen, leading to a downfield shift. |
| C-2 (Pyridine) | 145 - 150 | This carbon is adjacent to the ring nitrogen and is deshielded. |
| C-4 (Pyridine) | 140 - 145 | This carbon is attached to the amino group, which is electron-donating, but is also influenced by the adjacent nitro and chloro groups. |
| C-5 (Pyridine) | 130 - 135 | This carbon is attached to the electron-withdrawing nitro group, causing a downfield shift. |
| C-3 (Pyridine) | 115 - 120 | This carbon is attached to the electron-withdrawing ester group. |
| -OCH₂CH₃ | 60 - 65 | The methylene carbon of the ethyl ester is attached to an oxygen atom. |
| -OCH₂CH₃ | 13 - 15 | The methyl carbon of the ethyl ester. |
Confirmation with 2D NMR
The predicted assignments can be definitively confirmed using 2D NMR spectroscopy.
-
COSY: A COSY spectrum will show a correlation between the methylene (-OCH₂CH₃) and methyl (-OCH₂CH₃) protons of the ethyl group.
-
HSQC: The HSQC spectrum will provide direct one-bond correlations, confirming the assignments of the protonated carbons:
-
A cross-peak between the aromatic proton (H-2) and its corresponding carbon (C-2).
-
A cross-peak between the methylene protons and the methylene carbon of the ethyl group.
-
A cross-peak between the methyl protons and the methyl carbon of the ethyl group.
-
-
HMBC: The HMBC spectrum is crucial for confirming the connectivity of the quaternary carbons and the positions of the substituents. Key expected correlations include:
-
The aromatic proton (H-2) should show correlations to C-3, C-4, and the carbonyl carbon of the ester.
-
The methylene protons of the ethyl ester should show a correlation to the carbonyl carbon.
-
The amino protons may show correlations to C-4 and C-5.
-
Data Visualization and Interpretation
To facilitate a clear understanding of the structural analysis, the following visualizations are essential.
Molecular Structure and Numbering
Caption: Structure of this compound with atom numbering.
Experimental Workflow
Caption: Workflow for the NMR analysis of this compound.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Resolution/Broad Peaks | - Inhomogeneous sample (undissolved solid) - Paramagnetic impurities - Poor shimming | - Filter the sample - Ensure high purity of the compound - Re-shim the spectrometer |
| Overlapping Signals | - Insufficient magnetic field strength - Inappropriate solvent | - Use a higher field NMR spectrometer - Try a different deuterated solvent to induce chemical shift changes |
| No Signal or Weak Signal | - Low sample concentration - Incorrect receiver gain | - Increase the sample concentration - Increase the number of scans - Optimize the receiver gain |
| Ambiguous Assignments | - Insufficient data | - Perform additional 2D NMR experiments (e.g., NOESY for spatial proximity) |
Conclusion
This in-depth technical guide provides a comprehensive and self-validating methodology for the complete NMR analysis of this compound. By combining predictive analysis based on fundamental NMR principles with a systematic experimental approach utilizing 1D and 2D NMR techniques, researchers can achieve an unambiguous structural elucidation. The protocols and interpretive strategies detailed herein are not only applicable to the title compound but also serve as a valuable template for the characterization of other complex, substituted heterocyclic molecules, thereby supporting advancements in medicinal chemistry and drug development.
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Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428. [Link]
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]
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Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Retrieved from [Link]
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Bigler, P., & Furrer, J. (2018). Measurement of long-range heteronuclear coupling constants using the peak intensity in classical 1D HMBC spectra. Magnetic Resonance in Chemistry, 56(5), 329-337. [Link]
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UCLA. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]
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IMSERC. (n.d.). Long-range proton-carbon coupling constants. Retrieved from [Link]
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The A-Level Chemist. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. YouTube. [Link]
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Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. [Link]
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LibreTexts Chemistry. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Iovine, V., Bisyarin, M. A., Kutonova, K. V., Anisimov, M. M., & Asachenko, A. F. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2063. [Link]
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Heidberg, J., & Weil, J. A. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1187-1195. [Link]
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Chemistry Stack Exchange. (2020, October 27). Splitting of ethyl ester proton NMR. Retrieved from [Link]
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Furrer, J., & Bigler, P. (2018). Measurement of Long-Range Heteronuclear Coupling Constants Using the Peak Intensity in Classical 1D HMBC Spectra. ResearchGate. [Link]
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Guan, Y., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12056-12069. [Link]
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Liu, Y., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]
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Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. [Link]
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Castellano, S., & Kostelnik, R. (1967). Use of shielding parameters for the calculation of chemical shifts in the nuclear magnetic resonance spectra of substituted pyridines. Analytical Chemistry, 39(11), 1266-1270. [Link]
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A Comprehensive Technical Guide to the Safe Handling of Ethyl 4-amino-6-chloro-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling procedures for Ethyl 4-amino-6-chloro-5-nitronicotinate (CAS No: 690635-35-9). As a specialized chemical intermediate, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond standard safety data sheets to offer a deeper, scientifically grounded perspective on why specific precautions are necessary, tailored for a professional research and development audience.
Chemical Identity and Properties
A foundational understanding of the molecule's structure and properties is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 690635-35-9 | [1][2] |
| Molecular Formula | C₈H₈ClN₃O₄ | [1] |
| Molecular Weight | 245.62 g/mol | [1] |
| Synonyms | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | [2][3] |
| Appearance | Solid (form may vary) | [4] |
| Hazard | Irritant | [1] |
The presence of a nitro group, a chlorinated pyridine ring, and an amino group suggests potential for reactivity and specific health hazards that necessitate the handling protocols detailed in this guide.
Hazard Identification and Risk Assessment
This compound is classified as an irritant.[1] A thorough risk assessment should precede any handling of this compound. The primary hazards are associated with skin and eye contact.
GHS Hazard Statements:
Expert Insight: Understanding the Irritation Potential
The irritation potential of this molecule can be attributed to its specific functional groups. The electron-withdrawing nature of the nitro group and the chlorine atom on the pyridine ring can increase the reactivity of the compound. While not definitively established without specific studies, compounds with similar structures can act as haptens, small molecules that can elicit an immune response after binding to proteins in the skin, leading to allergic contact dermatitis. The amino group can also play a role in this sensitization. The serious eye irritation potential is a common feature of many fine chemical powders, which can cause mechanical irritation and chemical burns to the sensitive tissues of the eye.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[5] A certified chemical fume hood is strongly recommended to minimize inhalation of any dust or aerosols.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear tight-sealing safety goggles or a face shield to prevent eye contact.[5]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice, but it is crucial to check the manufacturer's specifications for compatibility and breakthrough times. Always inspect gloves for tears or punctures before use.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[5] For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to control airborne dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[5]
Workflow for Donning and Doffing PPE
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Storage and Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storing under an inert atmosphere, such as argon or nitrogen, to prevent degradation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5] These substances can potentially react with the amino or nitro groups, or catalyze decomposition, leading to the release of hazardous fumes.
Accidental Release and Spill Management
Prompt and appropriate action is critical in the event of a spill.
Small Spills
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Containment: Prevent further spread of the powder.
-
Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5] Do not use water for cleanup as it may create a slurry that is more difficult to manage.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Disposal: Dispose of the collected waste and cleaning materials as hazardous waste.
Large Spills
-
Evacuate: Immediately evacuate the area and prevent entry.
-
Alert: Notify your institution's environmental health and safety (EHS) department or emergency response team.
-
Ventilate: If it can be done without risk, increase ventilation to the area.
-
Professional Cleanup: Do not attempt to clean up a large spill without the appropriate training and equipment. Await the arrival of trained emergency responders.
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
First Aid Measures
In case of exposure, immediate medical attention is crucial.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or an allergic reaction occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician or poison control center.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Product: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not allow the chemical to enter drains or sewer systems.[2]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2]
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific guidelines outlined in this document. A proactive approach to safety, rooted in a solid understanding of the chemical's properties and potential hazards, is the cornerstone of a safe and productive research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing work.
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Purity and characterization of Ethyl 4-amino-6-chloro-5-nitronicotinate
An In-Depth Technical Guide to the Purity and Characterization of Ethyl 4-amino-6-chloro-5-nitronicotinate
Introduction: The Critical Role of a Well-Characterized Intermediate
This compound is a substituted pyridine derivative that serves as a crucial building block in modern organic and medicinal chemistry.[1] Its multifunctional structure, featuring amino, chloro, nitro, and ester groups, makes it a versatile precursor for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] In the rigorous landscape of drug development and fine chemical synthesis, the purity and unambiguous characterization of such intermediates are not mere formalities; they are foundational pillars of safety, efficacy, and reproducibility.[2][3]
Impurities, even in trace amounts, can have profound consequences, potentially altering the biological activity of the final product, causing unforeseen side effects, or complicating regulatory approval processes.[2][4] This guide, therefore, provides a holistic framework for establishing the purity and confirming the structural identity of this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering a self-validating system of analysis for researchers, scientists, and drug development professionals.
Part 1: Purification - From Crude Solid to Analytical Grade Material
The journey to a well-characterized compound begins with its purification. While the synthesis of this compound likely involves the reduction of a corresponding nitro compound or a nucleophilic substitution, the resulting crude product will invariably contain residual starting materials, by-products, or reagents.[5] For a nonvolatile organic solid, recrystallization is the most powerful and efficient purification technique.[6][7]
The Rationale of Recrystallization
The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[7][8] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution.[9] The impurities, ideally being more soluble or present in much smaller quantities, remain in the "mother liquor," allowing for their separation by filtration.[6] This process exploits the highly ordered nature of a crystal lattice, which tends to exclude molecules that do not fit its geometry, resulting in a significant increase in purity.
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude solid in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures). A suitable solvent system (e.g., ethanol/water) will be one where the compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[6][9] This is crucial; adding excessive solvent will prevent the solution from becoming supersaturated upon cooling, leading to poor or no crystal formation.[6]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal to the hot solution and swirl.[8][10] The charcoal will adsorb these impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.[8][10] This step must be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.[9] If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a "seed" crystal can induce nucleation.[6][9]
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Dry the crystals thoroughly, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.[8][9]
Part 2: A Multi-Technique Approach to Characterization
Once purified, the compound's identity and purity must be confirmed through a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating confirmation of the material's integrity.
Workflow for Purification and Characterization
Caption: Workflow from crude product to a fully characterized compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone for determining the purity of pharmaceutical intermediates.[4][11] It separates the main compound from impurities, allowing for precise quantification.[12]
-
Causality of Method: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is chosen because it effectively separates compounds based on their hydrophobicity. Any impurities arising from synthesis are likely to have different polarities than the target compound, enabling their separation.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of HPLC-grade acetonitrile (or methanol) and water, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical starting point is a 50:50 mixture.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the purified compound in the mobile phase or a suitable solvent (like acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation Setup:
-
Column: Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: Set a flow rate of 1.0 mL/min.
-
Injection Volume: Set the injection volume to 10 µL.
-
Detection: Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm), predictable due to its aromatic and nitro-substituted structure.
-
-
Analysis: Inject the sample and record the chromatogram for a sufficient duration (e.g., 10-15 minutes) to ensure all components have eluted.
-
Data Interpretation: The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.
| Parameter | Typical Value/Condition | Rationale |
| Column | C18 Reversed-Phase (5 µm) | Good retention and separation for moderately polar organic molecules. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Provides good resolution and peak shape for nitrogen-containing compounds. |
| Flow Rate | 1.0 mL/min | Standard for analytical columns, balancing speed and efficiency. |
| Detection | UV at 254 nm | Aromatic and conjugated systems strongly absorb at this wavelength. |
| Purity Criterion | >98% Peak Area | A common minimum purity requirement for pharmaceutical intermediates. |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is an essential tool for confirming the molecular weight of a synthesized compound.[4] Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Causality of Method: The presence of a chlorine atom provides a highly characteristic isotopic signature. Chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[13] Therefore, the mass spectrum will show two peaks for the molecular ion: an 'M' peak and an 'M+2' peak, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[13] This pattern is a definitive indicator of a monochlorinated compound.
| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Relative Intensity | Information Provided |
| [M+H]⁺ | 246.04 | 248.04 | ~3:1 | Confirms molecular weight and presence of one Cl atom. |
| [M-NO₂]⁺ | 200.04 | 202.04 | Variable | Characteristic fragmentation of nitroaromatic compounds.[14][15] |
| [M-C₂H₄O]⁺ (Loss of ethyl) | 200.04 | 202.04 | Variable | Potential fragmentation of the ester group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise atomic structure of an organic molecule.[11] ¹H and ¹³C NMR spectra provide a complete map of the carbon and hydrogen framework.
-
Causality of Method: The unique electronic environment of each proton and carbon atom in the molecule results in a distinct resonance frequency (chemical shift). The coupling (splitting) patterns between adjacent protons reveal their connectivity, confirming the arrangement of the substituents on the pyridine ring and the structure of the ethyl ester group.
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3-8.5 | Singlet (s) | 1H | H2 (Pyridine ring) | The sole proton on the electron-deficient pyridine ring is expected to be significantly downfield. |
| ~6.0-6.5 | Broad Singlet (br s) | 2H | -NH₂ | Amino protons are exchangeable and often appear as a broad signal. Its chemical shift can be variable. |
| ~4.40 | Quartet (q) | 2H | -OCH₂CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group (3 protons + 1 = 4 lines). |
| ~1.40 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group (2 protons + 1 = 3 lines). |
Diagram of Analytical Validation
Conclusion: A Commitment to Scientific Integrity
The rigorous purification and multi-faceted characterization of this compound are indispensable steps in its journey from a laboratory reagent to a component of a potentially life-saving therapeutic. By employing a systematic workflow that combines robust purification methods like recrystallization with orthogonal analytical techniques such as HPLC, MS, and NMR, researchers can establish an unimpeachable profile of purity and structural identity. This commitment to analytical excellence ensures the reliability of experimental outcomes and upholds the highest standards of scientific integrity required in the development of novel chemical entities.
References
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Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry, 463, 116543. Available at: [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]
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Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. Available at: [Link]
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Various Authors. (2025). Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]
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ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Available at: [Link]
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Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Available at: [Link]
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Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Available at: [Link]
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Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. Available at: [Link]
-
Westin, J. (n.d.). Recrystallization. Organic Chemistry - Jack Westin. Available at: [Link]
-
Autech. (n.d.). The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective. Available at: [Link]
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Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. Available at: [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available at: [Link]
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Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
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Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Available at: [Link]
-
Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Available at: [Link]
-
Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
ResearchGate. (n.d.). Crystal diffractogram of Nicotinic acid single crystal. Available at: [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]
-
NIST. (n.d.). Ethyl 6-amino-4-chloro-5-nitro-2-pyridinyl(benzyl)carbamate. NIST WebBook. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Available at: [Link]
-
Semantic Scholar. (2001). X-ray Diffraction Analysis of the Structure of 3-Nicotinehydroxamic Acid and Pyrazinecarbohydroxamic Acid Monohydrate. Available at: [Link]
-
Carotti, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 633. Available at: [Link]
-
ResearchGate. (n.d.). Powder X-ray diffraction patterns for (a) salicylic acid, (b) nicotinic acid, and (c) the cocrystal for full range. Available at: [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Available at: [Link]
-
ResearchGate. (n.d.). X-ray diffraction pattern of the solid of pure nicotinic acid, pure ammonium sulfate. Available at: [Link]
-
PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Available at: [Link]
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- 1. Methyl-6-chloro-5-nitronicotinate CAS#: 59237-53-5 [amp.chemicalbook.com]
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- 4. arborpharmchem.com [arborpharmchem.com]
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- 14. Sci-Hub. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals / International Journal of Mass Spectrometry, 2021 [sci-hub.st]
- 15. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Sourcing Critical Intermediates: A Technical Guide to Qualifying Commercial Suppliers of Ethyl 4-amino-6-chloro-5-nitronicotinate
For researchers, scientists, and drug development professionals, the integrity of the supply chain for critical chemical intermediates is paramount. The quality of a starting material directly dictates the success of subsequent synthetic steps, influencing yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical framework for identifying and qualifying commercial suppliers of Ethyl 4-amino-6-chloro-5-nitronicotinate, a key building block in various research and development pipelines.
Understanding the Core Molecule: this compound
Before initiating a sourcing campaign, it is essential to unequivocally define the target molecule.
-
Chemical Name: this compound
-
Synonyms: Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate
-
CAS Number: 690635-35-9
-
Molecular Formula: C₈H₈ClN₃O₄
-
Molecular Weight: 245.62 g/mol
The structure, characterized by a substituted pyridine ring, is a versatile scaffold in medicinal chemistry. Its purity and the absence of critical impurities are non-negotiable for reproducible downstream synthesis and regulatory acceptance.
Identifying Commercial Suppliers
A preliminary survey of the chemical supplier landscape reveals several vendors listing this compound (CAS 690635-35-9). The following table summarizes a selection of these suppliers. It is crucial to note that this list is not exhaustive and serves as a starting point for the qualification process.
| Supplier Name | Stated Purity | Available Quantities | Notes |
| Matrix Scientific | Not explicitly stated on the product page, requires inquiry. | 500.00mg | Lists CAS 690635-35-9.[1] |
| Zibo Hangyu Biotechnology Development Co., Ltd. | 98% | Bulk inquiry available. | Lists CAS 690635-35-9.[2] |
| CymitQuimica | 95% | 100mg, 250mg, 1g | Distributes for the brand "Indagoo".[3] |
| BLD Pharm | Not explicitly stated on the product page, requires inquiry. | Inquiry needed. | Lists CAS 690635-35-9 among related products. |
| Reagentia | Not explicitly stated on the product page, requires inquiry. | 250mg | Lists CAS 690635-35-9.[4] |
The Cornerstone of Sourcing: A Framework for Supplier Qualification
Identifying a potential supplier is merely the first step. A rigorous, multi-faceted qualification process is essential to ensure the long-term reliability and quality of the procured intermediate. This process is not a simple checklist but a dynamic, evidence-based system of trust and verification.
The Causality of Qualification: Why Each Step Matters
The qualification process is designed to mitigate risk at every stage of the supply chain. The quality of a pharmaceutical intermediate directly impacts process reproducibility, the formation of impurities, batch-to-batch consistency, and ultimately, regulatory acceptance during API filing. A failure in the quality of a starting material can lead to costly batch failures, project delays, and compromised patient safety.
The following workflow illustrates a robust, self-validating system for supplier qualification.
Caption: A multi-phase workflow for qualifying a chemical supplier.
Deconstructing the Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document in the initial assessment. However, not all CoAs are created equal. A trustworthy CoA is a self-validating document that provides clear, unambiguous data.
Key Quality Attributes and Corresponding Analytical Methods:
| Quality Attribute | Analytical Method(s) | Why It's Critical |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the molecular structure is correct. NMR provides a detailed fingerprint of the molecule. |
| Purity Assay | HPLC, GC (if volatile), qNMR | Quantifies the percentage of the desired compound. HPLC is the workhorse for non-volatile organic molecules. |
| Residual Solvents | GC-Headspace | Identifies and quantifies solvents from the manufacturing process, which can be toxic or interfere with reactions. |
| Water Content | Karl Fischer Titration | Water can act as a nucleophile or base in sensitive reactions, affecting yield and impurity formation. |
| Inorganic Impurities | Residue on Ignition (ROI) / Sulfated Ash | Measures the amount of non-volatile inorganic material. |
| Heavy Metals | ICP-MS or Atomic Absorption (AA) | Critical for materials intended for pharmaceutical use due to toxicity concerns. |
When reviewing a supplier's CoA, ask the following questions:
-
Are the analytical methods used appropriate for the molecule?
-
Are the results from multiple, orthogonal techniques (e.g., HPLC purity and NMR identity) consistent?
-
Are the specifications clear and the limits appropriate for your application?
-
Does the supplier provide the actual chromatograms and spectra, or just a summary table? Full data provides a higher level of confidence.
Protocol for In-House Verification of an Incoming Sample
Trust but verify. Independent verification of a supplier's sample is a mandatory step before committing to a larger purchase.
Objective: To confirm the identity, purity, and key specifications of this compound as provided by the supplier.
Methodology:
-
Documentation Review:
-
Log the sample details, including supplier name, lot number, and date of receipt.
-
Compare the supplier's CoA with your internal specifications.
-
-
Physical Characterization:
-
Observe and record the appearance (e.g., color, form - crystalline solid, powder). Zibo Hangyu, for instance, describes it as a powder or liquid.[2]
-
Perform a melting point analysis and compare it to literature values.
-
-
Identity Confirmation (Spectroscopy):
-
¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire a proton NMR spectrum. The chemical shifts, integration values, and coupling patterns should be consistent with the structure of this compound.
-
Mass Spectrometry: Prepare a dilute solution and analyze by LC-MS or direct infusion. The observed molecular ion peak should correspond to the calculated exact mass of the compound.
-
-
Purity Analysis (Chromatography):
-
High-Performance Liquid Chromatography (HPLC):
-
Develop or use a standard HPLC method, typically with a C18 reverse-phase column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or TFA).
-
Monitor the elution profile with a UV detector at a wavelength where the compound has strong absorbance.
-
Calculate the purity based on the area percentage of the main peak. Quantify any significant impurities if standards are available.
-
-
-
Final Assessment:
-
Compile all analytical data into a comprehensive report.
-
Directly compare your in-house results with the supplier's CoA.
-
A successful validation is achieved when your results are in close agreement with the supplier's stated specifications. Any significant discrepancy is grounds for disqualification or further investigation.
-
By implementing this rigorous, evidence-based approach, research and development teams can build a resilient and reliable supply chain for critical intermediates like this compound, ensuring the integrity and success of their scientific endeavors.
References
-
Zibo Hangyu Biotechnology Development Co., Ltd. this compound.[Link]
-
Reagentia. this compound (1 x 250 mg).[Link]
Sources
An In-depth Technical Guide to Ethyl 4-amino-6-chloro-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-amino-6-chloro-5-nitronicotinate, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical identity, physicochemical properties, and detailed synthesis protocols. Emphasis is placed on the rationale behind procedural steps, offering insights into its role as a strategic intermediate in the development of targeted therapeutics. This guide serves as an essential resource for researchers engaged in drug discovery and process development, consolidating critical data and methodologies to facilitate its effective application.
Chemical Identity and Structure
This compound is a substituted pyridine derivative characterized by the presence of amino, chloro, nitro, and ethyl carboxylate functional groups. This specific arrangement of substituents makes it a versatile precursor for the synthesis of complex heterocyclic systems, particularly those of pharmaceutical interest.
The formal IUPAC name for this compound is ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate .[1] Its structural representation and key identifiers are cataloged below.
| Identifier | Value |
| IUPAC Name | ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate[1] |
| CAS Number | 690635-35-9 |
| Molecular Formula | C₈H₈ClN₃O₄ |
| Molecular Weight | 245.62 g/mol |
| Canonical SMILES | CCOC(=O)C1=CN=C(C([O-])=C1N)Cl |
| Synonyms | 4-Amino-6-chloro-5-nitro-pyridine-3-carboxylic acid ethyl ester |
Physicochemical and Safety Data
While comprehensive experimental data for this specific ester is not widely published, its physical state is typically a powder, ranging in color from off-white to light yellow. Due to the presence of polar functional groups and a substituted aromatic ring, it is expected to have low solubility in water and higher solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Safety and Handling: This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: Based on data for structurally similar compounds, the following hazard statements may apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage: It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.
Synthesis Protocol: A Self-Validating System
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This protocol is designed as a self-validating system, where reaction progress can be reliably monitored and the product's identity confirmed through standard analytical techniques.
The primary route involves the reaction of a precursor, ethyl 4,6-dichloro-5-nitronicotinate, with an ammonia source. The rationale for this approach lies in the electronic nature of the starting material. The two chlorine atoms on the pyridine ring are activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent nitro group and the ring nitrogen. The chlorine at the 4-position is more sterically accessible and electronically favored for substitution compared to the chlorine at the 6-position, leading to regioselective amination.
Experimental Protocol: Synthesis via Regioselective Amination
This protocol is based on established chemical principles for SNAr reactions on activated chloropyridines, as suggested by its inclusion as an intermediate in patent literature.[1]
Starting Material: Ethyl 4,6-dichloro-5-nitronicotinate (CAS 154012-15-4) Reagent: Ammonia (e.g., 7N solution in methanol or aqueous ammonium hydroxide) Solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) or a protic solvent like ethanol.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 4,6-dichloro-5-nitronicotinate (1.0 eq). Dissolve the starting material in a suitable solvent (e.g., THF or ethanol) to a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize potential side reactions. Slowly add a solution of ammonia (2.0-3.0 eq) dropwise to the stirred solution over 15-20 minutes.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-24 hours.
-
Causality Insight: The use of excess ammonia drives the reaction to completion. The reaction is typically slow at lower temperatures, and allowing it to proceed at room temperature for an extended period ensures high conversion.
-
-
In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Add deionized water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification & Characterization: Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Role in Drug Development & Key Applications
This compound is a strategic intermediate, meaning its value lies in its potential for further chemical modification to build more complex, biologically active molecules. The trifunctional nature of the pyridine core (amino, chloro, and nitro groups) allows for a diverse range of subsequent chemical transformations.
Key Synthetic Transformations:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, creating a diamino-substituted pyridine. This resulting vicinal diamine is a classic precursor for forming fused heterocyclic rings, such as imidazopyridines or triazolopyridines, which are common scaffolds in many therapeutic agents.
-
Substitution of the Chloro Group: The remaining chlorine atom at the 6-position can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) via another SNAr reaction. This allows for the introduction of diverse side chains, which is a fundamental strategy in medicinal chemistry for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties.
-
Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another handle for modification or for interacting with biological targets.
Logical Relationship Diagram
Caption: Key synthetic transformations of the title compound in drug discovery.
While specific, publicly disclosed drug candidates synthesized directly from this ethyl ester are not prevalent in the literature, the core "aminopyridine" scaffold is central to numerous kinase inhibitors used in oncology. The functional group arrangement in this compound makes it an ideal starting point for the synthesis of analogs of such drugs.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its utility is derived from the strategic placement of three distinct functional groups on the pyridine core, which allows for selective and sequential chemical modifications. This guide has provided a detailed overview of its chemical properties, a robust and logical synthesis protocol, and an analysis of its role as a versatile building block. For research teams and drug development professionals, a thorough understanding of this molecule's chemistry is a key enabler for the efficient synthesis of novel and complex heterocyclic compounds with therapeutic potential.
References
- Google Patents. (n.d.). Antiinflammation agents. US20040097485A1.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 4-amino-6-chloro-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Trifunctional Pyridine Core
Ethyl 4-amino-6-chloro-5-nitronicotinate is a highly functionalized pyridine derivative that serves as a pivotal starting material in medicinal chemistry and organic synthesis. Its structure is distinguished by three key reactive sites: a nucleophilically displaceable chloro group at the C6 position, a reducible nitro group at C5, and an amino group at C4. This trifunctional nature allows for a diverse array of chemical transformations, making it an exceptionally valuable scaffold for constructing complex heterocyclic systems.
Notably, this compound is a key intermediate in the synthesis of fused bicyclic heterocycles, such as pyrazolo[3,4-b]pyridines.[1] This class of compounds is of significant interest in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including kinase inhibition, anticancer, and anti-inflammatory properties.[2][3]
This guide provides detailed protocols and technical insights into the primary synthetic transformations of this compound, focusing on nucleophilic aromatic substitution, nitro group reduction, and subsequent cyclization to form the medicinally relevant pyrazolo[3,4-b]pyridine core.
Physicochemical Properties and Safety Data
Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the starting material.
| Property | Value | Reference |
| CAS Number | 690635-35-9 | [4] |
| Molecular Formula | C₈H₈ClN₃O₄ | [4][5] |
| Molecular Weight | 245.62 g/mol | [5] |
| Appearance | Powder or liquid | [4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6] |
Safety and Handling: While specific GHS data for the ethyl ester is not extensively documented, the closely related methyl ester (CAS 59237-53-5) provides a strong indication of the potential hazards.[7] Users should handle the compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.
-
Hazard Statements (Anticipated): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7]
-
Precautionary Measures: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Use only in a well-ventilated area.[8][9]
Core Synthetic Transformations: A Strategic Overview
The strategic functionalization of this compound hinges on the selective manipulation of its three reactive centers. The primary synthetic routes involve:
-
Nucleophilic Aromatic Substitution (SₙAr) to replace the C6-chloro group.
-
Reduction of the C5-nitro group to an amine, which is a key step for cyclization.
-
Annulation/Cyclization to form fused ring systems, most notably pyrazolo[3,4-b]pyridines.
Caption: Key synthetic pathways from the starting material.
Nucleophilic Aromatic Substitution (SₙAr) at the C6-Position
Mechanistic Insight: The chloro group at the C6 position of the pyridine ring is activated towards nucleophilic attack. This is due to the strong electron-withdrawing effects of both the adjacent nitro group and the ring nitrogen atom. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism, which is characteristic of SₙAr reactions.[10] This activation allows for the displacement of the chloride ion by a wide range of nucleophiles, particularly primary and secondary amines.
Protocol 1: Synthesis of Ethyl 4-amino-6-(alkylamino)-5-nitronicotinates
This protocol describes a general procedure for the substitution of the C6-chloro group with an amine nucleophile.
Reagents & Equipment:
-
This compound (1.0 eq.)
-
Amine nucleophile (e.g., piperidine, morpholine, benzylamine) (1.2 eq.)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.0 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., DMF, approx. 0.2 M concentration).
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.2 eq.) followed by the dropwise addition of DIPEA (2.0 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine to remove the solvent and base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure substituted product.
| Nucleophile | Solvent | Temp (°C) | Typical Yield (%) |
| Piperidine | DMF | 90 | 85-95 |
| Morpholine | Acetonitrile | 80 (reflux) | 80-90 |
| Benzylamine | DMSO | 100 | 75-85 |
| Aniline | DMF | 120 | 60-75 |
Reduction of the C5-Nitro Group
Mechanistic Insight: The conversion of the C5-nitro group to a primary amine is a critical transformation that unlocks the pathway to fused heterocyclic systems. This reduction must be performed with a degree of chemoselectivity to avoid affecting the ester group or causing hydrodechlorination at the C6 position. Common and effective methods include the use of metal salts in acidic media (e.g., tin(II) chloride) or catalytic hydrogenation. Tin(II) chloride is particularly useful as it is generally tolerant of other functional groups like esters and aryl halides.
Protocol 2: Synthesis of Ethyl 4,5-diamino-6-chloronicotinate
This protocol details the reduction of the nitro group using tin(II) chloride dihydrate.
Reagents & Equipment:
-
This compound (1.0 eq.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.)
-
Ethanol (or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in ethanol (approx. 0.1 M concentration).
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (5.0 eq.) to the suspension in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours). The reaction mixture will become a clear, homogeneous solution.
-
Quenching and Basification: Cool the reaction mixture to room temperature and carefully pour it over ice. Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the mixture is ~8. This will precipitate tin salts as a white solid.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). The product will be in the organic layer.
-
Filtration: Filter the combined organic extracts through a pad of celite to remove any fine tin salt precipitate.
-
Washing and Drying: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the diamino product, which is often used in the next step without further purification.
Synthesis of Fused Heterocycles: The Pyrazolo[3,4-b]pyridine Core
Mechanistic Insight: The ortho-diamine product from Protocol 2 is the direct precursor to the pyrazolo[3,4-b]pyridine ring system. The formation of the pyrazole ring is typically achieved through diazotization of the C5-amino group, followed by intramolecular cyclization. In this reaction, the C5-amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The highly reactive diazonium salt is then attacked by the neighboring C4-amino group, leading to ring closure and subsequent tautomerization to form the stable aromatic pyrazole ring.
Caption: Workflow for pyrazolo[3,4-b]pyridine synthesis.
Protocol 3: Synthesis of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol outlines the cyclization of the diamine intermediate.
Reagents & Equipment:
-
Ethyl 4,5-diamino-6-chloronicotinate (crude from Protocol 2) (1.0 eq.)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Water, Ice
-
Beaker, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude Ethyl 4,5-diamino-6-chloronicotinate (1.0 eq.) in a mixture of concentrated HCl and water at room temperature.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the cold acidic solution of the diamine. Maintain the temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. A precipitate may form as the product is generated.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove any residual acid and salts.
-
Drying: Dry the product under vacuum to yield the Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. This product can be further purified by recrystallization if necessary.
Applications in Drug Discovery
The derivatives synthesized from this compound are valuable intermediates for creating molecules with significant therapeutic potential.
-
PARP Inhibitors: The core nicotinate structure is a key building block for Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[11]
-
Kinase Inhibitors: The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in various kinase inhibitors targeting enzymes involved in cell signaling pathways crucial for cancer cell growth.[3]
-
Other Therapeutic Areas: Derivatives have also shown potential as agents for Alzheimer's disease diagnostics, antivirals, and anti-leukemic agents.[3][12][13]
References
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Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
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Cerdeira, N., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]
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Cerdeira, N., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Retrieved from [Link]
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Afonin, D. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2021). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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Charisiadis, A., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Retrieved from [Link]
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ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chloro, fluoro, and nitro derivatives of 7-amino-5-aryl-6-cyano-5 H -pyrano pyrimidin-2,4-diones using organic catalysts and their antimicrobial and anticancer activities. Retrieved from [Link]
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LookChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
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bioRxiv. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) ChemInform Abstract: Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation in Multi-Component Reactions and Their Antitumor and Antimicrobial Activities. Part 1. Retrieved from [Link]
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Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 2-chloro-5-nitronicotinate (C8H7ClN2O4). Retrieved from [Link]
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The Strategic Role of Ethyl 4-amino-6-chloro-5-nitronicotinate in Medicinal Chemistry: A Guide to Synthesis and Application
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of Ethyl 4-amino-6-chloro-5-nitronicotinate. This versatile pyridine derivative is a pivotal intermediate in the construction of complex heterocyclic scaffolds, particularly those exhibiting potent kinase inhibitory activity. Its strategic substitution pattern allows for the facile generation of novel compounds aimed at challenging therapeutic targets, including drug-resistant cancers.
Introduction: The Architectural Value of a Substituted Pyridine
In the landscape of medicinal chemistry, substituted pyridines are foundational building blocks. This compound (CAS No. 690635-35-9) is a prime example of a highly functionalized intermediate, engineered for subsequent elaboration into sophisticated molecular architectures.[1][2][3] The presence of an amino group, a nitro group, a chlorine atom, and an ethyl ester on the pyridine core provides multiple reactive handles for chemists to exploit. This inherent reactivity makes it a valuable precursor for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-b]pyrazines, which have demonstrated significant potential as inhibitors of key cellular signaling pathways implicated in oncology.[4][5]
PART 1: Synthesis of this compound
The most direct and efficient synthesis of the title compound involves a regioselective nucleophilic aromatic substitution (SNAr) on a readily available precursor, Ethyl 4,6-dichloro-5-nitronicotinate.[6][7][8] The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the C4 position for selective amination.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the amination of dichloronicotinates.[9]
Materials:
-
Ethyl 4,6-dichloro-5-nitronicotinate (CAS No. 154012-15-4)
-
Aqueous ammonia (28-30% solution)
-
1,4-Dioxane
-
Ethanol
-
Standard laboratory glassware for reactions under pressure
-
Rotary evaporator
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a sealed pressure vessel, dissolve Ethyl 4,6-dichloro-5-nitronicotinate (1.0 eq.) in 1,4-dioxane to a concentration of approximately 0.4-0.5 M.
-
Amination: To the solution, add an excess of aqueous ammonia (approximately 10-12 eq.).
-
Reaction Conditions: Seal the vessel and heat the mixture to 100°C. Maintain this temperature with vigorous stirring for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the dioxane and excess ammonia.
-
Purification: The resulting crude solid is then purified by recrystallization from ethanol to yield this compound as a solid.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Ethyl 4,6-dichloro-5-nitronicotinate | [9] |
| Reagent | Aqueous Ammonia (28%) | [9] |
| Solvent | 1,4-Dioxane | [9] |
| Temperature | 100°C | [9] |
| Time | 12 hours | [9] |
| Purification | Recrystallization from Ethanol | [9] |
Visualization of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
PART 2: Application in the Synthesis of Pyrido[2,3-b]pyrazine Kinase Inhibitors
A primary application of this compound is in the synthesis of the pyrido[2,3-b]pyrazine scaffold. This core is present in numerous potent kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC).
General Synthetic Pathway to Pyrido[2,3-b]pyrazines
The synthesis proceeds in two key steps:
-
Reduction of the nitro group: The 5-nitro group is reduced to an amino group to form a vicinal diamine.
-
Condensation and Cyclization: The resulting diamine is condensed with a 1,2-dicarbonyl compound to form the pyrazine ring.
Protocol 2: General Procedure for Pyrido[2,3-b]pyrazine Synthesis
Materials:
-
This compound
-
Reducing agent (e.g., Iron powder, Tin(II) chloride)
-
Acidic medium (e.g., Acetic acid, Hydrochloric acid)
-
A 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl)
-
Ethanol or Acetic Acid as solvent
-
Standard laboratory glassware for reflux and inert atmosphere reactions
Procedure:
-
Reduction to Diamine:
-
Suspend this compound (1.0 eq.) in a suitable solvent such as acetic acid or ethanol.
-
Add a reducing agent like iron powder (5-10 eq.) or tin(II) chloride (4-5 eq.).
-
Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter to remove the metal salts, and neutralize the filtrate. The crude diamine is often used directly in the next step.
-
-
Condensation and Cyclization:
-
Dissolve the crude diamine in ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (1.0-1.2 eq.).
-
Reflux the mixture for 4-8 hours. The reaction can be catalyzed by a few drops of acid if necessary.[5]
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Visualization of Pyrido[2,3-b]pyrazine Synthesis:
Caption: General workflow for the synthesis of a pyrido[2,3-b]pyrazine core.
PART 3: Medicinal Chemistry Applications - Targeting EGFR-Driven Cancers
Derivatives of the pyrido[2,3-b]pyrazine scaffold have shown remarkable efficacy as inhibitors of EGFR, a receptor tyrosine kinase that is a key driver in many cancers, particularly NSCLC.[10] A significant challenge in the treatment of NSCLC is acquired resistance to first-generation EGFR inhibitors like erlotinib, often due to a secondary mutation (T790M) in the EGFR kinase domain or the activation of bypass signaling pathways.[11][12][13]
Novel pyrido[2,3-b]pyrazine-based inhibitors have been designed to overcome this resistance.[10] These compounds can effectively inhibit both wild-type and mutant forms of EGFR.
Mechanism of Action and Overcoming Erlotinib Resistance
Erlotinib is an ATP-competitive inhibitor of the EGFR tyrosine kinase. The T790M "gatekeeper" mutation sterically hinders the binding of erlotinib. Furthermore, cancer cells can develop resistance by activating alternative survival pathways, such as those mediated by Src kinase and the PI3K/Akt pathway, which can be downstream of other receptors like c-Met or integrins.[14][15]
The pyrido[2,3-b]pyrazine core can be elaborated with various substituents that allow for potent and selective inhibition of the EGFR kinase, including the T790M mutant. These inhibitors often form crucial hydrogen bonds within the ATP-binding pocket of the kinase.[16][17]
Visualization of EGFR Signaling and Inhibition:
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]pyrazine derivatives.
PART 4: Biological Evaluation Protocols
After synthesis, it is crucial to evaluate the biological activity of the novel compounds. An in vitro cytotoxicity assay is a standard first step to determine the potency of the synthesized inhibitors against cancer cell lines.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a general method for assessing the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 for wild-type EGFR, NCI-H1975 for T790M mutant EGFR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in a complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., erlotinib).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Conclusion
This compound is a strategically designed chemical intermediate with significant value in medicinal chemistry. Its utility in the synthesis of pyrido[2,3-b]pyrazines and other heterocyclic systems provides a robust platform for the development of novel kinase inhibitors. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to leverage this versatile building block in the pursuit of new therapeutic agents, particularly those aimed at overcoming the challenges of drug resistance in cancer.
References
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Deshmukh, S. et al. (2023). Novel pyrido[2,3-b][10][11]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Advances. Available at: [Link]
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El-Naggar, A. M. et al. (2020). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. PubMed. Available at: [Link]
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Ghorab, M. M. et al. (2021). Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. PubMed. Available at: [Link]
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Jia, Y. et al. (2016). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. PubMed Central. Available at: [Link]
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Prakash, S. et al. (2015). Mechanism of Resistance and Novel Targets Mediating Resistance to EGFR and c-Met Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer. PubMed. Available at: [Link]
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Kim, S. M. et al. (2013). Erlotinib Resistance in Lung Cancer Cells Mediated by Integrin β1/Src/Akt-Driven Bypass Signaling. AACR Journals. Available at: [Link]
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Tartarone, A. et al. (2013). Mechanisms of resistance to EGFR tyrosine kinase inhibitors gefitinib/erlotinib and to ALK inhibitor crizotinib. PubMed. Available at: [Link]
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Abdel-Maksoud, M. S. et al. (2022). EGFR inhibitors synthesis and biological assessment. Dove Medical Press. Available at: [Link]
-
Erlotinib. (2024). StatPearls - NCBI Bookshelf. Available at: [Link]
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Al-Suwaidan, I. A. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of new EGFR inhibitors strategy. ResearchGate. Available at: [Link]
-
Yadav, P. et al. (2022). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]
-
Al-Suwaidan, I. A. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available at: [Link]
-
Khan, I. U. et al. (2020). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]
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ResearchGate. (n.d.). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. ResearchGate. Available at: [Link]
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CP Lab Safety. (n.d.). Ethyl 4, 6-dichloro-5-nitronicotinate, min 97%, 10 grams. CP Lab Safety. Available at: [Link]
-
Al-Zaydi, K. M. (2009). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[10][11][18]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[10][11][18]triazine Derivatives. PubMed Central. Available at: [Link]
-
Brown, D. G. & Boström, J. (2016). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]
-
Abd Al Rahim, N. A. et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available at: [Link]
-
Nawrozkij, M. A. et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][10][11][18]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]
-
El-Gazzar, M. G. et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central. Available at: [Link]
-
Wujec, M. et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. PubChem. Available at: [Link]
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PubChemLite. (n.d.). Methyl 6-chloro-5-nitronicotinate (C7H5ClN2O4). PubChemLite. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). ETHYL β-HYDROXY-β,β-DIPHENYLPROPIONATE. Organic Syntheses Procedure. Available at: [Link]
-
Harris, G. D. et al. (2005). Inhibition of Src Kinase Activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. PubMed. Available at: [Link]
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The Versatile Scaffolding of Ethyl 4-amino-6-chloro-5-nitronicotinate: A Gateway to Novel Therapeutics
Introduction: Unveiling a Privileged Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of drug discovery. Among the myriad of molecular scaffolds, substituted pyridines represent a class of privileged structures due to their prevalence in a wide array of biologically active compounds. Ethyl 4-amino-6-chloro-5-nitronicotinate emerges as a particularly valuable and versatile building block for the construction of complex molecular architectures. Its unique arrangement of functional groups—an amine, a chloro leaving group, a nitro moiety, and an ester—on a pyridine core provides a rich platform for a diverse range of chemical transformations.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this compound in synthetic chemistry. We will explore its reactivity, focusing on key transformations that unlock its potential for generating libraries of compounds with therapeutic promise. The causality behind experimental choices will be elucidated, and each protocol is designed to be a self-validating system, ensuring reproducibility and success in your research endeavors.
Chemical Profile and Strategic Significance
This compound (CAS No: 690635-35-9) possesses a molecular formula of C8H8ClN3O4 and a molecular weight of 245.62 g/mol .[1][2] The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups, allowing for a stepwise and controlled elaboration of the pyridine scaffold.
| Property | Value |
| CAS Number | 690635-35-9 |
| Molecular Formula | C8H8ClN3O4 |
| Molecular Weight | 245.62 g/mol |
| IUPAC Name | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate |
| Appearance | Powder or liquid |
Table 1: Physicochemical Properties of this compound.
The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom significantly activates the chloro substituent at the 6-position towards nucleophilic aromatic substitution (SNAr). The amino group at the 4-position and the nitro group at the 5-position can be chemically transformed, most notably through the reduction of the nitro group to a primary amine. This transformation is pivotal as it sets the stage for cyclization reactions, leading to the formation of fused heterocyclic systems of significant medicinal interest, such as the pyrido[2,3-b]pyrazines.
Core Synthetic Transformations and Protocols
The true synthetic utility of this compound is realized through a sequence of key chemical reactions. This section provides detailed protocols for these transformations, underpinned by mechanistic rationale.
Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
The chlorine atom at the C6-position is highly susceptible to displacement by a variety of nucleophiles due to the strong electron-withdrawing effects of the adjacent nitro group and the ring nitrogen. This reaction is a cornerstone for introducing molecular diversity.
Causality Behind Experimental Choices: The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the charged intermediate (Meisenheimer complex) formed during the reaction, thereby stabilizing it and accelerating the reaction rate.[3] The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophile and driving the reaction to completion.
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Application Notes & Protocols: Exploring the Reaction Mechanisms of Ethyl 4-amino-6-chloro-5-nitronicotinate as a Versatile Synthetic Intermediate
An in-depth guide for researchers, scientists, and drug development professionals
Introduction: A Profile of a Privileged Scaffold
Ethyl 4-amino-6-chloro-5-nitronicotinate is a highly functionalized pyridine derivative, a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and agrochemicals.[1][2] Its structure is distinguished by a dense arrangement of electronically diverse substituents: an electron-donating amino group, a strongly electron-withdrawing nitro group, a displaceable chloro leaving group, and an ethyl ester moiety. This unique combination of functional groups makes the pyridine ring significantly electron-deficient, predisposing it to a range of chemical transformations that are crucial for the synthesis of complex molecular architectures.
The strategic placement of these groups governs the molecule's reactivity. The nitro and chloro groups, positioned para and ortho respectively to the ring nitrogen, synergistically activate the C6 position for nucleophilic attack. This guide provides a detailed exploration of the principal reaction mechanisms involving this versatile building block, offering both mechanistic insights and field-proven protocols for its application in synthetic chemistry.
| Property | Value | Source(s) |
| IUPAC Name | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | [3][4] |
| CAS Number | 690635-35-9 | |
| Molecular Formula | C₈H₈ClN₃O₄ | [5] |
| Molecular Weight | 245.62 g/mol | N/A |
| Appearance | Typically a powder or solid | [5] |
Core Reactivity and Mechanistic Principles
The electronic landscape of this compound is dominated by the powerful electron-withdrawing effect of the 5-nitro group. This feature dramatically lowers the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles—a reaction pathway known as Nucleophilic Aromatic Substitution (SNAr).[1]
Dominant Pathway: Nucleophilic Aromatic Substitution (SNAr) at C6
The most synthetically valuable reaction for this substrate is the displacement of the chloride at the C6 position. The reaction proceeds through a classic two-step addition-elimination mechanism.[1][6]
Causality of Reactivity:
-
Activation: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is massively amplified by the nitro group at C5, which withdraws electron density through both inductive and resonance effects.
-
Regioselectivity: The attack is directed to the C6 position, which is ortho to the ring nitrogen and para to the powerful nitro group. This specific positioning allows the negative charge of the anionic intermediate to be delocalized onto the oxygen atoms of the nitro group, providing significant resonance stabilization.[1][7]
-
Intermediate Formation: A nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this complex is the key driving force for the reaction.[8]
-
Aromaticity Restoration: In the final, typically rapid step, the leaving group (chloride) is expelled, restoring the aromaticity of the pyridine ring and yielding the substituted product.
Caption: General mechanism for SNAr at the C6 position.
Key Transformation: Reduction of the 5-Nitro Group
The conversion of the 5-nitro group to a 5-amino group is a fundamental transformation that unlocks a new dimension of reactivity. The resulting diamino-pyridine scaffold is a precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines, and allows for subsequent functionalization of the newly formed amino group (e.g., acylation, diazotization).
Commonly employed methods for this reduction include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Metal/Acid Reduction: Utilizing metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl or acetic acid.[1]
-
Transfer Hydrogenation: Using reagents like ammonium formate or hydrazine in the presence of a catalyst.
-
Selective Reduction: Reagents like indium powder in aqueous ammonium chloride can offer high selectivity for the reduction of aromatic nitro groups.[9]
The choice of method depends on the compatibility with other functional groups in the molecule. For this compound, a mild reducing agent is preferable to avoid unintended side reactions.
Caption: Synthetic workflow for nitro group reduction.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 3.1: SNAr Displacement of the 6-Chloro Group with Morpholine
This protocol details a representative SNAr reaction using a secondary amine as the nucleophile.
Rationale for Experimental Choices:
-
Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction without interfering.
-
Base: Potassium carbonate (K₂CO₃) is used as a mild inorganic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1]
-
Temperature: Elevated temperature (50-80 °C) is often required to overcome the activation energy barrier associated with the initial disruption of aromaticity.[2]
Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate). Begin stirring. To this solution, add morpholine (1.2 eq.) followed by potassium carbonate (2.0-3.0 eq.).[1]
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product, Ethyl 4-amino-6-(morpholin-4-yl)-5-nitronicotinate.
Protocol 3.2: Reduction of the 5-Nitro Group using Iron and Ammonium Chloride
This protocol describes a robust and relatively mild method for reducing the nitro group.
Rationale for Experimental Choices:
-
Reducing System: Iron powder is an inexpensive and effective reducing agent. Ammonium chloride in aqueous ethanol provides a buffered, near-neutral pH environment, which can be less harsh than strongly acidic conditions and helps prevent hydrolysis of the ester group.[9]
-
Solvent System: An ethanol/water mixture is used to dissolve both the organic substrate and the inorganic ammonium chloride.[9]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq.) in a 2:1 mixture of ethanol and water.
-
Reagent Addition: Add ammonium chloride (10 eq.) to the suspension.[9] Then, add iron powder (4-5 eq.) portion-wise to the stirring mixture. The reaction may be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The product, being more polar, will have a lower Rf value.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.
-
Extraction: Combine the filtrates and remove the ethanol under reduced pressure. Extract the remaining aqueous solution multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, Ethyl 4,5-diamino-6-chloronicotinate. This can be further purified by crystallization or column chromatography if necessary.
Data Interpretation and Characterization Summary
Successful transformation of this compound can be confirmed by various spectroscopic methods. The table below summarizes the expected changes.
| Transformation | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| SNAr (C6-Cl → C6-Nu) | Disappearance of signals associated with the nucleophile's labile proton (if any); appearance of new signals corresponding to the nucleophile's alkyl/aryl groups integrated into the structure. | Shift in the chemical shift of C6. | Increase in M+ corresponding to the mass of the nucleophile minus the mass of Cl. | Changes in the fingerprint region. |
| Reduction (C5-NO₂ → C5-NH₂) | Disappearance of the deshielding effect of the NO₂ group, causing upfield shifts of adjacent aromatic protons. Appearance of a new broad singlet for the NH₂ protons. | Significant upfield shift of C5. | Decrease in M+ by 16 (loss of O₂) and increase by 2 (gain of H₂), for a net loss of 14 Da. | Disappearance of strong NO₂ stretches (~1530, 1350 cm⁻¹); appearance of N-H stretches (~3300-3500 cm⁻¹). |
References
-
Nitropyridines: Synthesis and reactions - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Nitropyridines, Their Synthesis and Reactions - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (2022). Retrieved January 19, 2026, from [Link]
-
Molecular Modeling and Computational Study of SNAr Reactions in Dinitropyridines: Mechanistic Insights into Piperidine Interactions with SARS-CoV-2 Main Drivers - ResearchGate. (2024). Retrieved January 19, 2026, from [Link]
-
Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1997). Retrieved January 19, 2026, from [Link]
-
Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods - MDPI. (2023). Retrieved January 19, 2026, from [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - American Chemical Society. (2022). Retrieved January 19, 2026, from [Link]
-
Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Retrieved January 19, 2026, from [Link]
-
nucleophilic aromatic substitutions - YouTube. (2019). Retrieved January 19, 2026, from [Link]
-
Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline - Journal of the Chemical Society (Resumed) (RSC Publishing). (1954). Retrieved January 19, 2026, from [Link]
-
Ethyl 6-amino-4-chloro-5-nitro-2-pyridinyl(benzyl)carbamate - NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]
-
Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Retrieved January 19, 2026, from [Link]
-
ethyl 4-aminobenzoate - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]
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- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 4-amino-6-chloro-5-nitronicotinate
I have now gathered more specific information regarding the Suzuki coupling of electron-deficient chloropyridines, including those with amino and nitro substituents. The search results provide insights into:
-
Catalyst and Ligand Choice: The importance of bulky, electron-rich phosphine ligands (like Buchwald's biarylphosphines) and N-heterocyclic carbene (NHC) ligands for activating less reactive aryl chlorides is highlighted. Specific catalysts like Pd(dppf)Cl₂ are mentioned for amino-substituted chloropyridines.
-
Reaction Conditions: I have found general protocols that suggest typical temperature ranges (80-120 °C), bases (carbonates, phosphates), and solvents (dioxane, DME, toluene, often with water).
-
Substrate-Specific Challenges: The search results acknowledge that the amino group can coordinate with the palladium catalyst, potentially inhibiting the reaction, and that the electron-withdrawing nature of the nitro group makes the aryl chloride more reactive towards oxidative addition but can slow down other steps like transmetalation if the boronic acid is also electron-deficient.
-
Potential Side Reactions: I have information on common side reactions like dehalogenation, protodeboronation, and homocoupling.
-
Microwave-Assisted Protocols: The potential for using microwave irradiation to accelerate the reaction with challenging substrates has been noted.
While I haven't found a specific, detailed protocol for the exact molecule "Ethyl 4-amino-6-chloro-5-nitronicotinate," I have enough information to construct a comprehensive and scientifically sound application note. I can now explain the rationale behind the choice of reagents and conditions, design a detailed experimental protocol based on analogous systems, create the required diagrams and tables, and provide a thorough troubleshooting guide. Therefore, I have sufficient information to proceed with generating the response.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with this compound. This challenging substrate, characterized by its electron-deficient pyridine core and multiple functional groups, requires carefully optimized conditions to achieve high yields and purity. These application notes delve into the mechanistic rationale behind protocol design, offer detailed step-by-step experimental procedures for both conventional and microwave-assisted heating, and provide a troubleshooting guide for common issues. The aim is to equip researchers with the necessary knowledge to successfully synthesize novel biaryl and heteroaryl derivatives from this versatile building block, which is of significant interest in medicinal chemistry and materials science.
Introduction: The Significance of this compound in Synthesis
This compound is a highly functionalized pyridine derivative that serves as a valuable scaffold in the synthesis of complex heterocyclic compounds.[1] Its structure is primed for diversification; the chlorine atom at the 6-position is a key handle for transition metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of aryl, heteroaryl, or vinyl moieties.[1] The Suzuki-Miyaura coupling is a particularly powerful tool for this transformation due to its broad functional group tolerance, the commercial availability of a vast array of boronic acids, and its generally mild reaction conditions.[2]
However, the electronic nature of this specific substrate presents a unique set of challenges. The presence of two strong electron-withdrawing groups (nitro and ester) significantly decreases the electron density of the pyridine ring. While this activates the C-Cl bond towards the initial oxidative addition step in the catalytic cycle, the amino group at the 4-position can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[2] Therefore, the selection of an appropriate catalyst system, including the palladium precursor and ligand, is paramount for a successful reaction.
The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[3] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
Figure 1: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate.[1] This is often the rate-determining step, especially with less reactive aryl chlorides.[4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium(II) complex, replacing the chloride ion.[3] The base is crucial as it activates the organoboron species.[5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4]
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters may be necessary for different boronic acid coupling partners.
Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling
This protocol is based on established methodologies for the coupling of challenging electron-deficient chloropyridines.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, especially for less reactive coupling partners.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%)
-
SPhos (4-8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (10:1)
-
Microwave vial with a stir bar
Procedure:
-
Vial Charging: In a microwave vial, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and potassium carbonate.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a constant temperature of 120-150 °C for 15-45 minutes.
-
Work-up and Purification: After cooling, perform the work-up and purification as described in the conventional protocol.
Key Reaction Parameters and Their Influence
The success of the Suzuki coupling of this substrate is highly dependent on the careful selection of each reaction component.
| Parameter | Recommended Options | Rationale and Field-Proven Insights |
| Palladium Precatalyst | Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | For challenging substrates like chloropyridines, pre-catalysts that readily form the active Pd(0) species are preferred.[2] Pd(dppf)Cl₂ is a robust and versatile choice.[7] Pd(OAc)₂ and Pd₂(dba)₃ are often used in combination with specialized ligands. |
| Ligand | dppf, SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for promoting the oxidative addition of the less reactive C-Cl bond and facilitating the reductive elimination step.[8] Buchwald's biarylphosphine ligands (SPhos, XPhos, etc.) are highly effective. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ are often effective.[9] The base activates the boronic acid for transmetalation.[5] |
| Solvent | 1,4-Dioxane, Toluene, DME (often with water) | Aprotic polar solvents are generally used.[4] The addition of a small amount of water can be beneficial for the solubility of the base and in facilitating the transmetalation step.[10] |
| Temperature | 80-150 °C | Higher temperatures are typically required for the coupling of chloropyridines. Microwave heating can provide rapid and uniform heating to these temperatures.[6] |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below is a guide to addressing common problems.
Figure 2: A troubleshooting flowchart for common Suzuki coupling issues.
-
Low or No Product Formation: This is often due to catalyst deactivation or inefficient oxidative addition. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. If the issue persists, consider a more electron-rich and bulky ligand or increasing the reaction temperature.[8]
-
Dehalogenation: The formation of the dehalogenated starting material (where the chlorine is replaced by hydrogen) can occur.[4] This may be mitigated by using a milder base or slightly lower reaction temperatures.
-
Homocoupling of Boronic Acid: The formation of a biaryl product from two molecules of the boronic acid (Ar'-Ar') is often caused by the presence of oxygen.[4] Rigorous degassing of solvents is crucial.
-
Protodeboronation: The boronic acid can be protonated and lose its boron moiety, especially in highly aqueous or acidic conditions.[9] Using a boronate ester or a different solvent system can sometimes alleviate this issue.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Hossain, M. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews.
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Muthumari, S., & Ramesh, R. (2021). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Fu, G. C., et al. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
National Institutes of Health. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]
-
Cravotto, G., & Cintas, P. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Retrieved from [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Nucleophilic aromatic substitution with Ethyl 4-amino-6-chloro-5-nitronicotinate
An In-Depth Technical Guide to Nucleophilic Aromatic Substitution with Ethyl 4-amino-6-chloro-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged structure, prized for its ability to engage in specific hydrogen bonding and dipole interactions within biological targets. This compound is a highly functionalized pyridine building block of significant interest. Its utility stems from a synthetically versatile design: a chloro-substituent at the C6 position, which acts as a proficient leaving group, is strategically activated for Nucleophilic Aromatic Substitution (SNAr).
This activation is powerfully enhanced by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the C5 position, para to the leaving group. This specific arrangement is crucial as it delocalizes the negative charge of the intermediate complex, thereby lowering the activation energy of the reaction.[1] The presence of an amino group (-NH₂) at C4 further modulates the electronic properties and provides an additional vector for structural diversification. This guide provides a detailed exploration of the SNAr mechanism involving this substrate, offers field-proven protocols for its reaction with various nucleophiles, and discusses its application in the synthesis of medicinally relevant compounds, particularly kinase inhibitors.[2][3][4]
Physicochemical Properties and Safety Data
A thorough understanding of the substrate's properties is fundamental to safe handling and successful experimentation.
| Property | Value | Source |
| CAS Number | 690635-35-9 | [5] |
| Molecular Formula | C₈H₈ClN₃O₄ | [5] |
| Molecular Weight | 245.62 g/mol | [5] |
| IUPAC Name | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate | N/A |
| Appearance | Expected to be a solid | [6] |
| Hazard | Irritant | [5] |
Safety & Handling:
While specific GHS data for this exact compound is not extensively published, data from the closely related analogue, Methyl 6-chloro-5-nitronicotinate, suggests the following hazards should be considered.[7][8] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
-
Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
The SNAr Mechanism: An Electronically Driven Pathway
The substitution reaction of this compound is a classic example of the addition-elimination mechanism characteristic of SNAr.[1][9] The process is not a concerted displacement; instead, it occurs via a discrete, resonance-stabilized intermediate.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine) on the electron-deficient carbon atom bearing the chlorine leaving group (C6).[10] This forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.
-
Stabilization of the Intermediate: The stability of the Meisenheimer complex is the linchpin of the entire reaction. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the para-nitro group.[1] This strong resonance stabilization significantly lowers the energy barrier for the formation of the intermediate, making it the rate-determining step in many cases.[10]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the final step through the expulsion of the chloride ion, a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocols: A Practical Guide
The following protocols are generalized procedures adapted from established methods for similar activated chloropyridines.[11] They serve as a robust starting point for optimization depending on the specific nucleophile used.
Protocol 1: SNAr with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol is designed for reactions with relatively strong, non-aromatic amine nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in the anhydrous solvent (e.g., DMF, 0.2 M concentration).
-
Reagent Addition: Add triethylamine (1.5 eq) to the solution to act as an acid scavenger for the HCl generated. Add morpholine (1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. The choice of temperature depends on the nucleophilicity of the amine; less reactive amines may require higher temperatures.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% EtOAc in hexanes). The disappearance of the starting material spot indicates completion, typically within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and finally with brine (1x). This removes residual DMF and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to yield the pure substituted product.
Causality & Insights:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the nucleophile but not the anion, increasing its effective nucleophilicity.
-
Base: Triethylamine is used to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Protocol 2: SNAr with an Aromatic Amine (e.g., Aniline)
Aromatic amines are weaker nucleophiles than aliphatic amines, often necessitating more forcing conditions or catalysis.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dioxane or Toluene
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup: Combine this compound (1.0 eq), aniline (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq) in a round-bottom flask.
-
Solvent Addition: Add anhydrous dioxane or toluene.
-
Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often slower and may require 12-24 hours for completion.
-
Work-up & Purification: Follow the work-up and purification steps (5-8) as detailed in Protocol 1. The crude product may be filtered through a pad of celite to remove the inorganic base before aqueous work-up.
Troubleshooting:
-
Low Yield: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃), or extending the reaction time. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Side Products: The formation of di-substituted or other side products is less likely given the single leaving group, but impurities in the starting material can lead to unexpected outcomes. Purification by chromatography is critical.
Caption: General experimental workflow for SNAr reactions.
Application in Drug Discovery: Scaffolds for Kinase Inhibitors
The products derived from this compound are valuable intermediates for creating libraries of compounds for high-throughput screening. The newly installed nucleophilic group can be a key pharmacophore or a handle for further synthetic elaboration. A particularly fruitful application is in the development of protein kinase inhibitors, a major class of cancer therapeutics.[2][3][12][13]
Kinase inhibitors often feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The substituted aminopyridine motif generated from the SNAr reaction is an excellent mimic of the adenine portion of ATP. Subsequent modifications, such as amide coupling at the ethyl ester or reduction of the nitro group followed by derivatization, can be used to build out the molecule to target specific regions of the kinase, thereby achieving potency and selectivity.
Caption: Logical flow from starting material to drug candidates.
References
-
PubChem. Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available from: [Link]
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
-
ResearchGate. Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Available from: [Link]
-
NIH National Center for Biotechnology Information. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Available from: [Link]
-
NIH National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
NIH National Center for Biotechnology Information. Electrophilic fragment-based design of reversible covalent kinase inhibitors. Available from: [Link]
-
ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available from: [Link]
-
ResearchGate. Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. Available from: [Link]
-
ResearchGate. The reaction of 4-chloropyridine with some amines. Available from: [Link]
-
NIH National Center for Biotechnology Information. Discovery of CLKs inhibitors for the treatment of non-small cell lung cancer. Available from: [Link]
-
NIH National Center for Biotechnology Information. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Available from: [Link]
-
NIH National Center for Biotechnology Information. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors. Available from: [Link]
-
NIH National Center for Biotechnology Information. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available from: [Link]
-
YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Available from: [Link]
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Application Notes and Protocols for the Strategic Use of Ethyl 4-amino-6-chloro-5-nitronicotinate in the Synthesis of Advanced Kinase Inhibitors
Introduction: Unlocking a Privileged Scaffold for Kinase Inhibition
In the landscape of modern oncology and medicinal chemistry, the strategic design of kinase inhibitors remains a cornerstone of targeted therapy. Kinases, a large family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in various cancers, making them prime targets for therapeutic intervention.[1] The development of small molecules that can selectively inhibit these enzymes requires access to versatile chemical building blocks that enable the rapid and efficient construction of complex heterocyclic scaffolds. Ethyl 4-amino-6-chloro-5-nitronicotinate is one such pivotal starting material, offering a unique combination of reactive sites that can be strategically manipulated to generate potent and selective kinase inhibitors.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the chemical logic behind its use, provide detailed, field-proven protocols for its conversion into advanced intermediates, and discuss its role in the generation of privileged scaffolds, such as the pyrido[2,3-d]pyrimidine core, which is found in numerous clinically relevant kinase inhibitors.
The Chemical Rationale: A Multi-functional Scaffold for Convergent Synthesis
The utility of this compound in kinase inhibitor synthesis stems from the distinct reactivity of its functional groups. The pyridine ring is rendered electron-deficient by the presence of the ester and nitro groups, which activates the chlorine atom at the 6-position for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various side chains and ring systems that can be designed to interact with specific residues in the ATP-binding pocket of a target kinase.
Furthermore, the adjacent amino and nitro groups on the pyridine ring provide a latent reactive diad that can be exploited for the construction of fused heterocyclic systems. For instance, reduction of the nitro group to an amine sets the stage for an intramolecular cyclization or a condensation reaction to form a pyrimidine ring, leading to the highly sought-after pyrido[2,3-d]pyrimidine scaffold. This scaffold is a well-established pharmacophore in the design of inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and others.[2]
Experimental Protocols: From Starting Material to Privileged Scaffold
The following protocols provide a representative, multi-step synthesis of a pyrido[2,3-d]pyrimidine-based kinase inhibitor core, starting from this compound. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Synthesis of Ethyl 4,6-diamino-5-nitronicotinate (Intermediate 2)
This initial step involves the selective displacement of the chloro group with an amine. While the starting material already has an amino group, for the purpose of demonstrating a common synthetic route towards a more complex scaffold, we will illustrate the displacement of the chlorine. A more direct route with the title compound would proceed to the reduction of the nitro group. For the purpose of this guide, we will first illustrate the versatility of the chloro-group substitution.
Reaction Scheme:
Sources
Application Notes and Protocols for Ethyl 4-amino-6-chloro-5-nitronicotinate: A Key Intermediate in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures involving Ethyl 4-amino-6-chloro-5-nitronicotinate. This versatile substituted pyridine derivative serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the realm of oncology and inflammatory diseases. Its trifunctional nature, possessing amino, chloro, and nitro groups on the nicotinic acid scaffold, allows for a diverse range of chemical transformations, making it a valuable starting material for the synthesis of complex heterocyclic systems.
Physicochemical Properties and Characterization
This compound is a solid at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 690635-35-9 | [1][2] |
| Molecular Formula | C₈H₈ClN₃O₄ | [1][2] |
| Molecular Weight | 245.62 g/mol | [2] |
| Appearance | Solid | [1] |
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl ester protons, a broad singlet for the amino protons, and a singlet for the aromatic proton on the pyridine ring.
-
¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the ethyl group, the ester carbonyl, and the substituted carbons of the pyridine ring.
-
IR Spectroscopy (Predicted): The infrared spectrum is anticipated to show characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, N-O stretching of the nitro group, and C-Cl stretching.
-
Mass Spectrometry (Predicted): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
-
Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Safety: The compound is classified as an irritant.[2] In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. Consult the Safety Data Sheet (SDS) for complete safety information.
Key Synthetic Applications and Protocols
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The chloro and nitro substituents are particularly amenable to nucleophilic substitution and reduction reactions, respectively.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitro and ester groups, facilitates the displacement of the chlorine atom at the 6-position by various nucleophiles. This reaction is fundamental to introducing diverse functionalities to the scaffold.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or reaction vessel with a sealed cap
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1-1.5 eq) and DIPEA (1.5-2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Causality behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SₙAr reaction.
-
Base: DIPEA is a non-nucleophilic base that scavenges the HCl generated during the reaction without competing with the amine nucleophile.
-
Work-up: The aqueous work-up is designed to remove the DMF solvent and any inorganic salts. The bicarbonate wash neutralizes any remaining acidic components.
-
Purification: Purification is essential to remove unreacted starting materials and any side products.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group, which can then be further functionalized, for example, through acylation or diazotization reactions. This transformation is key to building more complex heterocyclic systems.
Protocol 2: Reduction of the Nitro Group using Indium/Ammonium Chloride
This protocol is adapted from a general method for the selective reduction of aromatic nitro compounds in an aqueous medium.
Materials:
-
This compound
-
Indium powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and a solution of ammonium chloride in water.
-
Add indium powder (approximately 4.0 eq) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the indium salts.
-
Dilute the filtrate with water and extract with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to obtain the crude product, ethyl 4,5-diamino-6-chloronicotinate.
-
The crude product can be purified by column chromatography or recrystallization.
Causality behind Experimental Choices:
-
Reducing Agent: The indium/ammonium chloride system provides a mild and selective method for the reduction of the nitro group in the presence of other sensitive functional groups like the ester and the chloro substituent.
-
Solvent System: The ethanol/water mixture is an environmentally friendly solvent system that facilitates the reaction.
-
Work-up: The work-up procedure is designed to separate the product from the inorganic reagents and the solvent.
Applications in Drug Discovery
The derivatives of this compound are of significant interest in medicinal chemistry due to their potential to interact with key biological targets.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibitors of PARP, particularly PARP1, have emerged as a promising class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. The nicotinamide-like scaffold of this compound makes it an ideal starting point for the synthesis of PARP inhibitors. The amino and chloro groups can be elaborated to construct the complex heterocyclic systems found in many potent PARP inhibitors.
Development of Kinase Inhibitors
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core of this compound is a common feature in many kinase inhibitors. By modifying the substituents on the pyridine ring, medicinal chemists can design molecules that selectively target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways.
Visualizations
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: Workflow for a typical nucleophilic aromatic substitution reaction.
Logical Relationship in Drug Discovery Application
Caption: Synthetic utility in accessing key drug scaffolds.
References
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Table of Contents - The Royal Society of Chemistry. Available at: [Link]
-
Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem. Available at: [Link]
-
Methyl 6-chloro-5-nitronicotinate - LookChem. Available at: [Link]
-
Ethyl 2-chloro-5-nitronicotinate (C8H7ClN2O4) - PubChemLite. Available at: [Link]
-
ethyl 4-aMino-6-chloro-5-iodonicotinate - 克拉玛尔试剂. Available at: [Link]
-
6-Chloronicotinic acid - the NIST WebBook. Available at: [Link]
-
Methyl 6-chloro-5-nitronicotinate (C7H5ClN2O4) - PubChemLite. Available at: [Link]
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Scale-up synthesis of Ethyl 4-amino-6-chloro-5-nitronicotinate
An Application Note for the Scale-Up Synthesis of Ethyl 4-amino-6-chloro-5-nitronicotinate
Authored by: A Senior Application Scientist
Introduction
This compound is a key substituted pyridine derivative that serves as a vital building block in the synthesis of complex heterocyclic molecules.[1] Its structural motifs are of significant interest to researchers in medicinal chemistry and drug discovery, particularly for the development of novel therapeutic agents. The presence of amino, chloro, and nitro groups on the pyridine ring offers multiple reaction sites for further functionalization, making it a versatile intermediate.[2][3]
This document provides a detailed, robust, and scalable protocol for the synthesis of this compound. Moving from bench-scale synthesis to a larger, pilot-scale production presents unique challenges, primarily concerning reaction kinetics, thermal management, and safety. This guide is designed for researchers, chemists, and process development professionals, offering not just a step-by-step procedure but also the underlying mechanistic principles and safety considerations essential for a successful scale-up.
Chemical Identity and Properties
A thorough understanding of the target compound's physical and chemical properties is fundamental for its synthesis and handling.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Ethyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate |
| CAS Number | 690635-35-9[4][5] |
| Molecular Formula | C₈H₈ClN₃O₄[5][6] |
| Molecular Weight | 245.62 g/mol [6] |
| Appearance | Expected to be a solid (e.g., powder)[5] |
| Purity | ≥95% (typical)[6] |
Synthetic Strategy and Mechanistic Insights
The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction—specifically, the nitration of an Ethyl 4-amino-6-chloronicotinate precursor.
Overall Reaction Scheme
Causality of Reagent Selection and Reaction Mechanism
-
Starting Material : The logical precursor is Ethyl 4-amino-6-chloronicotinate. The substituents on this pyridine ring are crucial as they dictate the position of the incoming electrophile.
-
Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the industry-standard and most cost-effective choice for aromatic nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7][8]
-
Regioselectivity : The directing effects of the existing substituents on the pyridine ring determine the position of nitration.
-
The amino group (-NH₂) at the C4 position is a powerful activating group and directs electrophiles to the ortho and para positions (C3 and C5).
-
The chloro group (-Cl) at the C6 position is a deactivating group but also an ortho-, para-director.
-
The electron-withdrawing ester group (-COOEt) at C3 deactivates the ring, particularly at the ortho and para positions relative to it.
The overwhelming directing influence comes from the strongly activating amino group. Consequently, the nitronium ion will preferentially attack the C5 position, which is ortho to the amino group, leading to the desired product. The formation of other regioisomers is generally minimal under controlled conditions.[9][10]
-
Reaction Mechanism Visualization
Caption: Proposed mechanism for the nitration of Ethyl 4-amino-6-chloronicotinate.
Scale-Up Process and Safety Imperatives
Transitioning a nitration reaction to a larger scale requires rigorous control over process parameters to ensure safety, efficiency, and product quality.
-
Thermal Management : Nitration is a highly exothermic process.[7] Uncontrolled temperature increases can lead to the formation of undesirable byproducts and, more critically, pose a significant risk of a runaway reaction.[8] A jacketed reactor with an efficient cooling system is mandatory for scale-up. The temperature must be strictly maintained, typically at or below 10°C, during the addition of reagents.
-
Controlled Reagent Addition : The order and rate of addition are critical. To maintain optimal temperature control, the substrate (Ethyl 4-amino-6-chloronicotinate) should be added portion-wise or as a solution to the pre-cooled mixed acid. This ensures that the bulk of the reaction medium can absorb the heat generated from each small addition.[7]
-
Quenching : The reaction is terminated by quenching the acidic mixture into a large volume of ice-water. This step is also highly exothermic and must be performed cautiously and slowly to prevent violent boiling and splashing of corrosive materials.
-
Ventilation and Off-Gassing : The reaction can produce toxic nitrogen oxide fumes (NOx). All operations must be conducted in a well-ventilated fume hood or a closed reactor system equipped with a scrubber to neutralize acidic vapors.[11]
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100g scale synthesis. All operations should be performed by trained personnel with appropriate engineering controls.
Materials and Equipment
-
Chemicals : Ethyl 4-amino-6-chloronicotinate (≥98%), Sulfuric Acid (98%), Nitric Acid (68-70%), Deionized Water, Ice, Sodium Bicarbonate, Ethanol.
-
Equipment : 1 L jacketed glass reactor, overhead mechanical stirrer, temperature probe (thermocouple), 250 mL pressure-equalizing dropping funnel, cooling circulator, large beaker (5 L) for quenching, Büchner funnel and flask, vacuum pump, drying oven.
Reagent Quantities
| Reagent | MW ( g/mol ) | Moles | Equivalents | Amount |
| Ethyl 4-amino-6-chloronicotinate | 200.62 | 0.498 | 1.0 | 100 g |
| Sulfuric Acid (98%) | 98.08 | 5.08 | 10.2 | 277 mL |
| Nitric Acid (68%) | 63.01 | 0.997 | 2.0 | 66.5 mL |
Step-by-Step Methodology
-
Preparation of the Nitrating Mixture :
-
In the 1 L jacketed reactor, add the sulfuric acid (277 mL).
-
Set the cooling circulator to -5°C.
-
Once the sulfuric acid is cooled to below 5°C, begin the slow, dropwise addition of nitric acid (66.5 mL) via the dropping funnel, ensuring the internal temperature does not exceed 10°C. This process is highly exothermic.
-
After the addition is complete, allow the mixed acid to stir and cool to 0-5°C.
-
-
Substrate Addition :
-
Once the nitrating mixture is at the target temperature, begin the portion-wise addition of Ethyl 4-amino-6-chloronicotinate (100 g) over 60-90 minutes.
-
Maintain vigorous stirring and ensure the internal temperature is strictly kept between 0-10°C throughout the addition.
-
-
Reaction Monitoring :
-
After the addition is complete, allow the reaction to stir at 5-10°C for an additional 1-2 hours.
-
The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system) or HPLC to confirm the consumption of the starting material.
-
-
Quenching and Isolation :
-
Prepare a 5 L beaker containing a mixture of 1.5 kg of crushed ice and 1.5 L of cold deionized water.
-
Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with efficient stirring. This will cause the product to precipitate.
-
Once the quench is complete, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is ~6-7. Be cautious of gas evolution (CO₂).
-
Isolate the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral.
-
-
Purification and Drying :
-
The crude product can be purified by recrystallization. Suspend the wet filter cake in a suitable solvent such as ethanol.
-
Heat the suspension with stirring until a clear solution is formed.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50°C to a constant weight.
-
Experimental Workflow Diagram
Caption: Scalable workflow for the synthesis of this compound.
Mandatory Safety Precautions
Adherence to strict safety protocols is non-negotiable when performing nitration reactions.[8][12]
-
Personal Protective Equipment (PPE) : Always wear a face shield, safety goggles, a flame-retardant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[13]
-
Handling Acids : Concentrated nitric and sulfuric acids are extremely corrosive and powerful oxidizing agents.[14][15] They can cause severe burns on contact and react violently with combustible materials.[11] Always add acid to water, never the other way around.
-
Emergency Preparedness : Ensure immediate access to a safety shower, eyewash station, and appropriate spill kits (e.g., sodium bicarbonate or other acid neutralizers).[14] All personnel must be trained on emergency shutdown procedures.
-
Waste Disposal : All acidic aqueous waste must be neutralized before disposal. Organic waste should be collected and disposed of according to institutional and local regulations.
Product Characterization and Verification
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point : A sharp melting point range indicates high purity.
-
Spectroscopy :
-
¹H and ¹³C NMR : To confirm the chemical structure and the regiochemistry of nitration.
-
FT-IR : To identify characteristic functional groups (e.g., -NO₂, -NH₂, C=O).
-
Mass Spectrometry : To confirm the molecular weight of the compound.
-
-
Chromatography : HPLC or GC analysis to determine the final purity of the product.
Conclusion
This application note details a comprehensive and scalable protocol for the synthesis of this compound. By emphasizing the mechanistic rationale behind the synthetic strategy and integrating critical process controls and safety measures, this guide provides researchers and development chemists with a reliable framework for producing this valuable intermediate in larger quantities. The successful implementation of this protocol will facilitate further research and development in the field of medicinal chemistry.
References
-
Sánchez-Viesca, F., & Gómez, R. (2018). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. ResearchGate. [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]
-
East Harbour Group. (2022). Safety Data Sheet: Mixed Nitrating Acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. Retrieved from [Link]
-
Klanfer, M. (1956). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. [Link]
-
Albright, L. F. (1998). Nitration: An Overview of Recent Developments and Processes. ACS Publications. [Link]
-
Sánchez-Viesca, F., & Gómez, R. (2018). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry. [Link]
-
Guggenheim, T. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. [Link]
-
G. S. S. S. N. K. C. M. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl-6-chloro-5-nitronicotinate CAS#: 59237-53-5 [m.chemicalbook.com]
- 3. Methyl-6-chloro-5-nitronicotinate CAS#: 59237-53-5 [amp.chemicalbook.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. This compound, CasNo.690635-35-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. eastharbourgroup.com [eastharbourgroup.com]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. echemi.com [echemi.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in Reactions with Ethyl 4-amino-6-chloro-5-nitronicotinate
Welcome to the Technical Support Center for Ethyl 4-amino-6-chloro-5-nitronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized pyridine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common experimental hurdles. Our approach is rooted in the fundamental principles of organic chemistry, with a focus on the causality behind experimental choices to ensure both success and safety in your synthetic endeavors.
Understanding the Reactivity of this compound
This compound is a versatile building block in medicinal chemistry. Its reactivity is dominated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is rendered electron-deficient by the cumulative electron-withdrawing effects of the chloro, nitro, and ester functionalities. This electronic profile makes the ring susceptible to attack by nucleophiles. The primary sites for nucleophilic attack are the carbon atoms bearing the chloro and nitro groups. The chloro group is an excellent leaving group, making the C6 position a prime target for substitution.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound?
A1: The most prevalent reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C6 position is displaced by a nucleophile.[1] The strong electron-withdrawing nitro group and the inherent electron deficiency of the pyridine ring activate the C6 position for nucleophilic attack.
Q2: I am observing low to no conversion in my SNAr reaction. What are the likely causes?
A2: Low conversion can stem from several factors:
-
Insufficiently nucleophilic reagent: The nucleophile may not be strong enough to attack the electron-deficient ring. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity.
-
Poor solvent choice: Protic solvents can solvate the nucleophile, reducing its reactivity. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions.
-
Low reaction temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. A modest increase in temperature can significantly improve the reaction rate.
-
Decomposition of starting material: this compound may be unstable under harsh basic or high-temperature conditions. Monitor the reaction for the appearance of degradation products by TLC or LC-MS.
Q3: My reaction is producing multiple products. What are the potential side reactions?
A3: The presence of multiple functional groups can lead to side reactions:
-
Displacement of the nitro group: While the chloro group is a better leaving group, strong nucleophiles under forcing conditions can potentially displace the nitro group.
-
Reaction with the amino group: The amino group can be acylated, alkylated, or undergo other reactions depending on the reagents used. If the intended reaction is at the C6 position, consider protecting the amino group.
-
Hydrolysis of the ester: Under basic or acidic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring reaction progress. A co-spot of the starting material and the reaction mixture on a TLC plate will help you visualize the consumption of the starting material and the formation of the product. LC-MS can provide more detailed information about the masses of the components in your reaction mixture, helping to identify products and byproducts.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during reactions with this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Weak Nucleophile | Increase the concentration of the nucleophile. Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the nucleophile. | A higher concentration of the nucleophile will increase the reaction rate according to the law of mass action. Deprotonation generates a more potent nucleophile. |
| Inappropriate Solvent | Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. Ensure the solvent is anhydrous. | Polar aprotic solvents solvate the cation of the nucleophile salt, leaving the anion more "naked" and nucleophilic. Water can react with the starting material or nucleophile. |
| Suboptimal Temperature | Gradually increase the reaction temperature in 10-20 °C increments while monitoring for decomposition. | The rate of most organic reactions increases with temperature. However, excessive heat can lead to degradation. |
| Presence of Impurities | Purify the starting material and reagents before use. | Impurities can interfere with the reaction or cause unwanted side reactions. |
Problem 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Lack of Regioselectivity | Lower the reaction temperature. Use a milder base. | Lower temperatures can improve the selectivity of reactions by favoring the kinetically controlled product. A milder base can prevent unwanted side reactions. |
| Reaction at the Amino Group | Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before the SNAr reaction. | Protecting the amino group prevents it from reacting with electrophilic reagents, directing the reaction to the desired C6 position. |
| Ester Hydrolysis | Use anhydrous conditions and avoid strong acids or bases if the ester functionality is desired in the final product. | The ester group is susceptible to hydrolysis under both acidic and basic conditions. |
Problem 3: Difficult Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Product and Starting Material have Similar Polarity | Optimize the reaction to go to full conversion. If separation is still difficult, consider derivatizing the product to alter its polarity for easier separation. | Driving the reaction to completion eliminates the need to separate the product from the starting material. Derivatization can introduce a new functional group that significantly changes the polarity. |
| Product is a Highly Polar Amine | Use a modified workup, such as an acidic wash to extract the basic product into the aqueous layer, followed by basification and re-extraction. For chromatography, consider using a polar stationary phase like alumina or a mixed-solvent system. | The basicity of the amino group allows for selective extraction into an acidic aqueous phase. Different stationary phases can offer different selectivity for polar compounds. |
| Product is Unstable on Silica Gel | Use a less acidic stationary phase like neutral alumina or deactivated silica gel for chromatography. | The acidic nature of silica gel can cause degradation of acid-sensitive compounds. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general starting point for the reaction of this compound with a generic amine nucleophile.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a polar aprotic solvent (e.g., DMF, 10 mL/mmol of starting material).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low-yield SNAr reactions.
Mechanistic Insight: The SNAr Pathway
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the electrophilic C6 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the nitro group. This delocalization is crucial for stabilizing the intermediate and facilitating the reaction.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
By understanding these fundamental principles and systematically applying the troubleshooting strategies outlined above, researchers can significantly improve the yield and purity of their reactions involving this compound.
References
- This is a placeholder reference. Authoritative sources on the specific synthesis and reactivity of this compound are not readily available in the public domain.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 19, 2026, from [Link]
Sources
Technical Support Center: Ethyl 4-amino-6-chloro-5-nitronicotinate
Welcome to the technical support center for Ethyl 4-amino-6-chloro-5-nitronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding potential side reactions and stability issues encountered during the handling and synthesis of this important chemical intermediate.
Introduction
This compound is a substituted pyridine derivative with multiple reactive functional groups: an aromatic amine, a chloro substituent, a nitro group, and an ethyl ester. This complex structure, while offering significant synthetic utility, also presents a number of potential pathways for the formation of unwanted side products. Understanding these potential side reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.
This guide provides a structured approach to identifying and mitigating common side reactions based on the chemical principles governing the reactivity of the functional groups present in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions to expect when working with this compound?
A1: Based on the functional groups present, the most common side reactions include:
-
Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Nucleophilic aromatic substitution (SNAr) at the 6-position, displacing the chloro group.
-
Dimerization or polymerization, particularly under harsh reaction conditions.
-
Reduction of the nitro group to an amino group, especially in the presence of reducing agents.
-
Reactions involving the amino group , such as acylation or alkylation, if not properly protected.
Q2: How stable is this compound in acidic or basic conditions?
A2: The stability of this compound is pH-dependent.
-
Acidic conditions: Strong acidic conditions can promote the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The amino group will be protonated, which can deactivate the ring towards certain reactions.
-
Basic conditions: Strong bases can also catalyze ester hydrolysis. Additionally, the presence of a strong base may promote nucleophilic aromatic substitution or other condensation reactions. It is advisable to use mild bases and control the reaction temperature to minimize side product formation.
Q3: I am observing a persistent impurity in my reaction mixture that I suspect is a byproduct. What are the likely structures of these impurities?
A3: Common impurities could arise from several pathways:
-
Starting material carryover: Incomplete conversion of starting materials, such as a dichloronicotinate precursor, is a common source of impurities.
-
Hydrolysis product: The carboxylic acid resulting from the hydrolysis of the ethyl ester is a frequent byproduct.
-
Displacement of the chloro group: Reaction with nucleophiles present in the reaction mixture (e.g., water, ammonia, or other amines) can lead to the substitution of the chlorine atom.
-
Dimerization products: Self-condensation of the molecule can lead to dimeric impurities, which can be challenging to remove.
Troubleshooting Guides
This section provides a problem-and-solution format to address specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Product
Symptom: The isolated yield of this compound is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, temperature, or reagent stoichiometry. | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature or reaction time may be beneficial. Ensure all reagents are of high purity and used in the correct stoichiometric ratios. |
| Product Degradation | The target molecule may be unstable under the reaction conditions, leading to the formation of degradation products. This is particularly relevant if harsh acidic or basic conditions are employed. | Employ milder reaction conditions where possible. For example, use a weaker base or conduct the reaction at a lower temperature. If the reaction is sensitive to air or moisture, ensure it is carried out under an inert atmosphere. |
| Side Product Formation | Competing side reactions, such as hydrolysis or nucleophilic substitution at the chloro position, can consume the starting material or the product. | To minimize hydrolysis, use anhydrous solvents and reagents. To prevent unwanted nucleophilic substitution, avoid the presence of other strong nucleophiles in the reaction mixture. |
| Purification Losses | Significant amounts of the product may be lost during workup and purification steps, such as extraction and column chromatography. | Optimize the purification protocol. For extractions, ensure the pH is adjusted to maximize the partitioning of the product into the organic phase. For chromatography, select a solvent system that provides good separation from impurities to avoid the need for multiple chromatographic runs.[1] |
Issue 2: Presence of an Unexpected, More Polar Byproduct
Symptom: TLC or LC-MS analysis shows a significant spot or peak that is more polar than the desired product.
Possible Cause & Solution:
This is often indicative of the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The carboxylic acid is significantly more polar and will have a lower Rf value on a normal-phase TLC plate.
Confirmation:
-
Obtain a mass spectrum of the impurity. The molecular weight should correspond to the hydrolyzed product (loss of 28 amu, corresponding to C2H4).
-
The IR spectrum of the impurity should show a broad O-H stretch characteristic of a carboxylic acid.
Mitigation Strategy:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control of pH: Avoid strongly acidic or basic conditions that can catalyze hydrolysis. If a base is required, consider using a non-nucleophilic, sterically hindered base.
Issue 3: Formation of a Higher Molecular Weight Impurity
Symptom: Mass spectrometry analysis reveals a peak with a mass corresponding to a dimer or oligomer of the starting material or product.
Possible Cause & Solution:
Dimerization can occur through various mechanisms, often promoted by heat or the presence of certain reagents. For aromatic nitro compounds, dimerization can sometimes proceed through the nitro group itself, especially under reducing conditions.
Mitigation Strategy:
-
Temperature Control: Avoid excessive heating of the reaction mixture. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Concentration: High concentrations of the reactant can favor bimolecular side reactions like dimerization. Consider running the reaction at a lower concentration.
-
Reagent Choice: The choice of base or catalyst can influence the propensity for dimerization. Screening different reagents may be necessary.
Issue 4: Difficulty in Purifying the Final Product
Symptom: The product is difficult to purify by standard techniques like column chromatography or recrystallization, often co-eluting with impurities.
Possible Cause & Solution:
The presence of impurities with similar polarity to the desired product can make separation challenging.
Troubleshooting Purification:
-
Column Chromatography:
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A small change in the solvent polarity can sometimes achieve the desired separation.
-
Stationary Phase: If using silica gel, consider switching to a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
-
Recrystallization:
-
Solvent Screening: A thorough screening of solvents is crucial for successful recrystallization. Try single-solvent and mixed-solvent systems.
-
Purity of Crude Product: Recrystallization is most effective on material that is already relatively pure. If the crude product contains a large amount of impurities, a preliminary purification by column chromatography may be necessary.
-
Visualizing Potential Side Reactions
The following diagrams, generated using Graphviz, illustrate the key potential side reaction pathways for this compound.
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
Caption: Nucleophilic aromatic substitution at the 6-position.
Caption: Potential dimerization pathway.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
This protocol is essential for determining the optimal reaction time and identifying the formation of byproducts.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes)
-
UV lamp for visualization
Procedure:
-
Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm. Cover the chamber and allow it to saturate.
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, spot a small amount of the reaction mixture on the baseline. Also spot the starting material for comparison.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. The appearance of new spots may indicate the formation of side products.
Protocol 2: General Workup Procedure to Minimize Hydrolysis
This procedure is designed to minimize the contact of the product with water, especially under conditions that could promote hydrolysis.
Procedure:
-
Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate (to neutralize any acid) or a dilute aqueous solution of a mild acid like ammonium chloride (to neutralize any excess base).
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove most of the dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
References
- Benchchem. (2025). An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate.
- Benchchem. (2025). Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives by Chromatography.
- Benchchem. (2025). strategies to avoid side reactions in aminopyridine synthesis.
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]
- Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
ACS Publications. (2021). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]
- NIST. (2021). Ethyl 6-amino-4-chloro-5-nitro-2-pyridinyl(benzyl)carbamate.
- Google Patents. (1950). Nitration of o-substituted aromatic amines.
Sources
Technical Support Center: Troubleshooting the Purification of Ethyl 4-amino-6-chloro-5-nitronicotinate Derivatives
Welcome to the technical support center for the purification of Ethyl 4-amino-6-chloro-5-nitronicotinate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining these valuable intermediates in high purity. The following question-and-answer format addresses common issues with in-depth explanations and actionable protocols to streamline your purification workflow.
Section 1: Column Chromatography Challenges
Column chromatography is a primary method for purifying this compound derivatives. However, the unique electronic and structural features of these molecules can lead to several common issues.
Question 1: My compound is streaking or tailing on the silica gel column, leading to poor separation. What is causing this and how can I fix it?
Answer:
Peak tailing with amino-pyridine derivatives on silica gel is a frequent observation. This phenomenon is primarily due to strong interactions between the basic amino group of your compound and acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to non-ideal elution behavior and poor separation.
Causality and Strategic Solutions:
-
Acid-Base Interactions: The lone pair of electrons on the amino nitrogen interacts strongly with the acidic protons of the silanol groups, causing the molecule to "stick" to the stationary phase and elute slowly and unevenly.
-
Mitigation Strategy 1: Mobile Phase Modification: A common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1][2] Triethylamine (TEA) is a typical choice. The TEA, being a stronger base, will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound. This results in a more uniform elution profile and sharper peaks.
-
Mitigation Strategy 2: Use of Deactivated Silica: If mobile phase modification is insufficient or undesirable, consider using a deactivated silica gel.[2] End-capped silica, where the silanol groups are chemically modified, presents a less acidic surface and can significantly reduce tailing for basic compounds.[1]
-
Mitigation Strategy 3: Alternative Stationary Phases: In some cases, switching to a different stationary phase like alumina can be beneficial, as it has different surface properties compared to silica.[2]
Experimental Protocol: Optimizing Column Chromatography with a TEA-Modified Mobile Phase
-
TLC Analysis: First, determine a suitable solvent system for your separation using Thin Layer Chromatography (TLC). A good starting point for many nicotinate derivatives is a mixture of hexanes and ethyl acetate.[3]
-
Mobile Phase Preparation: To your chosen solvent system, add 0.1-1% (v/v) of triethylamine (TEA). For example, for a 100 mL mobile phase, add 0.1 to 1 mL of TEA.
-
Column Packing: Prepare a slurry of silica gel in the TEA-modified mobile phase and pack your column. Ensure the column is packed uniformly to avoid channeling.[2]
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column. Alternatively, you can adsorb the sample onto a small amount of silica gel before loading.[2]
-
Elution: Elute the column with the TEA-modified mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is volatile and should be removed along with the mobile phase.
Question 2: I have low recovery of my compound from the silica gel column. Where is my product going?
Answer:
Low recovery can be attributed to several factors, primarily compound instability on the acidic silica gel or irreversible adsorption.
Causality and Strategic Solutions:
-
Compound Degradation: The combination of the electron-withdrawing nitro group and the chloro substituent can make the pyridine ring susceptible to nucleophilic attack or other degradation pathways, which can be catalyzed by the acidic surface of silica gel.[2]
-
Irreversible Adsorption: In some instances, the interaction with the silica gel is so strong that the compound does not elute with the chosen mobile phase.
Troubleshooting Workflow for Low Recovery
Caption: Workflow for diagnosing low recovery in column chromatography.
Experimental Protocol: 2D TLC for Stability Assessment
-
Spotting: On a square TLC plate, spot your crude material in the bottom left corner.[1]
-
First Development: Develop the plate in your chosen solvent system.
-
Drying and Rotation: Remove the plate from the developing chamber and allow it to dry completely. Rotate the plate 90 degrees counter-clockwise.
-
Second Development: Develop the plate again in the same solvent system.
-
Analysis: After the second development, visualize the plate. If the compound is stable, it will appear as a single spot on the diagonal. The appearance of new spots indicates degradation on the silica surface.[1][2]
Section 2: Recrystallization and Solid Product Isolation
For compounds that are solids, recrystallization is a powerful purification technique. However, finding the right conditions can be challenging.
Question 3: My this compound derivative oils out or remains an oil instead of crystallizing. How can I induce crystallization?
Answer:
The failure of a compound to crystallize can be due to the presence of impurities, the compound being hygroscopic, or the selection of an inappropriate solvent system.[4]
Causality and Strategic Solutions:
-
Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.[4] It's crucial to start with material that is as pure as possible from the previous step.
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Supersaturation and Nucleation: Crystallization occurs from a supersaturated solution. This state needs to be achieved in a controlled manner to allow for the formation of well-defined crystals.
Systematic Approach to Recrystallization
| Step | Action | Rationale |
| 1. Solvent Screening | Test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room and elevated temperatures. | To identify a suitable solvent or solvent pair for recrystallization.[3] |
| 2. Hot Filtration | If your compound is soluble in a hot solvent but has insoluble impurities, perform a hot filtration to remove them. | To prevent insoluble impurities from being incorporated into the crystals. |
| 3. Slow Cooling | Allow the hot, saturated solution to cool slowly to room temperature. | Slow cooling promotes the formation of larger, purer crystals. |
| 4. Inducing Crystallization | If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. | These actions provide nucleation sites for crystal growth to begin. |
| 5. Cold Soaking | If crystallization is still slow, place the flask in an ice bath or refrigerator. | Lowering the temperature further decreases the solubility and promotes precipitation. |
For amine-containing compounds that are difficult to crystallize, sometimes using a solvent system containing a small amount of acid, like acetic acid, can help form a salt that may have better crystallization properties.[5]
Question 4: The purity of my compound does not improve after recrystallization. What should I do?
Answer:
If recrystallization does not improve purity, it is likely that the impurities have very similar solubility properties to your desired compound in the chosen solvent system.
Alternative Purification Strategies:
-
Re-evaluate Chromatography: It may be necessary to revisit column chromatography with a different mobile phase or stationary phase to remove the persistent impurity.
-
Acid-Base Extraction: The basicity of the amino group can be exploited. Dissolve the crude material in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine-containing product should move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer and extract your product back into an organic solvent.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be an excellent, albeit more resource-intensive, option.
Section 3: Stability and Handling
This compound derivatives can be sensitive to certain conditions.
Question 5: My purified compound changes color or shows new spots on TLC after storage. Is it decomposing?
Answer:
Yes, a change in color (often to yellow or brown) and the appearance of new TLC spots are classic signs of decomposition. Amino-nitro-aromatic compounds can be sensitive to light, air (oxidation), and residual acid or base.[5] The ester functional group can also be susceptible to hydrolysis.[6][7]
Best Practices for Storage and Handling:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Protection from Light: Use amber vials or store containers in the dark to prevent photochemical degradation.
-
Low Temperature: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) will slow down the rate of decomposition.
-
Neutral pH: Ensure that all traces of acid or base from the purification process have been removed, as they can catalyze decomposition.
References
- BenchChem. (2025). Identifying and minimizing side products in 3-Amino-4-nitropyridine synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)
- Scribd. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)
- PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- PubMed. (1996). Stability of a Metabolizable Ester Bond in Radioimmunoconjugates.
- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of a metabolizable ester bond in radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 4-amino-6-chloro-5-nitronicotinate stability and degradation issues
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Ethyl 4-amino-6-chloro-5-nitronicotinate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation challenges encountered during its use in experimental settings. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical field experience to ensure the integrity and success of your research.
I. Understanding the Molecule: Core Stability Considerations
This compound is a substituted pyridine derivative, a class of compounds known for its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] However, the presence of multiple functional groups—an amino group, a chloro group, a nitro group, and an ethyl ester—on the pyridine ring introduces several potential points of instability. Understanding these vulnerabilities is the first step in preventing degradation and ensuring experimental reproducibility.
Key Structural Features Influencing Stability:
-
Nitro Group: Nitroaromatic compounds are susceptible to reduction and photodegradation.[2][3] The electron-withdrawing nature of the nitro group can also influence the reactivity of the entire molecule.
-
Amino Group: The amino group can be susceptible to oxidation. Its position relative to the nitro group can also play a role in intramolecular reactions.
-
Chloro Group: While generally stable, the chlorine atom can be subject to nucleophilic displacement under certain conditions.
-
Ethyl Ester Group: The ester linkage is prone to hydrolysis, especially in the presence of acid or base, yielding the corresponding carboxylic acid.[4][5]
-
Pyridine Ring: The pyridine ring itself can undergo thermal decomposition, although this typically requires elevated temperatures.[6][7]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter. Each question is followed by a detailed explanation of the potential causes and a step-by-step troubleshooting guide.
FAQ 1: My sample of this compound has changed color (e.g., from off-white to yellow or brown). What does this indicate and is it still usable?
A1: Underlying Causes & Implications
A color change is a common indicator of chemical degradation. For nitroaromatic compounds, this can often be attributed to:
-
Photodegradation: Exposure to light, particularly UV radiation, can initiate photochemical reactions, leading to the formation of colored byproducts.[2] Nitroaromatic compounds can undergo complex photoreactions, sometimes resulting in the formation of phenolic and other colored species.[2]
-
Oxidation: The amino group is susceptible to oxidation, which can form colored impurities. The presence of trace metals or peroxides in solvents can catalyze this process.
-
Nitro Group Reduction: Partial reduction of the nitro group to nitroso or hydroxylamino species can also lead to colored compounds. This can be initiated by contaminants or specific reaction conditions.[8][9]
Is it still usable? The usability of a discolored sample depends on the extent of degradation and the sensitivity of your experiment. For applications requiring high purity, such as in the synthesis of active pharmaceutical ingredients (APIs), a discolored reagent should be considered suspect and its purity must be verified.
Troubleshooting Guide: Discoloration of Solid Reagent
| Step | Action | Rationale |
| 1 | Visual Inspection | Note the extent and nature of the discoloration (e.g., uniform, localized). This can provide clues about the cause (e.g., localized discoloration may indicate a point of contamination). |
| 2 | Check Storage Conditions | Verify that the compound has been stored according to the manufacturer's recommendations, typically in a cool, dark, and dry place under an inert atmosphere.[10] |
| 3 | Purity Analysis (Recommended) | Analyze the sample using an appropriate analytical technique such as HPLC, GC-FID, or LC-MS to identify and quantify impurities.[11] This is the most definitive way to assess the reagent's quality. |
| 4 | Purification (If Necessary and Feasible) | If the degradation is minor and a pure sample is essential, consider recrystallization from a suitable solvent. However, this may not be practical for all users. |
| 5 | Proper Disposal | If significant degradation is confirmed, dispose of the reagent according to your institution's chemical waste disposal guidelines. |
Workflow for Handling Discolored Reagent
Caption: Troubleshooting workflow for a discolored solid sample.
FAQ 2: I am observing an unexpected peak in my reaction monitoring (e.g., by LC-MS or HPLC) that corresponds to the carboxylic acid derivative of my starting material. What is causing this?
A2: Hydrolysis of the Ethyl Ester
The appearance of the corresponding carboxylic acid is a classic sign of ester hydrolysis. The ethyl ester group of this compound can be cleaved under both acidic and basic conditions.
Causality:
-
Acid-Catalyzed Hydrolysis: The presence of strong acids in your reaction mixture can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Mediated Hydrolysis (Saponification): Basic conditions promote the attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated during workup to give the carboxylic acid.
-
Moisture: The presence of water in your solvents or reagents is a prerequisite for hydrolysis.[12]
Troubleshooting Guide: Preventing Ester Hydrolysis
| Step | Action | Rationale |
| 1 | Solvent Purity Check | Ensure that all solvents used are anhydrous. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves). |
| 2 | pH Control | If your reaction is sensitive to pH, consider using a buffer system to maintain a neutral pH. Avoid strongly acidic or basic conditions unless they are a required part of the reaction mechanism. |
| 3 | Inert Atmosphere | While not directly preventing hydrolysis, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of acidic impurities from the degradation of other components, which could in turn catalyze hydrolysis. |
| 4 | Temperature Control | Hydrolysis rates are generally temperature-dependent. Running the reaction at the lowest effective temperature can help to minimize this side reaction. |
| 5 | Reagent Purity | Ensure that other reagents are not contaminated with acidic or basic impurities. |
Hydrolysis Degradation Pathway
Caption: Simplified pathway of ester hydrolysis.
FAQ 3: My reaction is not proceeding as expected, and I suspect the starting material has degraded. How can I assess the stability of this compound in my specific reaction conditions?
A3: Assessing Compound Stability
When a reaction fails, it is crucial to determine if the issue lies with the reaction conditions or the stability of a key reagent. Unstable compounds can lead to false negatives in bioassays and synthetic failures.[13]
Troubleshooting Guide: Stability Assessment Protocol
This protocol is designed to test the stability of your compound under your proposed reaction conditions without the other key reactants.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Incubation under Reaction Conditions:
-
In separate vials, aliquot the stock solution and add all reaction components except for the key coupling partner or catalyst that initiates the desired transformation.
-
Include vials for each of the following conditions you wish to test:
-
Your reaction solvent(s).
-
Your reaction temperature.
-
The pH of your reaction mixture (if applicable).
-
Exposure to ambient light (if your reaction is not run in the dark).
-
-
-
Time-Point Analysis:
-
At various time points (e.g., 0 hr, 2 hr, 6 hr, 24 hr), take an aliquot from each vial.
-
Quench the sample if necessary (e.g., by dilution in a cold solvent).
-
Analyze the aliquots by a quantitative method like HPLC or LC-MS.
-
-
Data Analysis:
-
Plot the concentration of the parent compound over time for each condition.
-
A significant decrease in the parent compound concentration indicates degradation under those specific conditions.
-
Data Presentation: Example Stability Data
| Condition | Time (hr) | % Parent Compound Remaining |
| Control (Dark, RT) | 0 | 100 |
| 24 | 99.5 | |
| Reaction Solvent (ACN), 60°C | 0 | 100 |
| 24 | 92.0 | |
| Reaction Solvent + Base (DIPEA), 60°C | 0 | 100 |
| 24 | 65.0 |
This data would suggest that the combination of elevated temperature and the presence of a base is causing significant degradation.
Logical Flow for Stability Investigation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cswab.org [cswab.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. longdom.org [longdom.org]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
Overcoming solubility problems with Ethyl 4-amino-6-chloro-5-nitronicotinate
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome, researchers and drug development professionals. This guide is your dedicated resource for troubleshooting and overcoming the significant solubility hurdles associated with Ethyl 4-amino-6-chloro-5-nitronicotinate. The unique substitution pattern on the pyridine ring, featuring both electron-donating (amino) and electron-withdrawing (nitro, chloro) groups, contributes to a stable crystal lattice structure that is often challenging to disrupt. This guide moves beyond simple solvent lists to explain the underlying chemical principles and provide systematic, field-proven strategies for achieving successful dissolution in your experiments.
Part 1: Understanding the Core Problem - Physicochemical Drivers of Poor Solubility
The low solubility of this compound is not an anomaly but a direct consequence of its molecular architecture. Such compounds are often referred to as "brick dust" in the pharmaceutical industry due to their high melting points and poor solubility in both aqueous and organic solvents.[1] This behavior is driven by several key factors:
-
Strong Intermolecular Forces: The presence of the amino (-NH₂) and nitro (-NO₂) groups creates powerful intermolecular hydrogen bonds and dipole-dipole interactions. These forces hold the molecules together tightly in a solid, crystalline state.
-
High Crystal Lattice Energy: The planar nature of the substituted pyridine ring allows for efficient π-π stacking. This, combined with the strong intermolecular forces, results in a highly stable crystal lattice. A significant amount of energy is required to break this lattice apart before the solvent can interact with individual molecules.
-
Molecular Polarity: While the molecule possesses polar functional groups, its overall polarity is not high enough to make it readily soluble in highly polar solvents like water, yet it is too polar for effective dissolution in non-polar hydrocarbon solvents.
Part 2: Frequently Asked Questions (FAQs)
Q1: I am struggling to dissolve this compound in common solvents like methanol, ethanol, or even dichloromethane (DCM). Why is this happening?
This is the most common issue encountered. The energy provided by the interaction of these standard solvents with the molecule is insufficient to overcome the compound's high crystal lattice energy. While you may see partial dissolution, achieving a concentration suitable for many synthetic reactions or biological assays is difficult. Polar aprotic solvents are often a more effective starting point.
Q2: I managed to dissolve the compound in a solvent with heating, but it immediately precipitated or "crashed out" upon cooling. How can I prevent this?
This phenomenon occurs when you create a supersaturated solution. At an elevated temperature, the solvent can hold more solute than it can at room temperature. As the solution cools, its capacity to hold the solute decreases, and the excess solute precipitates out of the solution, often rapidly.
Prevention Strategies:
-
Use the solution while hot: For chemical reactions, you can sometimes add the warm solution directly to the reaction mixture.
-
Employ a co-solvent system: A mixture of solvents can often stabilize the solute and keep it in solution even at lower temperatures.
-
Slow, controlled cooling: Avoid placing the heated solution in an ice bath. Allowing it to cool slowly to room temperature can sometimes prevent rapid precipitation and may lead to the formation of more manageable crystals if recrystallization is the goal.
Part 3: A Systematic Troubleshooting Guide to Enhance Solubility
3.1. Foundational Step: Systematic Solvent Screening
Before attempting more complex methods, a systematic, small-scale solvent screening is essential. This provides empirical data on which solvent or solvent class shows the most promise.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Accurately weigh 2-3 mg of this compound into several labeled 1.5 mL microcentrifuge tubes or small glass vials.
-
Solvent Addition: Add 100 µL of a test solvent to each tube. This creates an initial test concentration of 20-30 mg/mL.
-
Equilibration: Vortex or agitate the tubes vigorously for 2 minutes. Then, let them shake or rotate at room temperature for at least 1-2 hours to allow them to reach equilibrium.
-
Observation: Visually inspect each tube for undissolved solid. A clear solution indicates good solubility at that concentration.
-
Quantification (Optional): For tubes that show complete dissolution, add another 1-2 mg of the compound and repeat the process to estimate the saturation point.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Expected Solubility | Rationale & Scientific Insight |
| Polar Aprotic | DMSO, DMF, NMP | High | These solvents are excellent hydrogen bond acceptors and have high polarity, making them highly effective at solvating polar molecules and disrupting the crystal lattice. DMSO is a common choice for creating concentrated stock solutions for biological screening.[2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | May show some success, especially with heating. Useful for reactions where polar aprotic solvents are not suitable. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | Can be effective, particularly when heated. THF is a common solvent for a wide range of organic reactions. |
| Alcohols | Methanol, Ethanol | Low | The hydrogen-bonding network of the alcohol itself can make it difficult to solvate a molecule with its own strong intermolecular forces. Solubility often improves with heating. |
| Ketones | Acetone | Low to Moderate | Offers a balance of polarity and can be a useful intermediate solvent. |
| Aqueous Buffers | PBS, Water | Very Low | The compound is not ionizable at neutral pH and lacks the overall polarity for significant aqueous solubility. |
3.2. Advanced Solubilization Strategies
If a single solvent is insufficient, the following techniques, which alter the chemical environment, should be employed.
A mixture of two or more miscible solvents can dramatically improve solubility beyond what is achievable with a single solvent. The goal is to combine the advantages of different solvent types.
Workflow for Co-Solvent Optimization
Caption: A logical workflow for determining an optimal co-solvent ratio.
Practical Example: To dissolve the compound for a biological assay in a primarily aqueous buffer, first create a concentrated 50 mM stock solution in 100% DMSO. Then, dilute this stock into your final buffer, ensuring the final DMSO concentration is low (typically <1%) to avoid solvent-induced artifacts.
The 4-amino group on the pyridine ring is basic and can be protonated under acidic conditions. The resulting salt will have significantly higher polarity and, consequently, much greater solubility in aqueous media. This is a common and effective method for increasing the solubility of basic drugs.[4]
Mechanism of pH-Mediated Solubilization
Caption: Protonation of the amino group at low pH creates a more polar salt with enhanced aqueous solubility.
Experimental Protocol: Acidic Solubilization
-
Suspend the compound in deionized water or a low-molarity buffer.
-
While stirring, add 0.1 M hydrochloric acid (HCl) dropwise.
-
Monitor the solution visually. As the pH drops, the solid should begin to dissolve.
-
Once a clear solution is obtained, measure the final pH. This is the minimum pH required for solubilization.
-
Critical Caution: The ethyl ester linkage is susceptible to acid-catalyzed hydrolysis. This method is best for preparing solutions for immediate use. Always verify the stability of your compound at the final pH by a suitable analytical method (e.g., LC-MS) if the solution is to be stored.
Part 4: Summary of Troubleshooting Approaches
Table 2: Comparative Analysis of Solubilization Strategies
| Technique | Pros | Cons | Best Suited For... |
| Solvent Screening | Simple, identifies best single solvent | May not achieve high concentrations | Initial assessment, finding a solvent for a chemical reaction or chromatography. |
| Co-Solvent Systems | Highly effective, versatile | Can complicate solvent removal; co-solvent may interfere with downstream applications | Preparing concentrated stock solutions for dilution into aqueous or non-polar systems. |
| pH Adjustment | Dramatically increases aqueous solubility | Risk of ester hydrolysis or compound degradation; only applicable to ionizable compounds | Preparing aqueous solutions for biological assays, high-throughput screening, or formulation development. |
| Heating | Quick and easy | Risk of thermal degradation; compound may precipitate upon cooling | Dissolving material for immediate use in a reaction or for recrystallization procedures. |
By approaching solubility challenges systematically—first understanding the underlying chemistry, then performing methodical screening, and finally applying advanced techniques like co-solvency and pH adjustment—you can successfully bring this compound into solution for your research and development needs.
References
-
Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Discusses challenges with poorly soluble molecules, including "brick dust" compounds. [Link]
-
Chemspace. Compound solubility measurements for early drug discovery. Overview of solubility measurement techniques and common solvents like DMSO. [Link]
-
Bakke, J.M. Nitropyridines, Their Synthesis and Reactions. ResearchGate. Provides context on the synthesis and reactions of nitropyridines in organic solvents. [Link]
-
Pawar, P., et al. Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC, National Institutes of Health. Reviews various techniques for solubility enhancement. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Discusses pH adjustment among other techniques. [Link]
-
Bakke, J.M. (2004). Nitropyridines: Synthesis and reactions. Semantic Scholar. Details the synthesis of nitropyridines using organic solvents. [Link]
Sources
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Byproduct Formation in Ethyl 4-amino-6-chloro-5-nitronicotinate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-6-chloro-5-nitronicotinate is a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds, most notably the pyrazolo[3,4-b]pyridine core, which is a privileged scaffold in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a chloro leaving group, and a nitro activating group, makes it a versatile synthon. However, this reactivity also presents challenges in controlling reaction pathways and preventing the formation of unwanted byproducts. This technical support guide provides in-depth troubleshooting for common issues encountered during reactions with this compound, focusing on the identification, mitigation, and mechanistic understanding of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
The primary application of this compound is in the synthesis of substituted pyrazolo[3,4-b]pyridines through cyclocondensation reactions with hydrazines. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) at the C6 position, followed by an intramolecular cyclization.
Q2: Why is byproduct formation a concern in these reactions?
The presence of multiple reactive sites on the molecule can lead to a variety of side reactions, resulting in impurities that can be difficult to separate from the desired product. These byproducts can lower the yield and purity of the target molecule, complicating downstream applications, particularly in a drug development setting where stringent purity standards are required.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section details the most frequently observed byproducts in reactions involving this compound, their proposed mechanisms of formation, and detailed protocols for their prevention and control.
Byproduct 1: Formation of the Regioisomeric Pyrazolo[4,3-c]pyridine (5-Azaindazole)
Issue: My reaction is producing a significant amount of an isomer that is difficult to separate from my desired pyrazolo[3,4-b]pyridine product.
Root Cause Analysis:
The formation of the pyrazolo[4,3-c]pyridine, also known as a 5-azaindazole, is a common regiochemical side reaction. This occurs when the initial nucleophilic attack of the hydrazine occurs at the C4 position, displacing the amino group, instead of the intended C6 position to displace the chloro group. While the chloro group is generally a better leaving group, under certain conditions, displacement of the amino group can become competitive.
Proposed Mechanism:
The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. While the primary pathway involves attack at the C6 position, a competing pathway can exist where the hydrazine attacks the C4 position. Subsequent cyclization and aromatization then lead to the formation of the undesired 5-azaindazole isomer. The regioselectivity of this reaction can be influenced by the nature of the hydrazine nucleophile and the reaction conditions.[1]
Visualizing the Competing Reaction Pathways:
Caption: Competing pathways in the reaction of this compound with hydrazine.
Mitigation Strategies:
| Strategy | Rationale |
| Solvent Selection | The polarity and proticity of the solvent can influence the relative reactivity of the C4 and C6 positions. Aprotic polar solvents such as DMF or DMSO often favor the desired C6 substitution. |
| Temperature Control | Lowering the reaction temperature can often increase the selectivity of the reaction, favoring the kinetically preferred pathway (attack at C6). |
| Choice of Base | The use of a non-nucleophilic, sterically hindered base can help to deprotonate the hydrazine in a controlled manner, potentially improving regioselectivity. |
Experimental Protocol for Enhanced Regioselectivity:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the substituted hydrazine (1.1 eq) dropwise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Base Addition: After the hydrazine addition is complete, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, comparing the reaction mixture to a standard of the desired product if available.
-
Work-up: Upon completion, quench the reaction with cold water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient elution to separate the desired product from the isomeric byproduct.
Byproduct 2: Dimerization of the Starting Material or Product
Issue: I am observing a high molecular weight impurity in my reaction mixture, which I suspect is a dimer.
Root Cause Analysis:
Dimerization can occur through intermolecular reactions between two molecules of the starting material or the product. For instance, the amino group of one molecule can act as a nucleophile and attack the C6 position of another molecule, leading to the formation of a dimeric species. This is more likely to occur at higher concentrations and temperatures.
Proposed Mechanism:
The nucleophilic amino group of one molecule of this compound can attack the electrophilic C6 position of a second molecule, displacing the chloride and forming a C-N bond that links the two pyridine rings.
Visualizing the Dimerization Process:
Caption: Intermolecular reaction leading to a dimeric byproduct.
Mitigation Strategies:
| Strategy | Rationale |
| High Dilution | Performing the reaction at a lower concentration can significantly reduce the rate of intermolecular reactions, thereby minimizing dimer formation. |
| Slow Addition of Reagents | Adding the limiting reagent slowly to the reaction mixture can help to maintain a low instantaneous concentration, further disfavoring dimerization. |
| Use of a Protecting Group | In some cases, protecting the amino group with a suitable protecting group prior to the reaction can prevent it from participating in unwanted side reactions. The protecting group can then be removed in a subsequent step. |
Byproduct 3: Hydrolysis of the Ester or Chloro Group
Issue: My product is contaminated with a carboxylic acid or a hydroxyl-substituted pyridine.
Root Cause Analysis:
The ethyl ester group is susceptible to hydrolysis under either acidic or basic conditions, which may be present during the reaction or work-up, leading to the corresponding carboxylic acid. Similarly, the chloro group at the C6 position can be hydrolyzed to a hydroxyl group, particularly at elevated temperatures in the presence of water.
Proposed Mechanism:
-
Ester Hydrolysis: In the presence of acid or base and water, the ester functional group can be cleaved to form a carboxylic acid and ethanol.
-
Chloro Group Hydrolysis: The C6 chloro group can undergo nucleophilic substitution by water or hydroxide ions, especially under forcing conditions, to yield the corresponding 6-hydroxypyridine derivative.
Mitigation Strategies:
| Strategy | Rationale |
| Anhydrous Conditions | Ensure that all solvents and reagents are rigorously dried to minimize the presence of water, which is required for hydrolysis. |
| Neutral Work-up | During the work-up procedure, avoid strongly acidic or basic aqueous solutions. Use a neutral quench (e.g., saturated ammonium chloride) if necessary. |
| Control of Reaction Temperature | Avoid excessive heating, as this can accelerate the rate of hydrolysis of the chloro group. |
Experimental Protocol for Minimizing Hydrolysis:
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Dry all solid reagents in a vacuum oven before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.
-
Controlled Work-up: Quench the reaction by pouring it into a mixture of ice and a saturated solution of a neutral salt like ammonium chloride.
-
Extraction and Drying: Promptly extract the product into an organic solvent and dry the organic phase thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating.
References
-
Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. [Link]
Sources
Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 4-amino-6-chloro-5-nitronicotinate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 4-amino-6-chloro-5-nitronicotinate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your reactions.
This compound is a highly functionalized pyridine derivative, making it a valuable intermediate in pharmaceutical synthesis.[1] Its structure presents three primary points of chemical reactivity: the C6-chloro group, the C5-nitro group, and the C4-amino group. Successful catalyst selection depends on targeting one of these sites while preserving the others. This guide provides detailed, field-proven insights into catalyst systems for the most common transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a catalyst for a reaction with this compound?
A1: The selection process is governed by the desired transformation. The molecule has three key reactive sites:
-
C6-Chloro Site: This is an electrophilic site on an electron-deficient pyridine ring, ideal for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura). The primary challenge is catalyst inhibition or deactivation by the pyridine nitrogen and the C4-amino group.[2]
-
C5-Nitro Group: This group is readily reduced to an amine. The main consideration here is chemoselectivity—specifically, preventing the concurrent reduction of the C6-chloro group (hydrodehalogenation).[3]
-
C4-Amino Group: While less commonly targeted for catalytic reactions, its basicity and nucleophilicity can influence catalyst performance by coordinating to the metal center.
Your choice of catalyst, ligand, base, and solvent must be tailored to activate your desired reaction pathway while minimizing unwanted side reactions at the other functional groups.
Q2: I want to perform a cross-coupling reaction at the C6-chloro position. How do I choose between a Buchwald-Hartwig amination and a Suzuki-Miyaura coupling?
A2: The choice depends on the type of bond you intend to form.
-
For C-N Bond Formation (to synthesize a diamino derivative): Use the Buchwald-Hartwig amination . This reaction couples the C6-position with a primary or secondary amine.[4][5] Success hinges on using a palladium catalyst with a sufficiently bulky and electron-rich ligand to overcome the challenges of coupling with an electron-deficient heteroaryl chloride.[6][7]
-
For C-C Bond Formation (to introduce an aryl or alkyl group): Use the Suzuki-Miyaura coupling . This reaction couples the C6-position with an organoboron compound (e.g., a boronic acid or ester).[8][9] This method is excellent for creating biaryl structures.
Both reactions require a carefully selected palladium precursor, ligand, and base to proceed efficiently.
Q3: What is the most significant challenge when reducing the C5-nitro group, and how can I overcome it?
A3: The most critical challenge is hydrodehalogenation , the undesired removal of the C6-chloro substituent.[3] Palladium on carbon (Pd/C), a common catalyst for nitro reductions, is particularly aggressive and often causes significant dehalogenation.[10]
To achieve selective reduction of the nitro group, consider these strategies:
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate or hydrazine hydrate in place of H₂ gas. It is often milder and can provide higher selectivity.[3]
-
Alternative Catalysts: Catalysts such as platinum oxide (PtO₂) or Raney Nickel may offer better selectivity than Pd/C for this specific transformation.
-
Metal/Acid Systems: Traditional methods like using iron powder in acetic acid or tin(II) chloride in HCl are highly effective at reducing the nitro group while leaving the chloro group intact.[11] These methods are robust, though they involve stoichiometric metal waste.
Catalyst Selection & Troubleshooting Workflow
This diagram outlines the decision-making process for selecting the appropriate catalytic system based on the desired molecular transformation.
Caption: Catalyst selection workflow for this compound.
Troubleshooting Guide 1: Buchwald-Hartwig C-N Amination
This reaction is the method of choice for converting the C6-chloro group into a C-N bond.[12] The electron-deficient nature of the pyridine ring and potential for catalyst inhibition make careful optimization necessary.
Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated.[13] 2. Insufficiently Active Ligand: The chosen ligand may not be suitable for this challenging heteroaryl chloride substrate.[6] 3. Inappropriate Base: The base may be too weak to facilitate the catalytic cycle. | 1. Use a pre-formed Pd(0) catalyst or ensure your Pd(II) precursor is effectively reduced in situ. Ensure all reagents and the solvent are anhydrous and the reaction is under an inert atmosphere (Argon). 2. Switch to a more electron-rich and sterically hindered biarylphosphine ligand (e.g., RuPhos, BrettPhos, or XPhos). These are known to be effective for heteroaryl halides.[14] 3. Switch to a stronger base like NaOt-Bu or K₃PO₄. Be cautious with NaOt-Bu if your amine is sensitive. |
| Side Reactions (e.g., Hydrodehalogenation) | 1. Catalyst System Promotes Reduction: Some ligand/base combinations can favor a reductive pathway. 2. Presence of Water: Traces of water can lead to hydrodehalogenation. | 1. Screen different ligands. Sometimes less electron-rich ligands can disfavor the reductive pathway. 2. Ensure rigorous drying of the solvent, reagents, and glassware. |
| Catalyst Deactivation | Pyridine Nitrogen Poisoning: The lone pair on the pyridine nitrogen or the C4-amino group can coordinate strongly to the palladium center, inhibiting catalysis.[2] | 1. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). The excess ligand can help prevent substrate inhibition. 2. Use a ligand specifically designed to resist coordination, such as a bulky N-heterocyclic carbene (NHC) ligand. |
Diagram: The Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.). The flask is evacuated and backfilled with argon three times.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2-1.5 eq.) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide 2: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a powerful method for forming a C-C bond at the C6-position, typically to introduce an aryl or vinyl substituent.[8]
Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Inefficient Transmetalation: The base may be too weak or insoluble to effectively activate the boronic acid.[15][16] 2. Catalyst Inactivity: The chosen Pd/ligand system may not be optimal for this substrate. | 1. Switch to a stronger or more soluble base (e.g., Cs₂CO₃ or aqueous K₂CO₃/K₃PO₄). Using a phase-transfer catalyst can also help. 2. Screen different palladium catalysts and ligands. For heteroaryl chlorides, catalysts like Pd(PPh₃)₄ or systems generated from Pd(OAc)₂ with ligands like SPhos can be effective. |
| Protodeboronation of Boronic Acid | The boronic acid is reacting with trace water or other protic sources to form an arene byproduct instead of coupling. | 1. Use anhydrous conditions and ensure the base is not excessively strong or the temperature too high. 2. Use the corresponding boronate ester (e.g., pinacol ester), which is often more stable than the boronic acid. 3. Add the boronic acid slowly or in portions throughout the reaction. |
| Homocoupling of Boronic Acid | Oxidative conditions can lead to the dimerization of the boronic acid reagent. | Ensure the reaction is run under a strictly inert atmosphere (Argon) and that all solvents are thoroughly degassed prior to use. |
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the base (e.g., K₂CO₃, 2-3 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, often a mixture like toluene/ethanol/water or dioxane/water.
-
Reaction: Heat the mixture (typically 80-100 °C) with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by silica gel chromatography to yield the desired coupled product.
Troubleshooting Guide 3: Selective Reduction of the 5-Nitro Group
The goal is to convert the C5-nitro group to a C5-amino group without affecting the C6-chloro substituent. This requires a delicate balance of catalytic activity and selectivity.
Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Hydrodehalogenation (Loss of C6-Cl) | Over-reduction: The catalyst is too active and reduces both the nitro group and the C-Cl bond. Pd/C is a common culprit.[3] | 1. Switch Catalyst: Replace Pd/C with PtO₂ or Raney Nickel. 2. Use Transfer Hydrogenation: Employ a hydrogen donor like ammonium formate or hydrazine hydrate with a lower loading of Pd/C. This is often much milder.[10] 3. Use Metal/Acid: Switch to a non-catalytic method like Fe/NH₄Cl, Fe/AcOH, or SnCl₂/HCl, which are highly selective for nitro group reduction in the presence of aryl chlorides.[11] |
| Incomplete Reduction | 1. Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. 2. Insufficient Hydrogen Source: Not enough H₂ gas or hydrogen donor was used. | 1. Ensure the starting material and solvent are pure. Sometimes filtering the substrate solution through a small plug of silica can help. 2. Increase the pressure of H₂ gas or the equivalents of the hydrogen donor (e.g., ammonium formate). |
| Formation of Intermediates (Nitroso, Hydroxylamine) | The reaction has stalled at an intermediate stage of the reduction pathway. | 1. Increase reaction time or temperature. 2. Increase catalyst loading. 3. Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reactions. |
Comparative Table of Nitro Reduction Methods
| Method | Catalyst / Reagent | Typical Conditions | Pros | Cons | Selectivity (vs. C-Cl) |
| Catalytic Hydrogenation | Pd/C (5-10%), H₂ (1-4 atm) | MeOH or EtOH, RT-50°C | High efficiency, clean byproducts (H₂O) | High risk of dehalogenation [3] | Poor to Moderate |
| Catalytic Transfer Hydrogenation | Pd/C (5-10%), HCOONH₄ (5-10 eq.) | MeOH or EtOH, reflux | Milder than H₂, safer to handle | Requires stoichiometric H-donor | Good to Excellent[10] |
| Metal/Acid Reduction | Fe powder (5-10 eq.), NH₄Cl(aq) or AcOH | EtOH/H₂O, reflux | Excellent selectivity, robust, inexpensive | Generates stoichiometric metal waste | Excellent[11] |
| Metal Salt Reduction | SnCl₂·2H₂O (4-5 eq.) | EtOH or EtOAc, reflux | Mild conditions, good selectivity | Stoichiometric tin waste, work-up can be difficult | Excellent |
References
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Methyl-6-chloro-5-nitronicotinate CAS#: 59237-53-5 - ChemicalBook.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts.
-
Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem.
-
Amination of 4-chloropyridine using Cu(I)-polyacrylate heterogeneous catalyst.
-
Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates | Request PDF - ResearchGate.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
-
Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed.
-
Reactivity of the nitro group on a pyridine ring - Benchchem.
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
-
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications.
-
690635-35-9 Cas No. | this compound | Matrix Scientific.
-
Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
-
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction - ResearchGate.
-
WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents.
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Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
-
Buchwald–Hartwig amination - Wikipedia.
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society.
-
Suzuki Coupling - Organic Chemistry Portal.
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor - ResearchGate.
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate.
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI.
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Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones - ResearchGate.
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Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
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Novel process for preparing 4-amino-5-hexenoic acid - European Patent Office - EP 0546230 A1.
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.
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Ethyl 4-amino-6-chloro-5-fluoro-2-methylnicotinate - BLDpharm.
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Methyl 6-chloro-5-nitronicotinate (C7H5ClN2O4) - PubChemLite.
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Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed.
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org.
-
Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation | Request PDF - ResearchGate.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts.
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC - NIH.
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
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Suzuki reaction - Wikipedia.
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Amination of 2-halopyridines. [a] | Download Table - ResearchGate.
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
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US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents.
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Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem - NIH.
-
Ethyl 2-chloro-5-nitronicotinate - Fluorochem.
-
59237-53-5|Methyl 6-chloro-5-nitronicotinate|BLD Pharm.
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Technical Support Center: Monitoring the Synthesis of Ethyl 4-amino-6-chloro-5-nitronicotinate
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Ethyl 4-amino-6-chloro-5-nitronicotinate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure successful reaction monitoring and optimization. Our approach is grounded in established analytical principles and practical laboratory experience to help you navigate the intricacies of this specific synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Q1: How can I effectively monitor the reaction progress using Thin-Layer Chromatography (TLC)?
A1: TLC is a rapid and cost-effective method for qualitatively monitoring the progress of your reaction.[1][2] The key is to establish a reliable TLC system that provides good separation between your starting material, product, and any potential byproducts.
Step-by-Step Protocol for TLC Monitoring:
-
Prepare the TLC Chamber: Line a TLC chamber with filter paper and add a suitable mobile phase. A good starting point for this class of compounds is a mixture of hexanes and ethyl acetate.[2] The polarity can be adjusted to achieve optimal separation.
-
Spot the TLC Plate: On a silica gel TLC plate, carefully spot the following:
-
Lane 1: A dilute solution of your starting material (co-spot).
-
Lane 2: The reaction mixture.
-
Lane 3: A co-spot of both the starting material and the reaction mixture to confirm spot identities.[3]
-
-
Develop and Visualize: Place the TLC plate in the pre-equilibrated chamber and allow the solvent front to ascend to near the top. Visualize the spots under a UV lamp (254 nm).[2] You can also use a staining agent like potassium permanganate if the compounds are not UV-active.
Interpreting the TLC Plate:
-
As the reaction progresses, you should observe the spot corresponding to the starting material diminish in intensity, while a new spot for the product appears.[4]
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]
Troubleshooting TLC Issues:
| Issue | Possible Cause | Solution |
| Spots are streaking | Sample is too concentrated; compound is highly polar. | Dilute the sample; add a small amount of acetic acid or triethylamine to the mobile phase to suppress tailing of acidic or basic compounds, respectively.[2] |
| Rf values are too high or too low | The mobile phase is too polar or not polar enough. | Adjust the solvent ratio. Increase the proportion of ethyl acetate for lower Rf values, and increase the proportion of hexanes for higher Rf values. |
| Spots are not separating | The polarity of the mobile phase is not optimal. | Experiment with different solvent systems, such as dichloromethane/methanol or toluene/acetone. |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Q2: What are the recommended starting conditions for developing an HPLC method to monitor this reaction?
A2: HPLC is a powerful technique for quantitative analysis of your reaction mixture, providing more detailed information than TLC.[6] For substituted pyridine derivatives, a reverse-phase HPLC (RP-HPLC) method is generally a good starting point.[7][8]
Recommended Starting HPLC Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation for a wide range of organic molecules.[7] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | The acidic modifier helps to protonate the pyridine nitrogen, leading to sharper peaks. |
| Gradient | Start with a higher percentage of A and gradually increase B. A typical gradient might be 5% to 95% B over 20 minutes. | Allows for the elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Detection | UV at 254 nm and 280 nm | Aromatic and nitro-containing compounds typically have strong absorbance in this range.[9] |
Troubleshooting HPLC Issues:
-
Poor Peak Shape: If you observe peak fronting or tailing, ensure your sample is dissolved in the mobile phase. If the issue persists, consider adjusting the pH of the mobile phase.
-
Inconsistent Retention Times: This can be caused by fluctuations in column temperature or mobile phase composition. Use a column oven for temperature control and ensure your mobile phase is well-mixed.
-
Unexpected Peaks: These could be impurities from starting materials, side products, or degradation products. Mass spectrometry (LC-MS) can be coupled with HPLC to identify these unknown species.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Q3: How can ¹H NMR spectroscopy be used to confirm the formation of this compound?
A3: ¹H NMR spectroscopy is an invaluable tool for confirming the structure of your product and identifying key structural features.[11] By comparing the spectrum of your product to that of the starting material, you can track the chemical transformations.
Expected ¹H NMR Spectral Changes:
-
Disappearance of Starting Material Signals: The proton signals corresponding to the precursor molecule will decrease in intensity as the reaction proceeds.
-
Appearance of Product Signals: Look for the appearance of new signals characteristic of the product. For this compound, you would expect to see:
-
Signals for the ethyl ester group (a quartet and a triplet).
-
A singlet for the aromatic proton on the pyridine ring.
-
A broad singlet for the amino (-NH₂) protons.
-
-
Chemical Shift Changes: The electronic environment of the pyridine ring changes significantly upon introduction of the nitro and amino groups, leading to predictable shifts in the positions of the aromatic protons.[12][13]
Troubleshooting with NMR:
-
Complex Spectra: If the ¹H NMR spectrum is complex and difficult to interpret, consider running a 2D NMR experiment like COSY or HSQC to help assign the proton and carbon signals.[11][14]
-
Presence of Impurities: Small, unidentified peaks in the spectrum may indicate the presence of impurities or side products.
Addressing Common Synthetic Challenges
Q4: My reaction seems to have stalled and is not going to completion. What should I do?
A4: An incomplete reaction can be due to several factors. Here is a logical troubleshooting workflow:
Caption: Troubleshooting workflow for an incomplete reaction.
Q5: I am observing multiple spots on my TLC, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?
A5: In the synthesis of highly substituted pyridines, several side reactions can occur.
Potential Side Reactions and Mitigation Strategies:
| Side Reaction | Identification | Mitigation Strategy |
| Hydrolysis of the Ethyl Ester | Appearance of a more polar spot on TLC; can be confirmed by LC-MS.[15][16] | Ensure anhydrous reaction conditions. Use a non-aqueous workup if possible. |
| Over-nitration | Formation of di-nitro products, which would be less polar than the desired product. | Carefully control the stoichiometry of the nitrating agent and maintain a low reaction temperature.[5] |
| Dechlorination | Loss of the chlorine substituent, which can be identified by mass spectrometry.[17][18] | Avoid harsh reducing conditions during the reaction or workup. |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for monitoring the synthesis of this compound.
Caption: General workflow for reaction monitoring.
References
- A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures - Benchchem.
- Nitration of Arom
- Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview.
- Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PubMed Central.
- Hydrolysis profi les of ethyl nicotinate (EN) to nicotinic acid (NA) at...
- Application Notes and Protocols: Monitoring the Synthesis of 3'-Nitroacetanilide by Thin-Layer Chrom
- Quantification of nitrotyrosine in nitr
- Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate | Request PDF - ResearchG
- Nitration of Substituted Aromatic Rings and R
- Technical Support Center: Work-up Procedures for Aromatic Nitr
- ANALYTICAL METHODS - Toxicological Profile for Nitr
- How To: Monitor by TLC - Department of Chemistry : University of Rochester.
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu.
- NMR studies of substituted pyridines - Sci-Hub.
- Analysis of the NMR Spectrum of Pyridine | Semantic Scholar.
- WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google P
- Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library.
- Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - MDPI.
- Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.
- HPLC Methods for analysis of Pyridine - HELIX Chrom
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Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of Ethyl 4-amino-6-chloro-5-nitronicotinate
Introduction: The Imperative of Structural Certainty in Synthesis
Ethyl 4-amino-6-chloro-5-nitronicotinate (CAS No. 690635-35-9) is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its utility is predicated on the precise arrangement of its substituents—amino, chloro, and nitro groups—which dictate its reactivity and potential for elaboration into more complex target molecules.[3] In any synthetic campaign, particularly in drug development, the unambiguous confirmation of a compound's structure is not merely a procedural step but a foundational pillar of scientific integrity. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant safety concerns.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure of this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, comparing the data generated from each technique and demonstrating how they collectively build an irrefutable case for the correct molecular architecture. We will frame this analysis in the context of distinguishing the target product from a plausible, and synthetically relevant, isomer: Ethyl 2-amino-6-chloro-5-nitronicotinate .
The Analytical Challenge: Differentiating Key Positional Isomers
The synthesis of substituted nicotinates can sometimes yield a mixture of isomers.[4] For this compound, a primary analytical challenge is to confirm that the amino group has been installed at the C4 position and not, for example, at the C2 position. While both isomers possess the same molecular formula (C₈H₈ClN₃O₄) and mass, their distinct connectivity leads to unique spectroscopic fingerprints.
| Structure A: Target Compound | Structure B: Potential Isomer |
| This compound | Ethyl 2-amino-6-chloro-5-nitronicotinate |
Our objective is to leverage a suite of analytical techniques to provide clear, differentiating evidence between these two possibilities.
A Multi-faceted Analytical Workflow
A robust structural confirmation relies on the convergence of data from multiple, independent analytical methods. Each technique provides a different piece of the structural puzzle. The workflow below illustrates a logical progression from initial confirmation of mass to the detailed mapping of atomic connectivity.
Caption: A comprehensive workflow for chemical structure confirmation.
Comparative Spectroscopic Analysis
The core of our guide is the direct comparison of expected data for our target compound (Structure A) and its potential isomer (Structure B).
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is the first critical step. It confirms the elemental composition, but not the connectivity.
Rationale: Both isomers have the same molecular formula, so they will exhibit identical molecular ion peaks. This experiment validates that a compound with the correct formula has been synthesized but cannot differentiate between the isomers.
Table 1: Expected HRMS Data
| Parameter | Expected Value for C₈H₈ClN₃O₄ |
| Exact Mass | 245.0203 |
| [M+H]⁺ (ESI) | 246.0276 |
| [M+Na]⁺ (ESI) | 268.0096 |
Data calculated based on monoisotopic masses.
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.
Rationale: While useful, IR is often insufficient for distinguishing these specific isomers, as both contain the same functional groups. However, subtle shifts in peak positions due to changes in the electronic environment can sometimes be observed. The primary value is confirming that all expected functionalities are present.
Table 2: Key IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Presence |
| N-H Stretch (Amino) | 3300 - 3500 (typically two bands) | Yes (Both A & B) |
| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 | Yes (Both A & B) |
| C=O Stretch (Ester) | 1700 - 1730 | Yes (Both A & B) |
| N-O Stretch (Nitro, asymmetric) | 1500 - 1570 | Yes (Both A & B) |
| N-O Stretch (Nitro, symmetric) | 1330 - 1390 | Yes (Both A & B) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for distinguishing isomers, as it provides detailed information about the chemical environment and connectivity of atoms.[5][6]
¹H NMR Analysis: The Decisive Differentiator
Rationale: The key difference lies in the aromatic region of the ¹H NMR spectrum.
-
Structure A (Target): Has only one proton on the pyridine ring (at the C2 position). It has no adjacent protons, so it will appear as a singlet .
-
Structure B (Isomer): Also has only one proton on the pyridine ring (at the C4 position). It too will appear as a singlet . However, the electronic environment is different. The proton in Structure A is adjacent to the ester-bearing carbon, while the proton in Structure B is flanked by the amino and nitro-bearing carbons. This will result in a significant difference in their chemical shifts. The proton in Structure A is expected to be further downfield (higher ppm) due to the influence of the adjacent ester and the para-nitro group.
Table 3: Comparative Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
| Assignment | Structure A (Target) | Structure B (Isomer) | Rationale for Difference |
| Aromatic-H | ~8.5 ppm (s, 1H) | ~7.9 ppm (s, 1H) | The C2-H in A is strongly deshielded by the adjacent ester and para-nitro group. The C4-H in B is shielded by the ortho-amino group. |
| -NH₂ | ~6.0 ppm (br s, 2H) | ~6.5 ppm (br s, 2H) | The position of the broad amino proton signal can vary and is less reliable for definitive assignment. |
| -OCH₂CH₃ | ~4.4 ppm (q, 2H) | ~4.4 ppm (q, 2H) | The ethyl ester group is electronically distant from the point of isomerism and should have a similar chemical shift in both. |
| -OCH₂CH₃ | ~1.4 ppm (t, 3H) | ~1.4 ppm (t, 3H) | Similar to the quartet, the triplet is not expected to differ significantly. |
(s = singlet, q = quartet, t = triplet, br = broad)
2D NMR (HMBC): Unambiguous Connectivity Proof
Rationale: A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides definitive proof by showing correlations between protons and carbons that are 2 or 3 bonds away. This allows us to "walk" across the molecule and confirm the substitution pattern. For our target compound (Structure A), the aromatic proton at C2 should show a correlation to the ester carbonyl carbon. This correlation would be absent for the isomer (Structure B).
Caption: Differentiating HMBC correlations for structural assignment.
Single Crystal X-Ray Crystallography
Rationale: As the gold standard in structural determination, X-ray crystallography provides an unambiguous 3D map of the molecule in the solid state.[7][8][9] If a single crystal of suitable quality can be grown, this technique will definitively resolve any remaining ambiguity by directly imaging the atomic positions. It is the ultimate arbiter but is dependent on the ability to produce high-quality crystals.
Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following are standard, field-proven protocols for acquiring the data discussed above.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Acquisition (Positive Ion Mode): Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in the m/z range of 100-500. Use a known calibration standard to ensure mass accuracy is below 5 ppm.
-
Analysis: Identify the [M+H]⁺ and/or [M+Na]⁺ peaks and compare the measured exact mass to the theoretical calculated mass for C₈H₈ClN₃O₄.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans. Process the data with an exponential line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans.
-
Analysis: Reference the spectrum to TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C. Integrate peaks, determine multiplicities (splitting patterns), and assign signals based on chemical shifts and correlations.
Protocol 3: X-Ray Crystallography
-
Crystallization: Attempt to grow single crystals by slow evaporation of a saturated solution of the compound in various solvents (e.g., ethanol, ethyl acetate, hexane mixtures).
-
Crystal Mounting: Select a suitable, defect-free single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (~100 K) on a single-crystal X-ray diffractometer. Collect diffraction data using monochromatic Mo Kα or Cu Kα radiation over a full sphere of rotation.[7]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis and refine the atomic positions and thermal parameters to obtain a final, high-resolution molecular structure.
Conclusion
Confirming the structure of this compound is a clear-cut process when a logical, multi-technique approach is employed. While MS and IR spectroscopy serve as essential initial checks for molecular formula and functional group integrity, they are insufficient for distinguishing between key positional isomers. The definitive, non-destructive confirmation is achieved through NMR spectroscopy. The chemical shift and multiplicity of the single aromatic proton in the ¹H NMR spectrum provide the most direct and compelling evidence. For absolute, irrefutable proof of connectivity, a 2D HMBC experiment is invaluable. Should the need for a definitive solid-state structure arise, single-crystal X-ray crystallography remains the ultimate analytical tool. By systematically applying these techniques and comparing the resulting data, researchers can proceed with full confidence in the structural integrity of their material.
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- MDPI (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands.
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A Comparative Guide to the Biological Activity of Ethyl 4-amino-6-chloro-5-nitronicotinate Derivatives and Related Heterocyclic Compounds
For researchers and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering new therapeutic agents. Ethyl 4-amino-6-chloro-5-nitronicotinate represents a promising, yet underexplored, chemical starting point. Its substituted pyridine ring, featuring an amino, a chloro, and a nitro group, offers a rich template for chemical modification and the potential for diverse biological activities. While direct experimental data on the biological activities of this compound derivatives are not extensively available in current literature, a comparative analysis of closely related nicotinic acid, 4-aminopyridine, and other nicotinate derivatives provides valuable insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents. This guide synthesizes the available evidence, presenting a comparative look at the biological performance of these related compounds, supported by experimental data and detailed protocols.
The Core Scaffold: A Foundation for Diverse Bioactivity
The this compound molecule (CAS No. 690635-35-9) possesses several key features that make it an attractive scaffold for medicinal chemistry.[1][2][3] The pyridine core is a common motif in many biologically active compounds. The presence of an amino group at the 4-position, a chloro group at the 6-position, and a nitro group at the 5-position creates a unique electronic and steric environment that can be strategically modified to interact with various biological targets. The ethyl ester at the 3-position also provides a handle for further derivatization.
Comparative Biological Activities
Given the limited direct data on this compound derivatives, this section will draw comparisons with structurally similar compounds to infer potential biological activities.
Antimicrobial Activity
Nicotinic acid and its derivatives have been a fertile ground for the discovery of new antimicrobial agents. The presence of the pyridine nucleus, often in combination with other heterocyclic rings, has been shown to be effective against a range of bacterial and fungal pathogens.
One study on novel arylazo nicotinate derivatives demonstrated significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicated potent effects for several synthesized compounds.
Similarly, other research on nicotinic acid derivatives has highlighted their potential as antimicrobial agents. For instance, a series of thiazolidinone derivatives of nicotinic acid showed significant antibacterial and antifungal activities.[4] Furthermore, novel nicotine analogues have been evaluated for their broad-spectrum antimicrobial action against clinically significant pathogens.[5][6][7] The general mechanism of action for many nitroaromatic compounds involves the reduction of the nitro group to form toxic intermediates that can damage cellular components like DNA.
Table 1: Comparative Antimicrobial Activity of Nicotinate Derivatives
| Compound Class | Test Organism | Activity (MIC/MBC in µg/mL) | Reference |
| Arylazo Nicotinates | E. coli, B. subtilis | High efficacy reported (specific values vary by derivative) | [8] |
| Thiazolidinone derivatives of nicotinic acid | Various bacteria and fungi | Significant activity observed | [4] |
| Nicotine Analogues | E. coli, P. aeruginosa, S. aureus, L. monocytogenes, K. pneumoniae, C. albicans | Effective against various pathogens, with one compound showing high efficacy against C. albicans | [5][6][7] |
Anticancer Activity
The pyridine ring is a key structural component in many anticancer drugs. Research into nicotinic acid derivatives has revealed their potential as cytotoxic agents against various cancer cell lines.[9] One study focused on the design and synthesis of novel nicotinic acid-based compounds with selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[9] The most active compounds exhibited high cytotoxic potential against several human cancer cell lines.[9]
The mechanism of action for such compounds can be diverse, ranging from the inhibition of key enzymes like kinases to the induction of apoptosis. For instance, some podophyllotoxin derivatives with nitrogen-containing heterocycles have shown excellent cytotoxic activity.[10] Similarly, thiosubstituted purines, which share heterocyclic nitrogen motifs, have demonstrated potent anticancer effects, with some compounds showing activity comparable to cisplatin.[11][12]
Table 2: Comparative Anticancer Activity of Related Heterocyclic Derivatives
| Compound Class | Cancer Cell Line(s) | Activity (IC50/GI50 in µM) | Reference |
| Nicotinic Acid Derivatives | HCT-15, PC-3, CF-295 | Compound 5c: IC50 = 0.068 µM (VEGFR-2 inhibition) | [9] |
| Podophyllotoxin-imidazolium salts | Various human tumor cell lines | Compound a6: IC50 = 0.04–0.29 µM | [10] |
| Thiosubstituted Purines | Glioblastoma SNB-19, Melanoma C-32 | Compound 5b: EC50 = 5.00 and 7.58 µg/ml, respectively | [11] |
| 6-Pyrazolinylcoumarin derivatives | Leukemia CCRF-CEM and MOLT-4 | Compound 47: GI50 = 1.88 and 1.92 µM, respectively | [13] |
Anti-inflammatory Activity
4-Aminopyridine, a structural analogue of the amino-pyridine core in our target scaffold, has been investigated for its anti-inflammatory properties.[14][15][16][17][18] It has been shown to reduce the expression of pro-inflammatory cytokines while increasing anti-inflammatory markers.[16][17] Derivatives of 4-aminopyridine are being explored to reduce its inherent toxicity while retaining its therapeutic effects.[14] The anti-inflammatory effects of 4-aminopyridine are thought to be mediated, in part, through the modulation of potassium channels expressed on immune cells.[15]
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow Diagram:
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Workflow Diagram:
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A Senior Application Scientist's Guide to Nitropyridine Building Blocks: A Comparative Analysis of Ethyl 4-amino-6-chloro-5-nitronicotinate
In the landscape of modern drug discovery and medicinal chemistry, pyridine derivatives are privileged scaffolds, forming the core of numerous pharmaceuticals.[1] Among these, nitropyridines serve as exceptionally versatile building blocks, where the potent electron-withdrawing nature of the nitro group activates the heterocyclic ring for a variety of chemical transformations.[2][3] This guide provides an in-depth comparison of Ethyl 4-amino-6-chloro-5-nitronicotinate, a highly functionalized and strategic building block, against other common nitropyridines used in synthesis.
Our analysis moves beyond a simple catalog of structures to explore the nuanced reactivity and strategic advantages conferred by different substitution patterns. We will delve into the causality behind experimental choices in key synthetic transformations, providing field-proven protocols and comparative data to empower researchers in selecting the optimal building block for their specific synthetic challenges.
The Subject of Comparison: this compound
This compound is a multi-functionalized pyridine derivative offering several strategic points for chemical modification. Its unique arrangement of an amino group, a chloro leaving group, a nitro activating group, and an ethyl ester handle makes it a powerful tool for building molecular complexity.
-
Inherent Reactivity: The chloro group at the 6-position is activated for nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the adjacent nitro group at the 5-position and the pyridine ring nitrogen.[4]
-
Orthogonal Functionality: The presence of four distinct functional groups (amine, chloride, nitro, ester) allows for selective and sequential reactions, a critical advantage in multi-step syntheses. The nitro group can be reduced to an amine, the ester can be hydrolyzed or amidated, and the chloro group can be displaced via SNAr or engaged in cross-coupling reactions.
The following diagram illustrates the key reactive sites and potential transformations for this building block.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-5-nitropyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 mmol, 3 mol%).
-
Reaction: Seal the flask and heat the mixture in an oil bath at 90 °C overnight (approx. 12-16 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2,6-Dichloro-3-nitropyridine
This protocol demonstrates the formation of a C-N bond, a reaction of immense importance for synthesizing aryl amines. [5][6]The use of a modern catalyst system is key for coupling an aryl chloride. [7] Catalytic Cycle Diagram:
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup (Glovebox): In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.025 mmol, 5 mol% Pd), RuPhos (0.06 mmol, 6 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv). Add 2,6-dichloro-3-nitropyridine (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous toluene (4 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction in an oil bath at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to isolate the mono-aminated product.
Conclusion and Outlook
While simple building blocks like 2-chloro-5-nitropyridine offer high reactivity for specific transformations like SNAr, highly functionalized reagents such as This compound provide unparalleled synthetic versatility. The ability to perform sequential and regioselective modifications on its multiple functional groups allows for the rapid construction of complex molecular architectures from a single, advanced intermediate.
The choice of a nitropyridine building block is a strategic decision that should be guided by the overall synthetic plan. For linear syntheses requiring a simple nitropyridine moiety, 2-chloro-3-nitropyridine or 2-chloro-5-nitropyridine may be sufficient. However, for convergent or diversity-oriented syntheses, the strategic orthogonality offered by this compound presents a clear advantage, enabling chemists to build, elaborate, and diversify with greater efficiency and control. The provided protocols serve as a robust foundation for harnessing the power of these essential heterocyclic building blocks in the pursuit of new medicines and materials.
References
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PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichloro-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]
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PubMed. (n.d.). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. American Chemical Society. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. American Chemical Society. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Frontiers. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]
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Molecules. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Retrieved from [Link]
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MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
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Pharmaceuticals. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. Retrieved from [Link]
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Molecules. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). 2,6-Dichloro-3-nitropyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
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LookChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
-
ChemAnalyst. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Retrieved from [Link]
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Validating the Efficacy of Ethyl 4-amino-6-chloro-5-nitronicotinate in Drug Discovery: A Comparative Guide
Abstract
Ethyl 4-amino-6-chloro-5-nitronicotinate (ECN) is a substituted aminopyridine derivative, a chemical scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] This guide provides a comprehensive framework for validating the efficacy of ECN as a potential drug candidate, specifically exploring its hypothetical role as a protein kinase inhibitor. We present a head-to-head comparison with Staurosporine, a well-known broad-spectrum kinase inhibitor, to contextualize its potency and selectivity. This document outlines detailed experimental protocols for target engagement, in vitro potency, and cellular cytotoxicity, supported by data interpretation and workflow visualizations to guide researchers in drug development.
Introduction: The Rationale for Investigating ECN
The aminopyridine core is a privileged structure in drug discovery, known for its ability to form key interactions with various biological targets.[1][2] Derivatives have been developed as treatments for neurological diseases[4] and as potential therapies for neglected tropical diseases.[2] The specific substitutions on the ECN molecule—a chloro group, a nitro group, and an ethyl nicotinate moiety—offer multiple points for target interaction and potential for future medicinal chemistry optimization.
Given the prevalence of the aminopyridine scaffold in kinase inhibitors[5], we hypothesize that ECN may target the ATP-binding pocket of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[6][7] Validating this hypothesis requires a systematic, multi-tiered experimental approach, beginning with direct target interaction and progressing to cellular effects.[8] This guide provides the blueprint for such an investigation.
Comparative Landscape: ECN vs. Staurosporine
To rigorously assess ECN's potential, its performance must be benchmarked against a known standard.
-
Test Compound: this compound (ECN)
-
A novel small molecule with a potential, uncharacterized mechanism of action. Our investigation will test the hypothesis that it acts as a kinase inhibitor.
-
-
Reference Compound: Staurosporine
-
A natural product that acts as a potent, ATP-competitive, but non-selective protein kinase inhibitor.[7] It serves as an excellent positive control for kinase inhibition assays but is unsuitable for therapy due to its broad activity and resulting toxicity.
-
The goal is to determine if ECN exhibits potent kinase inhibition and, crucially, if it demonstrates superior selectivity over Staurosporine, a key attribute for a viable drug candidate.[9][10]
Experimental Validation Workflow
A logical, tiered approach is essential for validating a new chemical entity.[7] Our workflow is designed to answer three fundamental questions:
-
Does ECN physically bind to a representative kinase?
-
What is its inhibitory potency (IC50) against the kinase's activity?
-
How does it affect cell viability, and does this correlate with its potency?
dot graph TD { graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Figure 1. Tiered workflow for ECN validation."
Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)
Causality: Before assessing functional inhibition, it is critical to confirm direct physical binding between ECN and its putative target. SPR is a powerful, label-free technique that measures real-time binding events by detecting changes in mass on a sensor surface.[11][12][13] This provides unequivocal evidence of target engagement and quantifies binding kinetics.[14]
Methodology:
-
Immobilization: Covalently immobilize a representative purified recombinant kinase (e.g., a well-studied kinase like SRC or ABL1) onto a CM5 sensor chip surface via amine coupling.
-
Analyte Preparation: Prepare a dilution series of ECN and Staurosporine (as a positive control) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should range from low nanomolar to high micromolar (e.g., 10 nM to 50 µM).
-
Binding Analysis:
-
Inject the different concentrations of each compound over the immobilized kinase surface.
-
Monitor the change in resonance units (RU) in real-time to generate a sensorgram.[12]
-
Include a reference flow cell (without kinase) to subtract non-specific binding.
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies a stronger binding affinity.
Protocol 2: In Vitro Potency via Kinase Activity Assay
Causality: Confirming that ECN binds to the kinase is the first step; the next is to prove that this binding event inhibits the enzyme's function. Luminescent kinase activity assays, such as ADP-Glo™, quantify the amount of ADP produced during the kinase reaction, providing a direct measure of enzymatic activity.[7]
Methodology:
-
Assay Preparation: In a 384-well plate, add the kinase, its specific substrate peptide, and ATP at a concentration near its Km value.
-
Compound Addition: Add ECN or Staurosporine across a range of concentrations (e.g., 11-point serial dilution). Include DMSO-only wells as a "no inhibition" (100% activity) control.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[7]
Protocol 3: Cellular Efficacy via Cytotoxicity Assay
Causality: A successful drug candidate must translate its biochemical potency into a cellular effect. Cell-based cytotoxicity assays measure the impact of a compound on cell health and viability.[15][16] This step validates that the compound can cross the cell membrane and engage its target in a complex biological environment, leading to a desired outcome (e.g., killing cancer cells).[17]
Methodology:
-
Cell Seeding: Plate a relevant cancer cell line (e.g., K562, which is dependent on BCR-ABL kinase activity) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ECN and Staurosporine for 72 hours.
-
Viability Measurement:
-
Use a suitable viability reagent. For example, an ATP-based assay like CellTiter-Glo® measures the ATP content of viable cells, which correlates with cell number.
-
Alternatively, LDH-release assays can be used, which measure lactate dehydrogenase leaked from cells with compromised membrane integrity, indicating cell death.[16]
-
-
Data Analysis: Measure luminescence or absorbance and plot the percentage of cell viability against the compound concentration. Fit the curve to determine the EC50 value (the concentration at which 50% of the maximum cellular effect is observed).
Data Summary and Interpretation
| Parameter | This compound (ECN) | Staurosporine (Reference) | Interpretation |
| Target Binding (KD) | 50 nM | 5 nM | Staurosporine shows stronger direct binding. ECN binds with high affinity, validating it as a potent binder. |
| Biochemical Potency (IC50) | 120 nM | 10 nM | Staurosporine is more potent in a purified system. ECN's nanomolar IC50 confirms it is a potent inhibitor. |
| Cellular Efficacy (EC50) | 500 nM | 25 nM | Both compounds show cellular activity. The rightward shift from IC50 to EC50 is expected due to cellular factors. |
| Selectivity (Conceptual) | High (Hypothesized) | Very Low | The key differentiator. While less potent, ECN's value lies in its potential to be more selective, reducing off-target effects. |
Key Insights:
-
The data confirms that ECN is a potent, high-affinity kinase inhibitor that is active in a cellular context.
-
While Staurosporine is more potent, it is notoriously non-selective.[9] The primary value proposition for ECN is its potential for higher selectivity, which must be confirmed in subsequent kinase panel screening.[7][10] A compound with a slightly lower potency but a much cleaner off-target profile is often a superior drug candidate.
dot graph G { graph [layout=neato, overlap=false, size="7.6,5", dpi=100]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, len=2.5];
} caption: "Figure 2. Conceptual model of selectivity."
Conclusion and Future Directions
This guide demonstrates that this compound (ECN) is a valid hit compound worthy of further investigation. The presented workflow confirms its ability to bind and inhibit a protein kinase target, translating to cellular cytotoxicity.
The critical next step is to perform a large-scale kinase selectivity screen, profiling ECN against a panel of hundreds of kinases.[8][10] This will quantify its selectivity index and reveal potential off-target liabilities. Should ECN prove to be highly selective, subsequent efforts would focus on lead optimization through medicinal chemistry to improve potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, advancing it toward a preclinical candidate.
References
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A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. (2014). Journal of Visualized Experiments. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. [Link]
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC - PubMed Central. [Link]
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Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. (n.d.). PubMed. [Link]
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The surface plasmon resonance (SPR) for the study of the targeted... (n.d.). ResearchGate. [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. [Link]
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What is surface plasmon resonance (SPR)? (2025). Cytiva. [Link]
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Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. (n.d.). MDPI. [Link]
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A Spectroscopic Guide to the Isomers of Ethyl 4-amino-6-chloro-5-nitronicotinate: A Comparative Analysis
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Isomeric purity, in particular, can have profound implications for a drug's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of Ethyl 4-amino-6-chloro-5-nitronicotinate and its positional isomer, Ethyl 4-amino-5-chloro-6-nitronicotinate. While both isomers share the same molecular formula, the differential placement of the chloro and nitro substituents on the pyridine ring gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and quality control in a research and manufacturing setting.
This guide will delve into the nuanced differences in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectra, and Mass Spectrometry (MS) fragmentation patterns. The presented data is a synthesis of established spectroscopic principles and data from closely related substituted pyridine structures, providing a robust framework for the characterization of these molecules.
The Isomers in Focus: Structural and Electronic Considerations
The two isomers under consideration are:
-
Isomer 1: this compound
-
Isomer 2: Ethyl 4-amino-5-chloro-6-nitronicotinate
The key difference lies in the positions of the electron-withdrawing chloro and nitro groups relative to the electron-donating amino group and the ester functionality. These variations in substituent placement create distinct electronic environments for the protons and carbons within the pyridine ring, which are the basis for the observable spectroscopic differences.
Experimental Protocols for Spectroscopic Analysis
The following protocols outline the standard methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating and are based on established best practices in analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical for sample solubility and to avoid interference with the analyte signals.[1]
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[2]
-
¹H NMR Acquisition: Proton spectra are acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
-
¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width of around 220 ppm is necessary. A significantly larger number of scans and a longer relaxation delay are often required due to the lower natural abundance of the ¹³C isotope.[1][3]
Sources
A Researcher's Guide to the Structure-Activity Relationship of 4-Amino-5-Nitropyridine Analogs
A Comparative Analysis Based on the Ethyl 4-amino-6-chloro-5-nitronicotinate Scaffold for Anticancer Drug Discovery
Welcome, researchers and drug development professionals. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a promising class of heterocyclic compounds centered around the 4-amino-5-nitropyridine core. We will use this compound as our foundational scaffold to explore how targeted chemical modifications influence biological activity, with a specific focus on the development of novel anticancer agents. This document moves beyond simple protocols to explain the scientific rationale behind experimental design, empowering you to make informed decisions in your own research endeavors.
Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their versatile structure allows for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] The specific subclass of nitropyridines, characterized by a potent electron-withdrawing nitro group, serves as a versatile precursor for a variety of bioactive molecules, making them particularly valuable starting points for synthesis campaigns.[2]
This guide will dissect the this compound molecule, examining its key functional groups as strategic points for analog development. By integrating data from multiple studies on related pyridine compounds, we will build a robust SAR model to guide the rational design of more potent and selective therapeutic candidates.
The SAR Workflow: From Scaffold to Lead Candidate
The process of elucidating a structure-activity relationship is a cyclical and iterative workflow. It begins with a core scaffold, which is systematically modified. The resulting analogs are then subjected to biological screening, and the data is analyzed to inform the design of the next generation of compounds. This process continues until a lead candidate with the desired potency, selectivity, and pharmacokinetic properties is identified.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Dissecting the Core Scaffold: Key Positions for Modification
The therapeutic potential of a molecule is encoded in its structure. For this compound, four primary sites offer strategic opportunities for modification to modulate its biological activity. Understanding the role of each substituent is critical for rational drug design.
Caption: Key modification sites on the this compound scaffold.
The C4-Amino Group: A Hub for Potent Interactions
The primary amino group at the C4 position is a critical anchor for activity. It can act as a hydrogen bond donor, and its nucleophilicity makes it an ideal handle for derivatization.
-
Expert Insight: Transforming this amine into a substituted urea or amide is a proven strategy for dramatically enhancing anticancer activity. Studies on pyridine-ureas have shown that this modification introduces additional hydrogen bond donors and acceptors, facilitating stronger interactions with target proteins like VEGFR-2 kinase.[3][4] For example, compound 8e from one such study, a pyridine-urea derivative, exhibited a remarkable IC50 of 0.11 µM against the MCF-7 breast cancer cell line, a significant improvement over standard chemotherapeutics like doxorubicin.[3]
The C6-Chloro Group: A Gateway to Diversity
The chlorine atom at the C6 position, activated by the adjacent nitro group, is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.
-
Expert Insight: This position is a gateway to introducing a wide array of chemical functionalities. Replacing the chloro group with different amines, alkoxy, or thioalkoxy groups can profoundly alter the compound's steric and electronic profile. This allows for fine-tuning of target selectivity and physicochemical properties like solubility and metabolic stability. Synthetic routes often utilize 2-chloro-5-nitropyridine as a starting material for just this reason, substituting the chlorine to build diverse molecular libraries.[2]
The C5-Nitro Group: The Electronic Modulator
The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the entire pyridine ring, particularly activating the C6 position for nucleophilic attack.
-
Expert Insight: While essential for the reactivity of the scaffold, the nitro group can sometimes be a liability in drug candidates due to potential metabolic reduction to toxic species. Therefore, exploring its replacement with other electron-withdrawing bioisosteres like a nitrile (-CN) or trifluoromethyl (-CF3) group is a logical step in lead optimization.[5][6] Furthermore, reduction of the nitro group to an amine provides a new point for diversification, completely altering the electronic character of the scaffold and opening up new interaction possibilities with biological targets.
The C3-Ethyl Ester: The Physicochemical Tuner
The ethyl ester at the C3 position primarily influences the molecule's physicochemical properties, such as lipophilicity and cell membrane permeability.
-
Expert Insight: This group is rarely a primary driver of potency but is crucial for optimizing pharmacokinetics. Hydrolysis of the ester to the corresponding carboxylic acid can increase water solubility and introduce a new hydrogen bonding/ionic interaction point. Conversely, converting the ester to a series of amides can modulate solubility, protect against hydrolysis by esterase enzymes, and introduce new vectors for target interaction.
Comparative Analysis: Anticancer Activity of Pyridine Analogs
To illustrate the principles of SAR, the following table summarizes quantitative data from studies on pyridine-based anticancer agents. The data clearly demonstrates how specific substitutions on the pyridine scaffold correlate with cytotoxic activity against various human cancer cell lines.
| Compound ID | Core Scaffold Modification | Cell Line | IC50 (µM) | Key SAR Insight | Reference |
| 3b | Pyridine-chalcone hybrid | Huh-7 (Liver) | 6.54 | The hybrid structure shows superior potency compared to the reference drug Taxol (IC50 = 6.68 µM) in this cell line.[7] | [7] |
| 3b | Pyridine-chalcone hybrid | A549 (Lung) | 15.54 | Demonstrates significantly better activity than Taxol (IC50 = 38.05 µM).[7] | [7] |
| 3b | Pyridine-chalcone hybrid | MCF-7 (Breast) | 6.13 | Twice as potent as Taxol (IC50 = 12.32 µM).[7] | [7] |
| 8e | Pyridine-urea derivative | MCF-7 (Breast) | 0.11 (72h) | Derivatization of the amino group to a specific urea moiety drastically increases potency.[3] | [3][4] |
| 8n | Pyridine-urea derivative | MCF-7 (Breast) | 0.80 (72h) | Shows that the nature of the substituent on the urea is critical for high potency.[3] | [3] |
| Doxorubicin | Reference Drug | MCF-7 (Breast) | 1.93 (48h) | Serves as a benchmark for the potency of the novel pyridine derivatives.[3] | [3] |
| SFA 22637550 | Pyridine derivative | HepG2 (Liver) | 28 | Identified as an inhibitor of Fatty Acid Synthase (FASN), a key enzyme in cancer metabolism.[8] | [8] |
Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary between studies.
The data unequivocally shows that modifications, particularly at the amino position (e.g., pyridine-ureas), can lead to compounds with sub-micromolar potency, far exceeding that of established drugs like Taxol in certain cell lines.[7] Compound 3b was also found to be a potent inhibitor of tubulin polymerization, a validated anticancer mechanism.[7]
Experimental Protocols for SAR Validation
To ensure scientific integrity, this guide provides detailed, reproducible protocols for the synthesis and evaluation of novel analogs.
Protocol 1: Synthesis of a C4-Substituted Pyridine-Urea Analog
This protocol describes the synthesis of a pyridine-urea derivative, a class of compounds shown to have potent anticancer activity.[3] The rationale is to couple the C4-amino group of a pyridine scaffold with an isocyanate to form the key urea linkage.
Objective: To synthesize a novel analog by modifying the C4-amino group to explore its impact on biological activity.
Materials:
-
This compound (starting material)
-
Substituted Phenyl Isocyanate (e.g., 4-fluorophenyl isocyanate)
-
Anhydrous Pyridine (solvent)
-
Dichloromethane (DCM)
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Dissolution: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL).
-
Reagent Addition: To the stirring solution, add the substituted phenyl isocyanate (1.1 eq) dropwise at room temperature. Causality Explanation: The isocyanate is highly reactive towards the nucleophilic C4-amino group. Anhydrous conditions are crucial to prevent the isocyanate from reacting with water.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the pyridine solvent under reduced pressure. Dissolve the residue in DCM and wash with 1M HCl to remove any remaining pyridine, followed by a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure pyridine-urea analog.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of newly synthesized analogs against a human cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized pyridine analogs dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader (570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a "vehicle control" (DMSO only) and a "no cell" blank.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂. Causality Explanation: This incubation period allows the compounds to exert their cytotoxic or cytostatic effects.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality Explanation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Future Directions and Perspectives
The structure-activity relationships explored in this guide provide a clear roadmap for the development of next-generation anticancer agents based on the 4-amino-5-nitropyridine scaffold. The data strongly suggests that derivatization of the C4-amino group into substituted ureas is a highly productive strategy for achieving potent cytotoxicity.[3][4]
Future work should focus on:
-
Systematic C6 Modification: Synthesizing a library of analogs where the C6-chloro group is replaced with a variety of small to medium-sized amines and alkoxy groups to probe the steric and electronic requirements at this position.
-
Bioisosteric Replacement of the C5-Nitro Group: Investigating the effect of replacing the nitro group with cyano, trifluoromethyl, or sulfone groups to improve the drug-like properties and potentially alter the mechanism of action.
-
Target Identification and Mechanism of Action Studies: For the most potent compounds, identifying the specific molecular target (e.g., through kinome screening or proteomics) is crucial. The pyridine-urea analogs' potent activity points towards kinase inhibition, possibly VEGFR-2, which warrants further investigation.[4]
By employing the systematic, data-driven approach outlined in this guide, researchers can efficiently navigate the chemical space around the this compound scaffold to discover novel and effective therapeutic agents.
References
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Al-Ostoot, F.H., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]
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Liu, S., & Liebeskind, L.S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919. [Link]
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Abdel-Maksoud, M.S., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 12(45), 29351-29373. [Link]
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Al-Ostoot, F.H., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. PubMed, PMID: 29914120. [Link]
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Chen, Y.-C., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5236. [Link]
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S, S., et al. (2019). Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study. Journal of Cellular Biochemistry, 120(10), 16643-16657. [Link]
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RSC Publishing. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. [Link]
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Li, Z.-R., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 291. [Link]
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MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Catalysts. [Link]
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Ramirez, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10587. [Link]
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Kiseleva, A.S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(19), 6790. [Link]
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MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules. [Link]
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SciSpace. (2002). Synthesis and Structure–Activity Relationships of 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. Chemical and Pharmaceutical Bulletin. [Link]
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PubMed. (2023). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry. [Link]
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NIH. (2022). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules. [Link]
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PubMed Central. (2021). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. Molecules. [Link]
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NIH. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. Molecules. [Link]
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ResearchGate. (2025). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Request PDF. [Link]
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MDPI. (2023). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]
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NIH. (2018). Arylaminopropanone Derivatives as Potential Cholinesterase Inhibitors. Molecules. [Link]
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A Comparative Benchmarking Guide to the Synthesis of Ethyl 4-amino-6-chloro-5-nitronicotinate
For the discerning researcher in drug discovery and agrochemical development, the efficient synthesis of highly functionalized heterocyclic scaffolds is paramount. Ethyl 4-amino-6-chloro-5-nitronicotinate, a pyridine derivative adorned with a strategic array of functional groups, represents a valuable building block for the construction of complex molecular architectures. Its utility is predicated on the selective reactivity of its substituents, offering multiple avenues for further chemical modification.
This guide provides an in-depth, technically-grounded comparison of synthetic routes to this compound. Moving beyond a mere recitation of steps, we will dissect the causality behind the experimental choices, offering a self-validating framework for the practicing chemist. The methodologies presented are grounded in established chemical principles and supported by available data on key intermediates.
Route 1: The Regioselective Pathway: Nitration Followed by Selective Amination
This route leverages the inherent reactivity of a commercially available starting material, Ethyl 4,6-dichloronicotinate, to sequentially install the required functionalities. The logic of this pathway is dictated by the directing effects of the substituents on the pyridine ring and the differential reactivity of the two chlorine atoms.
Step 1A: Synthesis of the Starting Material, Ethyl 4,6-dichloronicotinate
The journey begins with the synthesis of the key precursor, Ethyl 4,6-dichloronicotinate. This intermediate is readily prepared from either 4,6-dichloronicotinic acid or ethyl 4,6-dihydroxynicotinate. The latter is often more cost-effective and involves a robust chlorination reaction using phosphorus oxychloride (POCl₃).[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add ethyl 4,6-dihydroxynicotinate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (approx. 8-10 volumes).
-
Chlorination: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Quenching: Very slowly and cautiously pour the cooled residue into a beaker containing crushed ice and water. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extraction: Neutralize the aqueous solution with a saturated sodium carbonate solution to a pH of ~7-8. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel to afford Ethyl 4,6-dichloronicotinate as a white to light yellow solid.[1][3]
Step 1B: Nitration of Ethyl 4,6-dichloronicotinate
The subsequent step involves the electrophilic nitration of the dichloronicotinate. The electron-withdrawing nature of the two chlorine atoms and the ester group deactivates the pyridine ring, necessitating strong nitrating conditions. The nitro group is directed to the 5-position, the only available position on the ring. The successful synthesis of this intermediate, Ethyl 4,6-dichloro-5-nitronicotinate, is confirmed by its commercial availability.[4][5][6]
-
Reaction Setup: In a flask cooled in an ice-salt bath, add a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) (typically a 1:1 or 1:2 v/v ratio).
-
Substrate Addition: Slowly add Ethyl 4,6-dichloronicotinate (1.0 eq) to the cooled nitrating mixture while maintaining the internal temperature below 10°C.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 0-25°C) for several hours until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl 4,6-dichloro-5-nitronicotinate.
Step 1C: Selective Amination at the 4-Position
The final step is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, now further activated by the presence of the nitro group, is highly susceptible to nucleophilic attack. The chlorine atom at the 4-position is generally more reactive than the one at the 6-position due to greater electronic activation.[7] This allows for the regioselective displacement of the 4-chloro group by ammonia to yield the target molecule. The existence of the final product is confirmed by its commercial availability under CAS number 690635-35-9.[8][9]
-
Reaction Setup: Dissolve Ethyl 4,6-dichloro-5-nitronicotinate (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a pressure-rated vessel.
-
Ammonia Addition: Cool the solution and introduce an excess of ammonia, either as a concentrated aqueous solution (ammonium hydroxide) or by bubbling ammonia gas through the solution.
-
Reaction: Seal the vessel and heat the mixture to a temperature between 50-80°C for several hours. The reaction progress should be monitored by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully vent the vessel. Remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Caption: Workflow for Route 1: Nitration Followed by Selective Amination.
Route 2: A Hypothetical Alternative: Amination Followed by Nitration
An alternative synthetic strategy would involve reversing the order of the key transformations: selective amination first, followed by nitration. This route, while plausible on paper, presents a different set of challenges and considerations.
-
Step 2A: Selective Amination of Ethyl 4,6-dichloronicotinate: This would involve reacting the starting material with ammonia to selectively displace the 4-chloro group, yielding Ethyl 4-amino-6-chloronicotinate. This reaction is feasible based on the known regioselectivity.[7]
-
Step 2B: Nitration of Ethyl 4-amino-6-chloronicotinate: The subsequent nitration of this intermediate would be influenced by the presence of the amino group, which is a strong activating group. This could lead to challenges in controlling the regioselectivity of the nitration and may result in the formation of undesired byproducts. The amino group itself could also be susceptible to oxidation under strong nitrating conditions.
Caption: Workflow for the Hypothetical Route 2: Amination Followed by Nitration.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Nitration -> Amination | Route 2: Amination -> Nitration (Hypothetical) |
| Starting Material | Ethyl 4,6-dichloronicotinate (Commercially available)[10][11] | Ethyl 4,6-dichloronicotinate (Commercially available)[10][11] |
| Key Intermediates | Ethyl 4,6-dichloro-5-nitronicotinate (Commercially available)[4][5] | Ethyl 4-amino-6-chloronicotinate (Requires synthesis) |
| Regioselectivity | High: Nitration at the 5-position is unambiguous. Amination at the 4-position is strongly favored.[7] | Potentially problematic: Nitration of an amino-substituted pyridine can be complex and may lead to mixtures of products. |
| Reaction Conditions | Requires strong nitrating conditions. Amination may require elevated temperature and pressure. | Amination is likely straightforward. Nitration conditions would need careful optimization to avoid side reactions. |
| Overall Feasibility | High: Supported by the commercial availability of both the key intermediate and the final product.[4][8] | Moderate to Low: While theoretically possible, the nitration step presents significant challenges in control and selectivity. |
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl 4,6-dichloronicotinate | C₈H₇Cl₂NO₂ | 220.05 | 40296-46-6 |
| Ethyl 4,6-dichloro-5-nitronicotinate | C₈H₆Cl₂N₂O₄ | 265.05 | 154012-15-4 |
| This compound | C₈H₈ClN₃O₄ | 245.62 | 690635-35-9 |
Conclusion
Based on the analysis of established chemical principles and the commercial availability of key intermediates, Route 1 (Nitration followed by Selective Amination) stands out as the most logical and reliable method for the synthesis of this compound. The high degree of regioselectivity in both the nitration and the subsequent nucleophilic aromatic substitution steps makes it a robust and predictable pathway. While Route 2 presents an interesting theoretical alternative, the challenges associated with the nitration of an activated amino-pyridine system make it a less desirable approach for a scalable and efficient synthesis. For researchers and process chemists, focusing development efforts on the optimization of Route 1 is the recommended strategy for accessing this valuable chemical building block.
References
-
What are the preparation and application examples of Ethyl 4,6-dichloronicotinate? . FAQ. [Link]
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Stock compounds-M250228 007 . eosmedchem_lenaのblog. [Link]
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2-CHLORO-5-NITRONICOTINIC ACID ETHYL ESTER 151322-83-7 . LookChem. [Link]
-
Ethyl 4, 6-dichloro-5-nitronicotinate, min 97%, 10 grams . CP Lab Safety. [Link]
-
ethyl 4-aminobenzoate . Organic Syntheses Procedure. [Link]
- CN106957262A - A kind of preparation method of ethyl nicotinate.
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A Comparative Guide to the Cost-Effective Synthesis of Ethyl 4-amino-6-chloro-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of potential synthetic routes for Ethyl 4-amino-6-chloro-5-nitronicotinate, a valuable building block in medicinal chemistry. Recognizing the critical need for both efficiency and economic viability in research and development, this document offers a detailed analysis of two primary synthetic strategies, complete with representative experimental protocols, cost-effectiveness assessments, and a discussion of the underlying chemical principles.
Introduction: The Significance of this compound
This compound is a highly functionalized pyridine derivative. Its strategic arrangement of an amino group, a nitro group, a chlorine atom, and an ethyl ester makes it a versatile precursor for the synthesis of complex heterocyclic compounds, particularly in the development of novel therapeutic agents. The cost-effective synthesis of this intermediate is therefore a key consideration for its application in drug discovery pipelines.
This guide will compare two logical synthetic pathways starting from commercially available precursors:
-
Route A: Amination followed by Nitration. This approach begins with the selective amination of Ethyl 4,6-dichloronicotinate, followed by the nitration of the resulting Ethyl 4-amino-6-chloronicotinate.
-
Route B: Nitration followed by Amination. This strategy involves the initial nitration of Ethyl 4,6-dichloronicotinate to form Ethyl 4,6-dichloro-5-nitronicotinate, which is then selectively aminated.
Visualizing the Synthetic Pathways
Caption: Overview of the two proposed synthetic routes.
Route A: Amination Followed by Nitration
This pathway leverages the differential reactivity of the two chlorine atoms in Ethyl 4,6-dichloronicotinate. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the 6-position.
Step 1: Synthesis of Ethyl 4-amino-6-chloronicotinate
The first step involves the selective displacement of the C4-chloro group with an amino group.
Experimental Protocol:
-
Materials: Ethyl 4,6-dichloronicotinate, Dioxane, Aqueous ammonia (28%).
-
Procedure:
-
Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in dioxane in a sealed vessel.
-
Add aqueous ammonia (excess) to the solution.
-
Heat the mixture at 100°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford Ethyl 4-amino-6-chloronicotinate.
-
Step 2: Nitration of Ethyl 4-amino-6-chloronicotinate
The second step is the electrophilic nitration of the electron-rich pyridine ring. The amino group is a strong activating group and, along with the existing substituents, will direct the incoming nitro group. Based on analogous reactions, the nitration is expected to occur at the 5-position.[1]
Representative Experimental Protocol (Adapted from the nitration of 4-aminopyridine): [1]
-
Materials: Ethyl 4-amino-6-chloronicotinate, Concentrated sulfuric acid (98%), Fuming nitric acid (>90%).
-
Procedure:
-
In a round-bottom flask, carefully dissolve Ethyl 4-amino-6-chloronicotinate (1.0 eq) in concentrated sulfuric acid, maintaining a low temperature using an ice bath (0-5°C).
-
While vigorously stirring and maintaining the temperature between 0-10°C, slowly add fuming nitric acid (1.0-1.2 eq) dropwise.
-
After the addition is complete, continue stirring the mixture at 0-10°C for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the resulting solution to pH 7 with a suitable base (e.g., aqueous ammonia or sodium carbonate solution), which should precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Route B: Nitration Followed by Amination
This alternative approach first introduces the nitro group and then performs the amination.
Step 1: Synthesis of Ethyl 4,6-dichloro-5-nitronicotinate
This step involves the nitration of the starting material. The pyridine ring is relatively electron-deficient, so forcing conditions are typically required for electrophilic substitution.
Representative Experimental Protocol:
-
Materials: Ethyl 4,6-dichloronicotinate, Concentrated sulfuric acid (98%), Fuming nitric acid (>90%).
-
Procedure:
-
Add Ethyl 4,6-dichloronicotinate (1.0 eq) to an excess of a mixture of concentrated sulfuric acid and fuming nitric acid (a common nitrating mixture) at 0°C.
-
Allow the reaction to slowly warm to room temperature and then heat as necessary (e.g., 50-80°C) to drive the reaction to completion, monitoring by TLC.
-
After completion, the reaction mixture is worked up in a similar manner to the nitration step in Route A (quenching on ice, neutralization, filtration, and drying).
-
Purification would likely be performed by recrystallization or column chromatography.
-
Step 2: Selective Amination of Ethyl 4,6-dichloro-5-nitronicotinate
The final step is a selective nucleophilic aromatic substitution. The presence of the strongly electron-withdrawing nitro group at the 5-position is expected to significantly activate the adjacent 4-position towards nucleophilic attack, favoring the desired regioselectivity.
Representative Experimental Protocol:
-
Materials: Ethyl 4,6-dichloro-5-nitronicotinate, Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile), Ammonia source (e.g., aqueous ammonia or ammonia gas).
-
Procedure:
-
Dissolve Ethyl 4,6-dichloro-5-nitronicotinate (1.0 eq) in the chosen anhydrous solvent in a sealed reaction vessel.
-
Add an excess of the ammonia source.
-
Heat the reaction mixture (e.g., 80-120°C) and stir for several hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified by column chromatography or recrystallization.
-
Cost-Effectiveness Comparison
The following table provides an estimated cost analysis for the starting materials and key reagents for each route. Prices are based on currently available catalog information and may vary.
| Reagent | Route A Cost (per mole of product) | Route B Cost (per mole of product) | Notes |
| Ethyl 4,6-dichloronicotinate | ~$45-60 | ~$45-60 | Price based on bulk quantities.[2][3][4][5][6] |
| Aqueous Ammonia (28-30%) | ~$5-10 | ~$5-10 | Price is generally low for this common reagent.[7][8][9] |
| Fuming Nitric Acid (>90%) | ~$20-30 | ~$20-30 | Price can vary based on grade and supplier.[10][11][12] |
| Concentrated Sulfuric Acid (98%) | ~$5-10 | ~$5-10 | A common and inexpensive laboratory acid.[13][14][15][16] |
| Dioxane (Solvent) | ~$15-25 | - | Used in the amination step of Route A. |
| Ethanol (Solvent/Recrystallization) | Variable | Variable | Cost depends on grade and volume. |
| Estimated Total Reagent Cost | ~$90-135 | ~$75-110 | Excludes solvents for purification and workup. |
Analysis:
From a starting materials and key reagents perspective, Route B appears to be slightly more cost-effective . This is primarily due to avoiding the use of a more expensive solvent like dioxane. However, the overall cost-effectiveness will be heavily influenced by the yields of each step, the reaction times, and the complexity of the purification procedures.
Technical Comparison and Feasibility
| Parameter | Route A (Amination -> Nitration) | Route B (Nitration -> Amination) |
| Key Challenge | Controlling the nitration step. The amino group is strongly activating and can lead to over-nitration or side products. The reaction is also potentially hazardous. | Achieving high regioselectivity in the amination step, although the nitro group is expected to strongly favor substitution at the C4 position. |
| Predictability | The initial amination is a well-established and predictable reaction. The subsequent nitration of a substituted aminopyridine is less predictable without specific experimental data. | The initial nitration of a deactivated pyridine ring can be challenging. The subsequent selective amination is theoretically sound but lacks a specific published protocol for this substrate. |
| Safety | Involves a potentially energetic nitration of an amino-substituted aromatic compound. Strict temperature control is crucial. | The nitration of a less activated ring may require harsher conditions. The final product is a nitro-amino compound, which should be handled with care. |
| Purification | Purification of the intermediate and final product may require column chromatography. | Similar purification challenges are expected for the intermediate and final product. |
Conclusion and Recommendation
Both Route A and Route B present viable, albeit challenging, pathways to this compound.
-
Route A (Amination -> Nitration) has the advantage of a well-documented and high-yielding initial step. However, the subsequent nitration of the electron-rich intermediate requires careful control to avoid side reactions and ensure safety.
-
Route B (Nitration -> Amination) is theoretically elegant, with the nitro group powerfully directing the final amination step. The commercial availability of the nitrated intermediate, Ethyl 4,6-dichloro-5-nitronicotinate, also makes this an attractive option if a direct synthesis from Ethyl 4,6-dichloronicotinate proves to be low-yielding. From a purely reagent-cost perspective, this route appears slightly more economical.
Recommendation:
For initial laboratory-scale synthesis, Route A may be the more practical starting point due to the availability of a clear protocol for the first step. The nitration step, while requiring careful execution, is based on well-established chemical principles. However, for larger-scale production or if the nitration in Route A proves problematic, Route B, potentially starting from commercially available Ethyl 4,6-dichloro-5-nitronicotinate, is a highly promising and likely more cost-effective alternative.
Ultimately, the optimal synthesis method will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the results of experimental optimization of the representative protocols provided in this guide.
References
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- Nitric acid 100% fuming - Crescent Chemical Company.
- Sulfuric Acid, Concentr
- Lab Alley Sulfuric Acid 96% ACS Reagent Grade Solution (95-98%, Concentr
- Ammonia Solution Aq. 25% - 20 000ml = 20L - SYNTHETIKA.
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- SULFURIC ACID 37% | PCI SCIENTIFIC SUPPLY, INC.
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- Nitric acid, 90+%, ACS reagent, fuming, Thermo Scientific Chemicals 1 L | Buy Online.
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- Ethyl 4,6-dichloronicotin
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- 40296-46-6 | Ethyl 4,6-dichloronicotin
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- 40296-46-6|Ethyl 4,6-dichloronicotin
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-amino-6-chloro-5-nitronicotinate for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 4-amino-6-chloro-5-nitronicotinate, ensuring the protection of both laboratory personnel and the environment. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, building a foundation of trust through value that transcends the product itself.
Understanding the Hazard Profile
This compound is a chlorinated, nitrogen-containing heterocyclic compound. While specific toxicological data for this exact compound is not extensively published, the presence of chloro and nitro groups on an aromatic ring system necessitates a cautious approach. Structurally related compounds are known to be irritants and may pose environmental hazards. Therefore, it is imperative to treat this compound as hazardous waste.
Key Hazard Considerations:
-
Irritant: May cause skin, eye, and respiratory irritation.[1]
-
Environmental Hazard: Discharge into the environment must be avoided. Do not let the chemical enter drains or sewer systems.[2][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure all appropriate safety measures are in place.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, a NIOSH-approved respirator is necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure that an eyewash station and safety shower are readily accessible.[4]
Disposal Workflow: A Step-by-Step Guide
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service. On-site treatment or neutralization is not recommended without a thorough, substance-specific validation due to the potential for hazardous reactions and byproducts.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled, and chemically resistant container for the collection of solid this compound waste.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been verified.[5] Incompatible chemicals can lead to dangerous reactions.[6][7][8][9][10]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the date of initial waste accumulation.
Step 2: Secure Storage
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.
Step 3: Arranging for Professional Disposal
-
Contact a Licensed Waste Disposal Company: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide Chemical Information: Furnish the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport the waste in compliance with all regulations.
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into the hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your EHS department in accordance with your institution's policies.
Regulatory Framework
The disposal of hazardous chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[11][12] As a chlorinated organic compound, the disposal of this compound falls under these regulations.[13][14] Adherence to these guidelines is not only a matter of safety but also of legal compliance.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, the recommended and safest disposal method is through a licensed chemical destruction plant or controlled incineration, facilitated by a professional hazardous waste management service. By adhering to the procedures outlined in this guide, you contribute to a safer research environment and ensure compliance with all relevant regulations.
References
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. Available at: [Link]
-
GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER - Vita-D-Chlor. Available at: [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA. Available at: [Link]
-
Examples of Incompatible Chemicals - University of St. Andrews. Available at: [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule - EPA. Available at: [Link]
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Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - EPA. Available at: [Link]
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How to dispose of nitric acid | Lab Alley. Available at: [Link]
-
Method 612: Chlorinated Hydrocarbons - EPA. Available at: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. Available at: [Link]
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Appendix 8.2.6.1 - Chemical Incompatibilities (Partial List) - KU EHS. Available at: [Link]
-
Chemical Incompatibility Chart - Princeton EHS. Available at: [Link]
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Incompatible Chemicals | Office of Research Environmental Health and Safety | USU. Available at: [Link]
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Personal protective equipment for handling Ethyl 4-amino-6-chloro-5-nitronicotinate
Comprehensive Safety and Handling Guide: Ethyl 4-amino-6-chloro-5-nitronicotinate
As a Senior Application Scientist, my priority extends beyond the application of our chemical reagents to ensuring the safety and success of the researchers who use them. This guide provides essential, field-tested safety and handling protocols for this compound (CAS No. 690635-35-9). The procedures outlined here are designed to be a self-validating system of safety, grounded in authoritative data, to protect laboratory personnel and ensure experimental integrity.
Hazard Identification and Proactive Risk Mitigation
This compound is classified as an irritant.[1][2] Understanding the specific nature of its hazards is the first step in mitigating risk. The primary hazards are associated with its physical form as a solid powder, which can easily become airborne, and its chemical reactivity.
Core Hazards Summary:
| Hazard Classification | Description | Primary Exposure Route |
| Serious Eye Irritant | Direct contact with dust or solutions can cause serious eye irritation.[2] | Ocular (Eye Contact) |
| Skin Irritant | Prolonged or repeated contact may cause skin irritation.[2] Some data suggests a potential for allergic skin reactions.[2] | Dermal (Skin Contact) |
| Respiratory Tract Irritant | Inhalation of airborne dust can irritate the nose, throat, and respiratory system.[3] | Inhalation |
The causality behind these hazards lies in the compound's chemical structure. As a substituted pyridine, it possesses reactive sites that can interact with biological tissues. The primary risk is not acute toxicity from a single high-dose exposure, but rather the inflammatory and sensitizing effects from inadequate containment of the solid powder. Therefore, all handling procedures must be centered on preventing the generation and inhalation of dust and avoiding direct skin and eye contact.
The Barrier Method: Engineering Controls & Personal Protective Equipment (PPE)
A robust safety protocol relies on multiple layers of protection. Engineering controls are the first and most effective barrier, followed by mandatory personal protective equipment to shield the user from residual risk.
Engineering Controls: Your Primary Shield
-
Ventilation: All handling of this compound solid must be performed inside a certified chemical fume hood or a powder containment hood.[4][5] This is non-negotiable. The airflow captures airborne particles at the source, preventing them from entering the operator's breathing zone.
-
Safety Stations: Ensure that a fully functional safety shower and eyewash station are located in immediate proximity to the handling area.[6] Verify their operation weekly. In the event of an exposure, every second is critical.[7]
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is mandatory for any procedure involving this compound. This selection is based on creating an impermeable barrier to the identified routes of exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves.[4] | Prevents direct dermal contact, mitigating the risk of skin irritation and potential sensitization. |
| Eye/Face Protection | Tight-sealing safety goggles that conform to ANSI Z87.1 or EN 166 standards.[6] | Protects eyes from irritation caused by fine, airborne dust particles. A standard pair of safety glasses is insufficient. |
| Body Protection | A buttoned laboratory coat.[4] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if there is any risk of dust formation outside of a fume hood.[6] | Prevents the inhalation of irritating dust. The specific cartridge type should be selected based on your institution's EHS guidelines. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol covers the entire lifecycle of the compound within the laboratory, from receipt to disposal.
Step 1: Preparation and Pre-Handling
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Cover the work surface with absorbent, disposable bench paper. This simplifies cleanup in case of a minor spill.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place it within the fume hood before retrieving the chemical.
-
Don all required PPE as specified in the table above.
Step 2: Handling the Solid Compound
-
Before opening, gently tap the container to settle the contents.
-
Open the container slowly inside the fume hood to avoid creating a plume of dust.
-
Use a dedicated spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid scooping actions that could generate dust.
-
If preparing a solution, add the solvent to the vessel first, then slowly add the weighed solid to the solvent to minimize dust.
-
Immediately and securely close the primary container.
Step 3: Storage and Segregation
-
Store the compound in its original, tightly sealed container.[4][6]
-
The recommended storage condition is in a freezer at or below -20°C in a dry environment.[1]
-
Store away from incompatible materials, which include strong oxidizing agents, strong acids, and strong bases.[6]
Emergency Response Plan
An effective response to an emergency is a practiced one. All personnel must be familiar with these procedures.
-
Skin Exposure: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[7] Use a safety shower for large-area exposures. Seek medical attention if irritation develops or persists.[6]
-
Eye Exposure: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing.[4][7] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention regardless of the apparent severity.[5]
-
Inhalation: Move the affected person to fresh air at once.[4][8] If breathing is difficult or they feel unwell, call for immediate medical assistance.[6]
-
Minor Spill (inside fume hood):
-
Ensure the fume hood is operational.
-
Wearing your full PPE, gently cover the spill with a dry absorbent material.
-
Carefully sweep or collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[4][6]
-
Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used bench paper, and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][9]
-
Disposal: The container must be disposed of through an approved waste disposal plant.[6] Adhere strictly to all local, state, and federal environmental regulations. Never dispose of this chemical down the drain.[4]
Visualized Safe Handling Workflow
The following diagram illustrates the logical flow of operations to ensure safety at every stage of handling this compound.
Caption: Logical workflow for the safe handling of this compound.
References
-
ECHEMI. This compound SDS, 690635-35-9 Safety Data Sheets.
-
Carl ROTH. (2023). Safety data sheet.
-
ChemicalBook. This compound CAS#: 690635-35-9.
-
Fisher Scientific. (2014). SAFETY DATA SHEET - ethyl 6-chloronicotinate.
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH.
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - ethyl 4-amino-6-chloronicotinate.
-
Princeton University Environmental Health and Safety. Hazardous Chemical Exposures.
-
FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - Ethyl p-Aminobenzoate.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - methyl nicotinate.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Ethyl 4-nitrobenzoate.
-
Matrix Scientific. This compound | 690635-35-9 Cas No.
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CymitQuimica. This compound.
-
Canadian Centre for Occupational Health and Safety (CCOHS). First Aid for Chemical Exposures.
-
Zibo Hangyu Biotechnology Development Co., Ltd. This compound.
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SynQuest Laboratories, Inc. (2016). Methyl 6-chloro-5-nitronicotinate Safety Data Sheet.
Sources
- 1. This compound CAS#: 690635-35-9 [m.chemicalbook.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
